(R)-3-Methylpiperazin-2-one
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(3R)-3-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4-5(8)7-3-2-6-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPUWRUTIOUGMZ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584107 | |
| Record name | (3R)-3-Methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922178-61-8 | |
| Record name | (3R)-3-Methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-3-methylpiperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-3-Methylpiperazin-2-one
Abstract: This document provides a comprehensive technical overview of (R)-3-Methylpiperazin-2-one, a pivotal chiral building block in modern medicinal chemistry and drug development. It details the compound's fundamental chemical and physical properties, outlines common synthetic strategies with a specific experimental protocol, discusses its applications as a pharmacophore, and covers analytical methods for quality control. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who utilize chiral intermediates for the synthesis of complex, single-enantiomer therapeutic agents.
Chemical Identity and Structure
This compound is a heterocyclic derivative featuring a six-membered piperazinone ring with a chiral center at the C3 position.[1][2] This defined stereochemistry is critical for its application in developing stereospecific pharmaceuticals.[1]
References
(R)-3-Methylpiperazin-2-one CAS number
An In-depth Technical Guide to (R)-3-Methylpiperazin-2-one
CAS Number: 922178-61-8
This guide provides a comprehensive overview of this compound, a chiral building block crucial in the field of medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its physicochemical properties, synthesis, and its role in the creation of pharmacologically active molecules.
Physicochemical Properties
This compound is a heterocyclic derivative valued for its specific stereochemistry, which is essential for the development of enantiomerically pure pharmaceuticals.[1] Its physical and chemical characteristics are summarized below.
| Property | Value |
| Molecular Formula | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol [2][3][4] |
| Appearance | White to off-white powder[5] |
| Purity | ≥95%, ≥98%, ≥99.0% (supplier dependent)[4][5] |
| Boiling Point | 289.6 °C at 760 mmHg[5] |
| Density | 0.992 g/cm³[5] |
| Storage Conditions | Room temperature or refrigerated (2-8°C), in a dry, dark place under an inert atmosphere[4][6] |
| Topological Polar Surface Area (TPSA) | 41.1 Ų[2] |
| logP | -0.7[2] |
Synthesis and Purification
The enantiomerically pure form of 3-methylpiperazin-2-one is primarily achieved through asymmetric synthesis.[1] A common strategy involves the cyclization of a chiral precursor. A detailed experimental protocol for its synthesis is outlined in patent CN108129404B.[7]
Experimental Protocol: Synthesis of this compound[8]
Step 1: Synthesis of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate
This precursor is synthesized through a reductive amination reaction between N-Cbz-aminoacetaldehyde and a chiral amine, followed by esterification. The patent describes the reaction of N-Cbz-aminoacetaldehyde with a chiral amine in the presence of a reducing agent like sodium triacetoxyborohydride.[7]
Step 2: Hydrogenolysis and Intramolecular Cyclization
-
Reaction Setup: 10g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate is dissolved in 100mL of methanol in a suitable pressure reactor.
-
Catalyst Addition: 3g of palladium on carbon (Pd/C) is added to the solution.
-
Hydrogenation: The reactor is charged with hydrogen gas to a pressure of 1.8 MPa.
-
Reaction: The mixture is stirred at room temperature overnight. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and methanol (9:1) as the eluent. This yields this compound as a white solid.
The reported yield for this process is 91%, with an HPLC purity of 98.2% and an enantiomeric excess (ee) of 98.3%.[7]
Experimental Workflow
Caption: Synthesis and purification workflow for this compound.
Analytical Characterization
The identity and purity of this compound are confirmed using various analytical techniques.
| Technique | Purpose | Details |
| High-Performance Liquid Chromatography (HPLC) | Purity and Enantiomeric Excess (ee) Determination | Chiral HPLC is employed to separate the (R)- and (S)-enantiomers, allowing for the determination of enantiomeric purity.[1] A C18 column can be used for purity analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. A patent provides the following ¹H NMR data for a precursor: ¹H NMR(400MHz, CDCl₃): δ = 7.35–7.28(m, 5H), 5.37(s, 1H), 5.14(s, 1H), 5.11(s, 1H), 3.72(s, 3H), 3.36–3.31(m, 2H), 3.24–3.21(m, 1H), 2.81–2.75(m, 1H), 2.64–2.58(m, 1H), 1.30–1.28(d, 3H).[7] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Mass spectrometry is used to determine the molecular weight of the compound. For a related derivatized compound, (3R)-3-Methyl-1,4-bis(trimethylsilyl)piperazine-2,5-dione, the molecular weight was determined by MS.[8] |
Role in Drug Development
This compound serves as a critical chiral intermediate in the synthesis of more complex molecules with therapeutic potential. Its derivatives have been investigated for their activity against several biological targets.
EGFR Inhibition in Cancer Therapy
Derivatives of N-methyl piperazine have shown promise as anticancer agents. These compounds have demonstrated cytotoxic activity against various human cancer cell lines, with a suggested mechanism of action involving the inhibition of the Epidermal Growth Factor Receptor (EGFR).[1]
The EGFR signaling pathway is a key regulator of cell proliferation, survival, and differentiation.[9] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. EGFR inhibitors block the downstream signaling cascades, thereby inhibiting tumor progression.
Caption: Simplified EGFR signaling pathway and the inhibitory action of its antagonists.
Targeting the Cavα2δ-1 Subunit in Neuropathic Pain
This compound is also a precursor for molecules designed to treat neuropathic pain. These compounds often target the Cavα2δ-1 subunit of voltage-gated calcium channels (VGCCs).[10][11]
In neuropathic pain states, the expression of the Cavα2δ-1 subunit is upregulated in sensory neurons.[10] This leads to increased calcium influx and neurotransmitter release, contributing to pain hypersensitivity. Ligands that bind to Cavα2δ-1, such as gabapentinoids, can modulate this activity and produce an analgesic effect.[11][12]
Caption: Role of Cavα2δ-1 in neuropathic pain and its modulation by specific ligands.
Safety and Handling
According to safety data sheets, this compound may cause serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled. Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses. It should be handled in a well-ventilated area.
This document is intended for research and development purposes only. All handling and experiments should be conducted by qualified professionals in a laboratory setting.
References
- 1. This compound|CAS 922178-61-8 [benchchem.com]
- 2. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 922178-61-8 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound CAS 922178-61-8 [homesunshinepharma.com]
- 6. 922178-61-8|this compound|BLD Pharm [bldpharm.com]
- 7. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 8. 3-Methylpiperazine-2,5-dione, (R)-, 2TMS derivative [webbook.nist.gov]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A next generation peripherally restricted Cavα2δ-1 ligand with inhibitory action on Cav2.2 channels and utility in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Voltage-gated calcium channel subunit α2δ-1 in spinal dorsal horn neurons contributes to aberrant excitatory synaptic transmission and mechanical hypersensitivity after peripheral nerve injury [frontiersin.org]
(R)-3-Methylpiperazin-2-one molecular structure
An In-depth Technical Guide to (R)-3-Methylpiperazin-2-one
This guide provides a comprehensive technical overview of this compound, a key chiral intermediate in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular structure, properties, synthesis, and biological relevance.
Molecular Structure and Identifiers
This compound is a heterocyclic compound featuring a piperazinone core with a methyl group at the chiral center on position 3, in the (R) configuration. This specific stereochemistry is crucial for its application in the synthesis of single-enantiomer drugs, where biological activity is often dependent on the precise spatial arrangement of atoms.[1][2]
| Identifier | Value |
| IUPAC Name | (3R)-3-methylpiperazin-2-one[3] |
| CAS Number | 922178-61-8[1][3][4] |
| Molecular Formula | C₅H₁₀N₂O[1][3][4][5] |
| Molecular Weight | 114.15 g/mol [1][3][6] |
| SMILES | C[C@@H]1C(=O)NCCN1[3] |
| InChI Key | BSPUWRUTIOUGMZ-SCSAIBSYSA-N[1][3][4] |
Physicochemical and Pharmacokinetic Properties
The physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and role in chemical synthesis.
| Property | Value | Source |
| Appearance | Crystalline solid; White to off-white powder | [4][7] |
| Boiling Point | 289.6 ± 33.0 °C (Predicted) | [8] |
| Density | 0.992 ± 0.06 g/cm³ (Predicted) | [9] |
| Solubility | Freely soluble (302 g/L at 25 °C) (Calculated) | [9] |
| pKa | 15.51 ± 0.40 (Predicted) | [5][8] |
| LogP | -0.7 (XLogP3) | [3][5] |
| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [5][8][10] |
Spectroscopic and Analytical Data
Spectroscopic data is critical for the structural confirmation and purity assessment of this compound.
| Technique | Data |
| ¹H NMR | (400MHz, CDCl₃): δ = 6.48 (s, 1H), 3.58–3.52 (m, 1H), 3.49–3.42 (m, 1H), 3.35–3.29 (m, 1H), 3.19–3.14 (m, 1H), 3.06–2.99 (m, 1H), 2.12 (s, 1H), 1.42–1.40 (d, 3H).[11] |
| Mass Spectrometry | MS (ES+): m/z 115.16 [M+H]⁺, 137.15 [M+Na]⁺.[11] High-resolution mass spectrometry (HRMS) can confirm the elemental formula C₅H₁₀N₂O.[2] |
| FT-IR | The presence of a secondary amine (N-H) group is typically indicated by a stretching vibration in the range of 3200-3500 cm⁻¹.[1] |
| Optical Rotation | [α]ᴅ²⁸ = +36 (c = 0.2 g/100mL, CHCl₃) for a product with 98.3% enantiomeric excess (ee).[11] |
Synthesis and Experimental Protocols
The enantiomerically pure form of 3-methylpiperazin-2-one is primarily achieved through asymmetric synthesis.[1]
Experimental Protocol: Asymmetric Synthesis
A patented method describes the synthesis starting from a protected amino ester intermediate.[11]
Reaction Step: Hydrogenolytic Deprotection and Cyclization
-
Reactants: 10g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate, 100mL of methanol, 3g of palladium on carbon (Pd/C).
-
Procedure:
-
Add the starting material to methanol in a suitable reaction vessel.
-
Add the palladium on carbon catalyst.
-
Pressurize the vessel with hydrogen gas to 1.8 MPa.
-
Stir the reaction mixture at room temperature overnight.
-
-
Monitoring: Monitor the reaction to completion using High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Use an eluent system of ethyl acetate/methanol (9/1).
-
-
Yield: This process yields the final product, this compound, as a white solid with a reported yield of 91%, HPLC purity of 98.2%, and an enantiomeric excess (ee) of 98.3%.[11]
Experimental Protocol: Chiral Purity Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique to determine the enantiomeric purity of the compound.[1]
-
System: An HPLC system equipped with a chiral stationary phase. Columns based on cellulose or amylose derivatives are commonly used.[1]
-
Mobile Phase: A mixture of solvents such as hexane, isopropanol, and ethanol. The exact ratio must be optimized for baseline separation of the (R)- and (S)-enantiomers.
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase or a compatible solvent.
-
Analysis:
-
Inject the sample into the HPLC system.
-
Monitor the elution of the enantiomers using a UV detector.
-
The retention times for the (R)- and (S)-enantiomers will differ.
-
-
Quantification: Calculate the enantiomeric excess (ee) by integrating the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100. An ee of >98% is often required for pharmaceutical applications.[1]
Biological Relevance and Applications in Drug Discovery
This compound is not typically a final active pharmaceutical ingredient (API) but serves as a crucial chiral building block for the synthesis of complex, pharmacologically active molecules.[1] The piperazine moiety is a recognized pharmacophore present in numerous antibiotics and other therapeutic agents.[1]
-
Synthetic Intermediate: It is a key intermediate for creating compounds with potential therapeutic uses. For example, N-methyl piperazine derivatives have been incorporated into novel compounds evaluated for their anticancer potential, with a suggested mechanism involving the inhibition of the epidermal growth factor receptor (EGFR).[1][12]
-
Antimicrobial Potential: Derivatives of this compound have demonstrated notable antimicrobial and antibacterial properties.[1]
-
Chirality in Drug Action: The defined (R)-configuration is essential, as different enantiomers can exhibit vastly different biological activities, potencies, and safety profiles.[2] Using enantiomerically pure building blocks like this compound is fundamental for developing safer and more effective targeted therapies.[2]
Workflow and Process Visualization
The following diagrams illustrate the general workflow for the synthesis and analysis of this compound and its role as a building block in drug development.
References
- 1. This compound|CAS 922178-61-8 [benchchem.com]
- 2. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 3. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3R)-3-Methylpiperazin-2-one | CymitQuimica [cymitquimica.com]
- 5. This compound|lookchem [lookchem.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound CAS 922178-61-8 [homesunshinepharma.com]
- 8. This compound | 922178-61-8 [chemicalbook.com]
- 9. CAS # 922178-61-8, this compound - chemBlink [chemblink.com]
- 10. 922178-61-8|this compound|BLD Pharm [bldpharm.com]
- 11. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 12. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of (R)-3-Methylpiperazin-2-one
Abstract
(R)-3-Methylpiperazin-2-one is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, stereochemically defined structure serves as a crucial building block for the synthesis of a wide array of pharmacologically active molecules, where the specific enantiomeric form is often critical for therapeutic efficacy and safety.[1][2] This guide provides a comprehensive overview of the primary asymmetric strategies for the synthesis of this compound, designed to equip researchers and drug development professionals with a thorough understanding of the available methodologies. We will explore synthetic routes originating from the chiral pool, the application of asymmetric catalysis, and classical resolution techniques. Each approach is evaluated based on its efficiency, stereoselectivity, scalability, and practical considerations in a laboratory setting. A detailed, step-by-step experimental protocol for a high-yield synthesis is also provided, accompanied by visual diagrams and comparative data to facilitate practical application.
Introduction: The Significance of Chiral Piperazinones in Drug Discovery
The piperazin-2-one scaffold is a privileged motif in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[3] Its structural features can enhance properties like water solubility and bioavailability.[2] The introduction of a chiral center, as in this compound, allows for three-dimensional diversity that is crucial for specific interactions with biological targets such as enzymes and receptors.[1][2] Consequently, robust and efficient methods for the enantioselective synthesis of this compound are in high demand to support the development of novel, single-enantiomer therapeutics.[1]
This guide will focus on the most reliable and scientifically vetted methods for synthesizing the (R)-enantiomer, providing both the theoretical underpinnings and practical execution details necessary for successful implementation in a research and development environment.
Key Asymmetric Synthetic Strategies
The synthesis of enantiomerically pure this compound is primarily achieved through methods that can control the stereochemical outcome of the reaction. The main strategies include leveraging the chirality of readily available starting materials (chiral pool synthesis), employing chiral catalysts to induce stereoselectivity (asymmetric catalysis), and separating enantiomers from a racemic mixture (chiral resolution).[1]
Chiral Pool Synthesis: A Reliable Path from Natural Precursors
One of the most direct and frequently employed methods for synthesizing chiral compounds is to start from naturally occurring, enantiomerically pure molecules—a strategy known as chiral pool synthesis. For this compound, D-alanine is an ideal starting material as it already contains the desired stereocenter.
A particularly effective and scalable approach has been detailed in the patent literature, which involves a three-step sequence starting from a protected ethanolamine and a D-amino acid ester.[4] This method is advantageous due to the use of readily available and relatively inexpensive starting materials, safe operational conditions, and high yields with excellent enantiomeric purity (ee > 99%).[4]
The general workflow for this synthesis is depicted below:
Figure 1: Synthetic workflow starting from a protected ethanolamine and D-alanine methyl ester.
The causality behind this experimental design is robust. The initial TEMPO-mediated oxidation is a mild and selective method for converting the primary alcohol of N-Cbz-ethanolamine to the corresponding aldehyde. The subsequent reductive amination with D-alanine methyl ester forms the crucial C-N bond, and because the chirality is already present in the alanine backbone, this step proceeds without compromising the stereocenter. The final step is a tandem deprotection and cyclization; catalytic hydrogenation removes the Cbz protecting group, and the resulting free amine spontaneously undergoes intramolecular cyclization with the ester to form the thermodynamically stable six-membered lactam ring.[2][4]
Asymmetric Catalysis: An Efficient and Modern Approach
Asymmetric catalysis offers a more sophisticated and atom-economical route to chiral molecules. In this approach, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral piperazinones, several catalytic methods have been developed.
-
Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with good to excellent enantioselectivities (up to 90% ee) and diastereoselectivities.[3][5] Similarly, iridium-catalyzed asymmetric hydrogenation of activated pyrazines is another powerful method for accessing chiral piperazines, which can be precursors to piperazinones.[6] These methods are highly attractive for industrial applications due to their high efficiency and the use of catalytic quantities of the chiral-directing agent.
-
Asymmetric Allylic Alkylation: The Stoltz group has developed a palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones to synthesize α-secondary and α-tertiary chiral piperazin-2-ones with high enantiomeric excess.[7] This method provides access to a broader range of substituted chiral piperazinones.
The general principle of asymmetric hydrogenation is illustrated below:
Figure 2: Generalized scheme for asymmetric catalytic hydrogenation.
Chiral Resolution: A Classical but Effective Technique
Chiral resolution is a traditional method for separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual (R) and (S) forms. While often less efficient than asymmetric synthesis, it can be a practical option when a racemic synthesis is more straightforward.
Two common resolution techniques are:
-
Diastereomeric Salt Formation: The racemic 3-methylpiperazin-2-one is reacted with a chiral resolving agent (an enantiomerically pure acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a stationary phase that is itself chiral. This allows for the differential interaction with the (R) and (S) enantiomers, leading to their separation. This method is highly effective for both analytical confirmation of enantiomeric purity and for preparative-scale separation.[1]
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on various factors including the desired scale of the synthesis, cost of reagents, available equipment, and the required level of enantiomeric purity.
| Synthetic Strategy | Key Advantages | Potential Disadvantages | Typical Enantiomeric Excess (ee) |
| Chiral Pool Synthesis | High enantiopurity, reliable, readily available starting materials, scalable.[4] | Limited by the availability of suitable chiral starting materials. | >99%[4] |
| Asymmetric Catalysis | High atom economy, small amounts of chiral material needed, high throughput potential.[3][6] | Catalyst development can be complex and expensive, optimization of reaction conditions may be required. | 90-99%[3][8] |
| Chiral Resolution | Applicable to any racemic mixture, well-established techniques.[1] | Maximum theoretical yield is 50% for one enantiomer, can be labor-intensive, may require recycling of the unwanted enantiomer. | >98% (post-separation)[1] |
Detailed Experimental Protocol: Synthesis via Chiral Pool Approach
The following protocol is adapted from a demonstrated high-yield synthesis of this compound.[4] This self-validating system ensures high purity and enantiomeric excess through the use of a chiral precursor.
Step 1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate
-
Oxidation of N-Cbz-ethanolamine: In a reaction vessel, dissolve N-Cbz-ethanolamine in an appropriate solvent (e.g., dichloromethane). Cool the solution to -10°C. Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst, followed by the slow addition of an oxidizing agent (e.g., sodium hypochlorite solution) while maintaining the temperature.
-
Work-up and Isolation: Upon completion of the reaction (monitored by TLC), quench the reaction and separate the organic layer. Wash, dry, and concentrate the organic phase to yield N-Cbz-aminoacetaldehyde.
-
Reductive Amination: Dissolve the crude N-Cbz-aminoacetaldehyde in an alcohol solvent such as methanol. Add D-alanine methyl ester. Cool the mixture to between -10°C and 0°C.
-
Addition of Reducing Agent: Slowly add a reducing agent (e.g., sodium cyanoborohydride or a similar selective reagent) to the mixture, ensuring the temperature is maintained. Stir until the reaction is complete.
-
Purification: After an aqueous work-up, purify the resulting crude product by column chromatography on silica gel to obtain the chiral diamine derivative as a viscous liquid.
Step 2: Synthesis of this compound
-
Hydrogenolysis and Cyclization: Dissolve the purified methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate (e.g., 10g) in methanol (e.g., 100mL) in a high-pressure reactor.[4]
-
Catalyst Addition: Add palladium on carbon (Pd/C, e.g., 10% w/w) to the solution.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., to 1.8 MPa) and stir the reaction mixture at room temperature overnight.[4]
-
Reaction Monitoring: Monitor the reaction to completion using HPLC.
-
Isolation and Purification: Once the starting material is consumed, carefully vent the reactor and filter the reaction mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.
-
Final Purification: Purify the resulting crude solid by silica gel column chromatography (e.g., using an ethyl acetate/methanol eluent system) to yield this compound as a white solid.[4]
Expected Outcome: This procedure has been reported to produce the final product with a yield of approximately 91% and an enantiomeric excess (ee) of over 98%.[4]
Conclusion and Future Outlook
The synthesis of enantiomerically pure this compound is a well-addressed challenge in organic chemistry, with several robust methods available to researchers. The chiral pool approach starting from D-alanine offers a reliable, scalable, and high-purity route suitable for many applications.[4] Concurrently, the ongoing development of novel asymmetric catalytic systems continues to provide more efficient and environmentally friendly alternatives.[3][5][6] The choice of method will ultimately be guided by the specific requirements of the research or development program. As the demand for enantiopure pharmaceuticals grows, the refinement of these synthetic strategies will remain a key area of focus, enabling the exploration of new chemical space and the creation of next-generation therapeutics.
References
- 1. This compound|CAS 922178-61-8 [benchchem.com]
- 2. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 5. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
(R)-3-Methylpiperazin-2-one discovery and history
An In-depth Technical Guide Topic: (R)-3-Methylpiperazin-2-one: Discovery, Synthesis, and Application in Modern Drug Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a chiral heterocyclic compound that has emerged as a cornerstone building block in modern medicinal chemistry. Its rigid, stereodefined structure is a privileged scaffold, integral to the development of numerous therapeutic agents, most notably in the class of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes. This guide provides a comprehensive technical overview of its history, the evolution of its synthetic methodologies—from classical resolution to highly efficient asymmetric catalysis—and its critical role in contemporary drug discovery. We will explore the causality behind key experimental choices, present detailed protocols, and offer insights grounded in field-proven applications.
The Emergence of a Privileged Scaffold: Discovery and Historical Context
The piperazine motif has long been recognized as a "privileged scaffold" in medicinal chemistry, owing to its frequent appearance in biologically active compounds and its favorable physicochemical properties.[1] While piperazine derivatives were explored for various therapeutic applications throughout the 20th century, the specific enantiomer, this compound, rose to prominence with the advent of stereospecific drug design.
The watershed moment for this compound was its identification as the key chiral component of Sitagliptin , the first-in-class DPP-4 inhibitor developed by Merck for the treatment of type 2 diabetes.[2][3] Researchers discovered that the precise (R)-configuration at the C3 position of the piperazinone ring was essential for the drug's high potency and selectivity. This discovery catalyzed a surge in research focused on developing efficient, scalable, and enantiomerically pure synthetic routes to this invaluable intermediate.
Caption: Chemical structure of this compound.
The Evolution of Synthetic Strategy: A Journey in Asymmetric Synthesis
The industrial-scale demand for enantiopure this compound drove significant innovation in synthetic organic chemistry. The methodologies evolved from classical, often inefficient techniques to highly sophisticated catalytic asymmetric processes.
Classical Approach: Chiral Resolution
The earliest methods for obtaining single-enantiomer compounds involved the resolution of a racemic mixture.[4]
Methodology:
-
Diastereomeric Salt Formation: A racemic mixture of 3-methylpiperazin-2-one is treated with a chiral resolving agent, such as (-)-Di-p-toluoyl-l-tartaric acid.[5] This reaction forms two diastereomeric salts with different physical properties (e.g., solubility).
-
Fractional Crystallization: The diastereomeric salts are separated by carefully controlled crystallization, exploiting their solubility differences in a given solvent system.[4][5]
-
Liberation of the Enantiomer: The desired diastereomeric salt is isolated and treated with a base to break the salt and liberate the pure this compound enantiomer.
Causality and Limitations: While effective for producing high-purity material, this method is inherently inefficient, with a maximum theoretical yield of only 50%. It is also labor-intensive and generates a significant amount of the undesired (S)-enantiomer as waste, making it less economical and sustainable for large-scale production.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
A more refined strategy utilizes readily available, inexpensive chiral molecules as starting materials. For the synthesis of the (R)-enantiomer, L-alanine (which corresponds to the (S)-configuration but is used to construct the target (R)-piperazinone) is an ideal precursor.
Experimental Protocol: Synthesis from an L-Alanine Ester Derivative
This protocol is based on patented industrial methods that employ reductive amination followed by catalytic cyclization.[6][7]
-
Starting Materials: N-Cbz-aminoacetaldehyde and an L-alanine ester (e.g., methyl ester).
-
Reductive Amination: The N-Cbz-aminoacetaldehyde is reacted with the L-alanine ester in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form the chiral diamine derivative. The choice of a protected aminoacetaldehyde prevents unwanted side reactions.
-
Hydrogenolysis and Intramolecular Cyclization: The resulting intermediate is subjected to catalytic hydrogenation using Palladium on carbon (Pd/C) in a protic solvent like methanol.[7] This crucial step serves two purposes simultaneously:
-
It cleaves the benzyloxycarbonyl (Cbz) protecting group.
-
The newly liberated primary amine spontaneously undergoes an intramolecular cyclization with the adjacent ester group, forming the thermodynamically stable six-membered lactam ring.
-
-
Purification: The final product, this compound, is purified via column chromatography or recrystallization to yield the product with high chemical (>98%) and enantiomeric purity (>98% ee).[7]
Causality and Advantages: This approach is significantly more efficient than resolution as it builds the desired stereochemistry directly into the molecule from the start. The final cyclization step is atom-economical and often proceeds in high yield.
Asymmetric Catalysis: The Pinnacle of Efficiency
The most advanced and widely adopted industrial synthesis, particularly for the production of Sitagliptin, involves the asymmetric hydrogenation of a prochiral enamine precursor using a chiral transition metal catalyst.[2][3]
Workflow: Asymmetric Hydrogenation for Sitagliptin Synthesis
Caption: Catalytic asymmetric hydrogenation workflow.
Methodology:
-
Enamine Formation: A β-ketoamide, formed by coupling the triazolopiperazine moiety with a derivative of 2,4,5-trifluorophenylacetic acid, is treated with ammonium acetate to form the prochiral enamine.[5]
-
Asymmetric Hydrogenation: This enamine is hydrogenated under pressure using a rhodium-based catalyst complexed with a chiral ferrocenyl diphosphine ligand (e.g., Josiphos).[2]
-
Stereochemical Induction: The chiral catalyst creates a chiral environment around the double bond, directing the addition of hydrogen to one face of the molecule with extremely high stereoselectivity, yielding the desired (R)-amine of Sitagliptin.
Causality and Industrial Impact: This method represents a landmark in green and sustainable chemistry. It is highly efficient, proceeds with near-perfect enantioselectivity (>99% ee), and reduces the number of synthetic steps and waste generated compared to previous routes.[3] This process was a key factor in making the large-scale production of Sitagliptin economically viable.
Applications in Drug Development
This compound is primarily used as a synthetic intermediate and chiral building block in drug discovery. Its defined stereochemistry is crucial for specific interactions with biological targets, leading to safer and more effective therapies. The piperazinone structure enhances key drug properties like water solubility and bioavailability.[6]
Table 1: Selected Therapeutic Agents Utilizing the this compound Scaffold
| Drug Name | Brand Name | Therapeutic Class | Mechanism of Action |
| Sitagliptin | Januvia® | Antidiabetic | DPP-4 Inhibitor |
| Omarigliptin | Marizev® | Antidiabetic | DPP-4 Inhibitor |
| Trelagliptin | Zafatek® | Antidiabetic | DPP-4 Inhibitor |
The success of this scaffold in DPP-4 inhibitors has solidified its status, and it continues to be explored in the synthesis of novel compounds for other therapeutic areas, including oncology and infectious diseases.[4]
Future Perspectives
The journey of this compound from a niche chemical entity to a blockbuster pharmaceutical intermediate exemplifies the power of asymmetric synthesis in modern medicine. Future research will likely focus on developing novel catalytic systems that are more sustainable, using earth-abundant metals, and further expanding the utility of this and related chiral piperazinone scaffolds. As drug discovery moves towards increasingly complex and three-dimensional molecular architectures, the demand for such well-defined, stereochemically rich building blocks will undoubtedly continue to grow.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sitagliptin – All About Drugs [allfordrugs.com]
- 4. benchchem.com [benchchem.com]
- 5. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 7. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
(R)-3-Methylpiperazin-2-one: A Cornerstone Chiral Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Drug Design
In the landscape of modern pharmaceutical development, the spatial arrangement of atoms within a drug molecule is of paramount importance. Chirality, the property of a molecule being non-superimposable on its mirror image, profoundly influences its biological activity. The two mirror-image forms of a chiral drug, known as enantiomers, can exhibit widely different pharmacological and toxicological profiles. Consequently, the synthesis of single-enantiomer drugs has become a standard in the pharmaceutical industry to enhance therapeutic efficacy and minimize adverse effects.[1] This has led to a high demand for chiral building blocks, which are enantiomerically pure compounds that serve as starting materials for the synthesis of complex chiral molecules.[2]
Among the vast arsenal of chiral building blocks, (R)-3-Methylpiperazin-2-one has emerged as a particularly valuable scaffold in medicinal chemistry. Its rigid, six-membered lactam structure, incorporating two nitrogen atoms, offers a versatile platform for the introduction of molecular diversity. The defined stereochemistry at the C3 position is crucial for establishing specific interactions with biological targets, making it an essential component in the design of targeted therapies. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is fundamental for its effective utilization in synthesis and formulation. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 922178-61-8 | --INVALID-LINK--[3] |
| Molecular Formula | C₅H₁₀N₂O | --INVALID-LINK--[3] |
| Molecular Weight | 114.15 g/mol | --INVALID-LINK--[3] |
| Appearance | White to off-white powder | --INVALID-LINK--[4] |
| Boiling Point | 289.6 °C at 760 mmHg | --INVALID-LINK--[4] |
| Density | 0.992 g/cm³ | --INVALID-LINK--[4] |
| Purity | ≥ 99.0% | --INVALID-LINK--[4] |
Asymmetric Synthesis of this compound: Strategies and Methodologies
The enantiomerically pure synthesis of this compound is the cornerstone of its application in drug discovery. Several strategies have been developed to achieve high enantiomeric excess (ee), primarily revolving around asymmetric synthesis. The choice of a particular synthetic route often depends on factors such as scalability, cost-effectiveness, and the desired purity of the final product.
Chiral Pool Synthesis: A Practical and Scalable Approach
One of the most direct and widely employed methods for the synthesis of this compound is through the use of the chiral pool, which involves utilizing readily available enantiomerically pure starting materials. A patented method exemplifies this approach by starting from a D-amino acid ester, thereby setting the desired stereochemistry from the outset.
A key advantage of this strategy is the high degree of stereocontrol, which directly translates to a high enantiomeric excess in the final product. The reaction sequence typically involves the formation of a diamine intermediate followed by an intramolecular cyclization to yield the piperazinone ring.
Experimental Protocol: Synthesis of this compound from a D-Amino Acid Ester
This protocol is based on the methodology described in patent CN108129404B.[5]
Step 1: Synthesis of the Chiral Diamine Intermediate
-
In a suitable reaction vessel, dissolve the D-amino acid ester (e.g., D-alanine methyl ester) in an alcohol solvent (e.g., methanol).
-
Add a reducing agent to the solution.
-
Cool the reaction mixture to a temperature between -10 °C and 0 °C. This temperature control is critical to prevent the over-reduction of the aldehyde group to an alcohol.
-
Slowly add a solution of N-protected aminoacetaldehyde (e.g., N-Cbz-aminoacetaldehyde) to the reaction mixture while maintaining the temperature.
-
Stir the reaction at this temperature until the reductive amination is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, work up the reaction mixture to isolate the chiral diamine derivative. Purification can be achieved by column chromatography.
Step 2: Deprotection and Intramolecular Cyclization
-
Dissolve the purified chiral diamine derivative in an alcohol solvent (e.g., methanol).
-
Add a palladium on carbon (Pd/C) catalyst to the solution.
-
Subject the reaction mixture to hydrogenation (H₂) at a suitable pressure (e.g., 1.8 MPa) and temperature (e.g., 10-30 °C). This step serves to remove the protecting group (e.g., Cbz) and facilitate the intramolecular cyclization.
-
Monitor the reaction for completion using HPLC.
-
Once the reaction is complete, filter off the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound as a white solid with high purity and enantiomeric excess (typically >98% ee).[1][5]
Other Asymmetric Strategies
While the chiral pool approach is highly effective, other asymmetric strategies have also been explored for the synthesis of chiral piperazinones:
-
Chiral Auxiliaries: This method involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is established, the auxiliary is removed. For instance, (R)-phenylglycinol has been used as a chiral auxiliary to control the stereochemistry during the synthesis of chiral piperazines.[2]
-
Chiral Resolution: This classical technique involves the separation of a racemic mixture of 3-methylpiperazin-2-one into its individual enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization. Chiral High-Performance Liquid Chromatography (HPLC) is another powerful tool for separating enantiomers and confirming enantiomeric purity.[2]
The choice between these methods often involves a trade-off. Chiral resolution, while effective, results in a theoretical maximum yield of 50% for the desired enantiomer. In contrast, asymmetric synthesis from the chiral pool or using chiral auxiliaries can, in principle, convert all of the starting material into the desired enantiomer, making it a more atom-economical approach for large-scale production.
Applications in Drug Discovery and Development: A Case Study of Fezolinetant
The utility of this compound as a chiral building block is powerfully demonstrated by its role in the synthesis of Fezolinetant , an FDA-approved non-hormonal treatment for moderate to severe hot flashes associated with menopause.[6] Fezolinetant is a neurokinin 3 (NK3) receptor antagonist, and its efficacy is dependent on the specific stereochemistry of the molecule.
The synthesis of Fezolinetant highlights the strategic importance of this compound. A reported synthetic route starts with the commercially available, N-protected derivative, (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one.[6] This intermediate undergoes a series of transformations to construct the final complex structure of Fezolinetant. Another patented route starts directly from (R)-3-methylpiperazinone, which is first acylated and then further elaborated.[6]
The "magic methyl" group at the C3 position of the piperazinone ring in Fezolinetant is crucial for its bioactivity, as it influences the amide orientation in the bioactive conformation, thereby enhancing its binding to the NK3 receptor.[6]
Logical Workflow: this compound in the Synthesis of Fezolinetant
Caption: Synthetic pathway from this compound to Fezolinetant.
Beyond Fezolinetant, derivatives of this compound have shown promise in other therapeutic areas:
-
Anticancer Research: N-methyl piperazine derivatives have demonstrated cytotoxic activity against various human cancer cell lines, suggesting a potential mechanism of action involving the inhibition of the epidermal growth factor receptor (EGFR).[2]
-
Antimicrobial Agents: The piperazine moiety is a recognized pharmacophore in many antibiotics, and derivatives of this compound have exhibited notable antimicrobial properties.[2]
Conclusion: A Versatile and Indispensable Chiral Building Block
This compound stands out as a chiral building block of significant value to the pharmaceutical industry. Its well-defined stereochemistry and versatile chemical nature provide a robust platform for the synthesis of complex, single-enantiomer drugs. The successful development of Fezolinetant serves as a compelling testament to the pivotal role of this building block in creating innovative medicines that address unmet medical needs. As the demand for stereochemically pure and structurally diverse drug candidates continues to grow, the importance of this compound in the drug discovery and development pipeline is set to expand further. The synthetic methodologies outlined in this guide provide a practical framework for researchers and scientists to harness the full potential of this indispensable chiral synthon.
References
- 1. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 2. This compound|CAS 922178-61-8 [benchchem.com]
- 3. This compound | 922178-61-8 [chemicalbook.com]
- 4. This compound CAS 922178-61-8 [homesunshinepharma.com]
- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of the Piperazin-2-one Scaffold: A Technical Guide for Drug Discovery Professionals
Introduction
While (R)-3-Methylpiperazin-2-one is primarily recognized as a chiral building block in medicinal chemistry, the broader piperazin-2-one core is a "privileged structure" of significant interest in drug discovery and development.[1][2] Piperazine and its derivatives, including piperazin-2-ones, are integral to a wide array of therapeutic agents due to their favorable pharmacokinetic properties and ability to interact with various biological targets.[3][4] This technical guide provides an in-depth overview of the biological significance of the piperazin-2-one scaffold, with a specific focus on its role in the development of anticancer agents through the inhibition of farnesyltransferase.
Anticancer Activity: Targeting the Ras Signaling Pathway
A notable mechanism of action for several piperazin-2-one derivatives is the inhibition of farnesyltransferase (FTase), a key enzyme in the post-translational modification of Ras proteins.[1][2] Ras proteins are critical components of signaling pathways that regulate cell growth and differentiation.[5] In many forms of cancer, mutations in Ras genes lead to its persistent activation, driving uncontrolled cell proliferation.[1] By inhibiting FTase, piperazin-2-one derivatives can prevent the farnesylation of Ras, thereby blocking its localization to the plasma membrane and disrupting the downstream signaling cascade.[1][6]
Quantitative Data: Farnesyltransferase Inhibition
The following table summarizes the in vitro inhibitory activity of a representative macrocyclic piperazinone derivative against farnesyltransferase and geranylgeranyltransferase-I, as well as its effect on protein prenylation in cell culture.
| Compound | FTase IC50 (nM) | GGTase-I IC50 (nM) | PFT IC50 (nM) | PGGT IC50 (nM) |
| Macrocyclic Piperazinone 3o | 0.53 | 11 | 0.2 | 14 |
| Data sourced from a study on macrocyclic piperazinone compounds.[7] |
Signaling Pathway: Inhibition of Ras Farnesylation
The following diagram illustrates the role of farnesyltransferase in the Ras signaling pathway and the point of intervention for piperazin-2-one-based inhibitors.
Caption: Inhibition of Farnesyltransferase by Piperazin-2-one Derivatives.
Experimental Protocols
This section provides a detailed methodology for a farnesyltransferase inhibition assay, a common method for evaluating the potency of compounds like piperazin-2-one derivatives.
Farnesyltransferase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against human farnesyltransferase.
Materials:
-
Human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP), [3H]-labeled
-
Biotinylated lamin B peptide substrate (biotin-YRASNRSCAIM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 20 mM KCl, 10 mM MgCl2, 5 mM DTT)
-
Test compound (piperazin-2-one derivative) dissolved in DMSO
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
96-well microtiter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture by combining the assay buffer, biotinylated lamin B peptide, and human FTase in a 96-well microtiter plate.
-
Add the test compound at various concentrations to the wells. Include a control with DMSO only (no inhibitor).
-
Initiate the enzymatic reaction by adding [3H]-labeled farnesyl pyrophosphate to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution containing EDTA.
-
Add streptavidin-coated SPA beads to each well and incubate to allow the biotinylated peptide to bind to the beads.
-
Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is proportional to the amount of farnesylated peptide produced.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Broader Biological Activities
Beyond anticancer applications, the piperazine and piperazin-2-one scaffolds are found in compounds with a wide range of biological activities, including:
-
Antimicrobial and Antibacterial: The piperazine moiety is a recognized pharmacophore in many antibiotics, and its derivatives have shown notable antimicrobial properties.[8]
-
Neuroprotective: Piperazine derivatives have been investigated for their potential in treating neurodegenerative diseases.[1]
-
Antiviral: Certain piperazin-2-one derivatives have demonstrated anti-HIV activity.[6]
-
Enzyme Inhibition: These scaffolds are present in inhibitors of various other enzymes beyond farnesyltransferase.[1]
Conclusion
This compound serves as a valuable chiral intermediate for the synthesis of complex drug candidates. The broader piperazin-2-one scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. A key area of interest is the development of piperazin-2-one-based farnesyltransferase inhibitors as potential anticancer agents that target the Ras signaling pathway. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals working with this important class of compounds.
References
- 1. Farnesyltransferase inhibitors and anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Macrocyclic piperazinones as potent dual inhibitors of farnesyltransferase and geranylgeranyltransferase-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of (R)-3-Methylpiperazin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for the chiral building block, (R)-3-Methylpiperazin-2-one. This compound is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of pharmacologically active molecules where stereochemistry is crucial for therapeutic efficacy.[1][2] This document collates available spectroscopic data, outlines detailed experimental protocols, and presents visual workflows to support research and development activities.
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the available quantitative data.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 6.48 | s | NH (amide) |
| 3.58 - 3.52 | m | CH₂ (piperazine) |
| 3.49 - 3.42 | m | CH₂ (piperazine) |
| 3.35 - 3.29 | m | CH (piperazine) |
| 3.19 - 3.14 | m | CH₂ (piperazine) |
| 3.06 - 2.99 | m | CH₂ (piperazine) |
| 2.12 | s | NH (amine) |
| 1.42 - 1.40 | d | CH₃ |
| Solvent: CDCl₃, Frequency: 400MHz[3] |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical)
No experimental ¹³C NMR data for this compound was found in the searched literature. The following are typical chemical shift ranges for carbons in a piperazin-2-one ring system based on data for similar structures.
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (amide) |
| ~50-60 | CH (chiral center) |
| ~40-50 | CH₂ (piperazine) |
| ~40-50 | CH₂ (piperazine) |
| ~15-25 | CH₃ |
Table 3: Mass Spectrometry Data
| m/z Ratio | Ion Species |
| 115.16 | [M+H]⁺ |
| 137.15 | [M+Na]⁺ |
| Ionization Method: Electrospray (ES+)[3] |
Table 4: FT-IR Spectroscopic Data (Predicted)
No experimental FT-IR spectrum for this compound was found in the searched literature. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3200-3500 | N-H (amine/amide) | Stretching |
| 2800-3000 | C-H (alkyl) | Stretching |
| 1630-1680 | C=O (lactam) | Stretching |
| 1199-1323 | C-N | Stretching |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis and Purification
A common synthetic route to this compound involves the cyclization of a protected amino acid derivative. The following protocol is adapted from a patented synthesis.[3]
-
Reaction Setup : To a solution of 10g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate in 100mL of methanol, add 3g of palladium on carbon (Pd/C).
-
Hydrogenation : Introduce hydrogen gas to a pressure of 1.8 MPa and stir the reaction mixture at room temperature overnight.
-
Monitoring : Monitor the reaction to completion using High-Performance Liquid Chromatography (HPLC).
-
Work-up : Upon completion, filter the reaction mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/methanol (9/1) to yield the final product as a white solid.[3]
Spectroscopic Analysis
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Set the spectral width to cover the range of 0-10 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz. Set the spectral width to cover the range of 0-200 ppm. Use a proton-decoupled pulse sequence.
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition : Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular ions (e.g., 50-200 m/z).
-
Data Analysis : Identify the molecular ion peaks, such as the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺, to confirm the molecular weight of the compound.
-
Sample Preparation : Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used with no sample preparation.
-
Acquisition : Place the sample in the FT-IR spectrometer and record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H, and C=O stretching vibrations.
Visualized Workflows
Synthesis and Purification Workflow
References
An In-depth Technical Guide to the Solubility and Stability of (R)-3-Methylpiperazin-2-one
This guide provides a comprehensive technical overview of the critical physicochemical properties of (R)-3-Methylpiperazin-2-one, a chiral building block of significant interest in contemporary drug discovery and development.[1] Intended for researchers, medicinal chemists, and formulation scientists, this document delves into the core principles and practical methodologies for assessing the solubility and stability of this important synthetic intermediate. The narrative emphasizes the causality behind experimental choices and provides robust, self-validating protocols to ensure scientific integrity.
Part 1: Foundational Understanding of this compound
This compound is a heterocyclic compound featuring a piperazinone core with a chiral center at the 3-position. Its molecular formula is C₅H₁₀N₂O, and it has a molecular weight of 114.15 g/mol .[2][3][4][5] The presence of both a lactam and a secondary amine within its structure imparts a unique combination of polarity and hydrogen bonding capabilities, which are central to its solubility and stability profiles. As a chiral molecule, its specific stereochemistry is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals, where the desired therapeutic effect is often dependent on a single enantiomer.[1][6]
A foundational understanding of the physicochemical properties of this compound is paramount for its effective application in drug development. These properties dictate its behavior in various solvent systems, its compatibility with other excipients, and its shelf-life, all of which are critical considerations for the development of safe and efficacious drug products.
Part 2: Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and developability. For this compound, a comprehensive understanding of its solubility in various aqueous and organic media is essential for its use in synthetic reactions and for the formulation of any subsequent drug substance.
Theoretical Considerations
The solubility of this compound is governed by its molecular structure. The presence of two nitrogen atoms and a carbonyl group allows for hydrogen bonding with protic solvents like water and alcohols. The methyl group introduces a degree of lipophilicity. The pKa of the secondary amine will significantly influence its solubility in aqueous solutions of varying pH.
Reported Solubility Data
Publicly available data indicates that this compound is "freely soluble" in water, with a calculated solubility of 302 g/L at 25 °C.[7] However, for pharmaceutical development, a more detailed and experimentally verified solubility profile across a range of relevant solvents is necessary.
Experimental Determination of Solubility
A robust determination of solubility involves equilibrium solubility studies. The following protocol outlines a standard procedure for generating a comprehensive solubility profile.
Experimental Protocol: Equilibrium Solubility Determination
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested (e.g., water, pH buffers from 1.2 to 7.4, ethanol, propylene glycol, etc.).
-
Add a precise volume of the respective solvent to each vial.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow undissolved solids to settle.
-
Carefully withdraw a clear aliquot of the supernatant from each vial using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.
-
Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10]
-
Construct a calibration curve using standard solutions of known concentrations of this compound.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in the original undiluted supernatant by applying the dilution factor. Express the solubility in units such as mg/mL or g/L.
-
Data Presentation: Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (g/L) |
| Purified Water | 25 | Experimental Data |
| pH 1.2 Buffer | 25 | Experimental Data |
| pH 4.5 Buffer | 25 | Experimental Data |
| pH 6.8 Buffer | 25 | Experimental Data |
| pH 7.4 Buffer | 25 | Experimental Data |
| Ethanol | 25 | Experimental Data |
| Propylene Glycol | 25 | Experimental Data |
| Purified Water | 37 | Experimental Data |
| pH 7.4 Buffer | 37 | Experimental Data |
Note: The table should be populated with experimentally determined values.
Visualization: Solubility Determination Workflow
Caption: Workflow for equilibrium solubility determination.
Part 3: Stability Profile of this compound
The chemical stability of a compound is a critical quality attribute that influences its shelf-life, storage conditions, and potential for the formation of degradation products, which could have safety implications. While general information suggests that this compound is stable under recommended storage conditions, a thorough investigation under stressed conditions is necessary to understand its degradation pathways.[11]
Potential Degradation Pathways
Based on the chemistry of piperazine and related lactams, several degradation pathways can be anticipated:
-
Hydrolysis: The lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to ring-opening and the formation of an amino acid derivative.
-
Oxidation: The secondary amine is a potential site for oxidation. Oxidative degradation of piperazine has been shown to yield products such as ethylenediamine, 2-oxopiperazine, and formylpiperazine.[12]
-
Thermal Degradation: At elevated temperatures, piperazine derivatives can undergo complex degradation reactions, including ring-opening and the formation of various byproducts.[13][14][15]
Forced Degradation Studies
Forced degradation (or stress testing) is essential to identify potential degradation products and to develop stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Study
-
Stress Conditions:
-
Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).
-
Expose the solutions to a range of stress conditions:
-
Acidic: 0.1 N HCl at an elevated temperature (e.g., 60 °C).
-
Basic: 0.1 N NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Heat the solid compound and a solution at a high temperature (e.g., 80 °C).
-
Photolytic: Expose a solution to UV light (e.g., 254 nm) and visible light.
-
-
Include a control sample stored under normal conditions.
-
-
Time Points:
-
Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Analyze the samples using a stability-indicating HPLC method. A gradient elution method is often required to separate the parent compound from its degradation products.
-
Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent and degradation peaks.
-
Couple the HPLC to a mass spectrometer (LC-MS) to identify the molecular weights of the degradation products, which will aid in their structural elucidation.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and, where possible, quantify the major degradation products.
-
Data Presentation: Forced Degradation of this compound
| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Products (RRT) |
| 0.1 N HCl, 60 °C | 24 h | Experimental Data | Experimental Data |
| 0.1 N NaOH, RT | 24 h | Experimental Data | Experimental Data |
| 3% H₂O₂, RT | 24 h | Experimental Data | Experimental Data |
| 80 °C (Solution) | 24 h | Experimental Data | Experimental Data |
| Photolytic (UV) | 24 h | Experimental Data | Experimental Data |
Note: RRT refers to the Relative Retention Time of the degradation product with respect to the parent peak.
Visualization: Forced Degradation Study Workflow
References
- 1. This compound|CAS 922178-61-8 [benchchem.com]
- 2. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 922178-61-8 [chemicalbook.com]
- 4. This compound CAS 922178-61-8 [homesunshinepharma.com]
- 5. chemscene.com [chemscene.com]
- 6. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 7. CAS # 922178-61-8, this compound - chemBlink [chemblink.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. chemicalbook.com [chemicalbook.com]
- 12. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 13. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide on (R)-3-Methylpiperazin-2-one: A Chiral Intermediate in Drug Discovery
(R)-3-Methylpiperazin-2-one is a chiral heterocyclic derivative primarily utilized as a key synthetic intermediate and building block in medicinal chemistry and drug discovery.[1][2] While it does not have a well-characterized mechanism of action on its own, its structural motif is integral to a variety of pharmacologically active compounds. This guide provides an overview of its role in the development of therapeutic agents, its physicochemical properties, and relevant synthetic methodologies.
Physicochemical Properties
This compound is a white to off-white powder.[3] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O | [2][4][5] |
| Molecular Weight | 114.15 g/mol | [2][4][5] |
| CAS Number | 922178-61-8 | [1][5] |
| Boiling Point | 289.6°C at 760 mmHg | [3] |
| Density | 0.992 g/cm³ | [3] |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | [5][6] |
| logP | -0.7 to -0.9057 | [5][6] |
Role in Synthesis of Bioactive Molecules
The primary significance of this compound lies in its function as a chiral scaffold. The piperazine and piperazinone structures are crucial fragments in many drug molecules, contributing to favorable pharmacodynamic and pharmacological profiles.[1][7] The defined (R)-configuration at the C3 position is critical for developing single-enantiomer drugs, where stereochemistry dictates the interaction with biological targets and therapeutic efficacy.[1][4]
Below is a diagram illustrating the role of this compound as a precursor in the synthesis of various classes of potentially active pharmaceutical ingredients.
References
- 1. This compound|CAS 922178-61-8 [benchchem.com]
- 2. This compound | 922178-61-8 [chemicalbook.com]
- 3. This compound CAS 922178-61-8 [homesunshinepharma.com]
- 4. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 5. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
role of piperazinone core in medicinal chemistry
An In-Depth Technical Guide on the Piperazinone Core in Medicinal Chemistry
Abstract
The piperazinone scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and "privileged" status. This guide provides an in-depth exploration of the piperazinone core, delving into its fundamental chemical properties, diverse synthetic routes, and profound impact on drug discovery across a spectrum of therapeutic areas. We will dissect its role in shaping the pharmacokinetic and pharmacodynamic profiles of drug candidates, supported by mechanistic insights and illustrative case studies of key approved drugs. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both a foundational understanding and advanced insights into the strategic application of this pivotal heterocyclic motif.
The Piperazinone Core: A Privileged Scaffold
The 2-piperazinone ring is a six-membered heterocyclic structure containing two nitrogen atoms, one of which is an amide. This arrangement confers a unique combination of properties that make it a highly attractive scaffold in drug design.
Structural and Physicochemical Properties
The piperazinone core's power lies in its finely tuned structural and electronic features:
-
Conformational Rigidity: The partial double-bond character of the amide bond restricts free rotation, leading to a more defined and predictable three-dimensional conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, often resulting in higher binding affinity.
-
Hydrogen Bonding Capabilities: The core features both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form crucial interactions with protein active sites.
-
Dipole Moment: The amide moiety introduces a significant dipole moment, which can influence molecular recognition and solubility.
-
Tunable Substitution Vectors: The piperazinone ring typically offers multiple points for chemical modification (at the nitrogen atoms and the carbon backbone). This allows for the systematic exploration of chemical space to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The "Privileged Scaffold" Concept
The term "privileged scaffold" was introduced to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. The piperazinone core is a classic example of such a scaffold. Its ability to serve as a versatile template for presenting various pharmacophoric elements allows it to be adapted for activity against diverse protein families, from G-protein coupled receptors (GPCRs) to enzymes like kinases and proteases.
Synthetic Strategies for Piperazinone Derivatives
The accessibility of the piperazinone core through various synthetic routes has significantly contributed to its widespread use. The choice of synthetic strategy is often dictated by the desired substitution pattern.
Key Synthetic Methodologies
A common and versatile approach involves the cyclization of N-substituted ethylenediamine derivatives with α-haloacetyl halides.
Experimental Protocol: General Synthesis of N-Aryl-piperazinones
-
Step 1: Reductive Amination. To a solution of an appropriate substituted aniline (1.0 eq) in dichloromethane (DCM), add the desired aldehyde (1.1 eq) and sodium triacetoxyborohydride (1.5 eq). Stir the reaction mixture at room temperature for 12-16 hours. Upon completion, quench with saturated sodium bicarbonate solution and extract with DCM. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield the secondary amine.
-
Step 2: Boc Protection. Dissolve the secondary amine from Step 1 in DCM. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq). Stir at room temperature for 4-6 hours. Monitor the reaction by TLC. After completion, wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to give the Boc-protected amine.
-
Step 3: Cyclization. The Boc-protected amine is then treated with a suitable cyclizing agent, such as chloroacetyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA), to facilitate the intramolecular cyclization, yielding the piperazinone core.
-
Step 4: Deprotection and Further Functionalization. The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to provide the free amine, which can be further functionalized to introduce desired substituents.
Caption: General synthetic workflow for N-aryl-piperazinones.
The Piperazinone Core in Action: Therapeutic Applications
The piperazinone scaffold is a key component in numerous approved drugs and clinical candidates across a wide range of diseases.
Oncology: Targeting Protein Kinases
In oncology, the piperazinone core has been extensively used in the design of protein kinase inhibitors. Its rigid structure allows it to effectively orient substituents to interact with the ATP-binding pocket of kinases.
-
Imatinib (Gleevec®): A cornerstone in targeted cancer therapy, Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. The piperazinone ring in Imatinib plays a crucial role in its binding to the Abl kinase domain. It provides a rigid linker and engages in key hydrogen bonding interactions that contribute to its high affinity and selectivity.
-
Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase (RTK) inhibitor, Sunitinib is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The piperazinone moiety in Sunitinib is vital for its interaction with the hinge region of the kinase domain.
Central Nervous System (CNS) Disorders
The ability of the piperazinone core to be incorporated into molecules with appropriate physicochemical properties for blood-brain barrier penetration has made it valuable in the development of CNS-active agents.
-
Aripiprazole (Abilify®): An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. Aripiprazole's piperazinone component is a key part of its pharmacophore, contributing to its unique receptor binding profile as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.
Infectious Diseases
The piperazinone scaffold has also found application in the development of anti-infective agents.
-
Praziquantel: An anthelmintic drug effective against flatworms. The piperazinone core is a central feature of its structure, though its precise mechanism of action is still under investigation, it is believed to disrupt calcium homeostasis in the parasite.
Other Therapeutic Areas
The versatility of the piperazinone core extends to other disease areas, including cardiovascular and metabolic disorders.
-
Ranolazine (Ranexa®): An antianginal medication used to treat chronic angina. The piperazinone ring in Ranolazine is a key structural element that contributes to its overall pharmacological profile.
| Drug Name | Therapeutic Area | Target(s) | Role of Piperazinone Core |
| Imatinib | Oncology | Abl, c-Kit, PDGFR | Provides a rigid linker and key hydrogen bonding interactions. |
| Sunitinib | Oncology | VEGFRs, PDGFRs, c-Kit | Interacts with the hinge region of the kinase domain. |
| Aripiprazole | CNS Disorders | Dopamine & Serotonin Receptors | Key component of the pharmacophore, influences receptor binding profile. |
| Praziquantel | Infectious Diseases | Putative ion channels | Central structural feature. |
| Ranolazine | Cardiovascular | Late sodium current | Key structural element contributing to the overall pharmacological profile. |
Structure-Activity Relationship (SAR) Studies
The piperazinone core provides a robust platform for systematic SAR exploration. By modifying the substituents on the ring, medicinal chemists can fine-tune the compound's properties.
Caption: SAR exploration around the piperazinone core.
-
N1-Substitution: Modifications at the N1 position often influence interactions with the solvent-exposed region of the binding pocket and can be used to modulate solubility and metabolic stability.
-
N4-Substitution: This position is frequently used to introduce larger, more complex groups that can extend into deeper pockets of the target protein, often leading to significant gains in potency and selectivity.
-
Backbone Substitution: Substitution on the carbon atoms of the piperazinone ring can be used to introduce chirality and further refine the conformational properties of the molecule, leading to improved target engagement.
Future Directions and Conclusion
The piperazinone core continues to be a highly valuable scaffold in drug discovery. Its proven track record in approved drugs and its adaptability to a wide range of biological targets ensure its continued relevance. Future research will likely focus on:
-
Novel Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes to access novel piperazinone derivatives.
-
Fragment-Based Drug Discovery (FBDD): Using the piperazinone core as a starting point for fragment-based screening to identify new lead compounds.
-
PROTACs and Molecular Glues: Incorporating the piperazinone scaffold into novel therapeutic modalities such as PROteolysis TArgeting Chimeras (PROTACs) and molecular glues.
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (R)-3-Methylpiperazin-2-one
Introduction
(R)-3-Methylpiperazin-2-one is a valuable chiral building block in medicinal chemistry and drug discovery.[1] Its rigid, chiral scaffold is incorporated into a variety of pharmacologically active molecules to enhance properties such as efficacy, selectivity, and pharmacokinetic profiles.[1][2] The precise stereochemical control during its synthesis is crucial, as different enantiomers of a drug can exhibit significantly different biological activities.[2] These application notes provide detailed protocols for the enantioselective synthesis of this compound, focusing on a high-yielding, stereoselective method. Alternative asymmetric strategies are also discussed.
Core Synthesis Strategy: Reductive Amination and Cyclization
A robust and widely applicable method for synthesizing this compound involves a two-step sequence: diastereoselective reductive amination followed by hydrogenolysis and intramolecular cyclization. This approach utilizes a readily available chiral starting material, an (R)-amino acid ester, to install the desired stereocenter.
A key patented methodology starts with N-Cbz-aminoacetaldehyde and an appropriate (R)-alanine ester. The subsequent removal of the protecting group via hydrogenolysis triggers a spontaneous intramolecular cyclization to yield the target piperazinone with high enantiomeric purity.[3]
Below is a general workflow for this synthetic approach.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination and Cyclization
This protocol is adapted from a patented procedure and offers high yield and excellent enantioselectivity.[3]
Step 1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate
-
Reaction Setup: To a solution of N-Cbz-aminoacetaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add (R)-alanine methyl ester hydrochloride (1.0-1.2 eq) and a mild base (e.g., triethylamine, 1.1-1.3 eq) to neutralize the hydrochloride salt.
-
Reductive Amination: Add a reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq), portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Step 2: Synthesis of this compound
-
Hydrogenolysis: Dissolve the purified intermediate from Step 1 in methanol (approx. 0.1 M solution). Add palladium on carbon (Pd/C, 10% w/w, typically 5-10 mol% of palladium) to the solution.
-
Reaction Conditions: Pressurize the reaction vessel with hydrogen gas (H₂) to 1.8 MPa and stir the mixture vigorously at room temperature overnight.[3]
-
Reaction Monitoring: Monitor the reaction for completion using HPLC.[3]
-
Work-up and Purification: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/methanol 9/1) to yield this compound as a white solid.[3]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound using the protocol described above.
| Product | Yield | HPLC Purity | Enantiomeric Excess (ee) | Reference |
| This compound | 91% | 98.2% | 98.3% | [3] |
| (S)-3-Methylpiperazin-2-one(for comparison) | 90% | 98.1% | 98.0% | [3] |
Alternative Asymmetric Synthetic Strategies
While the reductive amination approach is highly effective, other catalytic asymmetric methods have been developed for the synthesis of chiral piperazin-2-ones. These methods offer alternative routes that may be advantageous depending on substrate scope and available resources.
References
Resolving Chirality: Application Notes and Protocols for the Enantioseparation of 3-Methylpiperazin-2-one
Abstract
This technical guide provides a comprehensive overview of established and effective techniques for the chiral resolution of 3-methylpiperazin-2-one, a valuable chiral building block in medicinal chemistry and drug discovery. The defined stereochemistry of this molecule is often critical for its biological activity, making enantiomerically pure forms essential for the development of targeted and effective therapeutics.[1] This document outlines detailed application notes and step-by-step protocols for three primary resolution strategies: diastereomeric salt formation, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices, self-validating system designs, and references to authoritative sources are integrated to provide researchers, scientists, and drug development professionals with a practical and scientifically robust resource.
Introduction: The Significance of Chiral 3-Methylpiperazin-2-one
The piperazine ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved water solubility and bioavailability to drug candidates.[1] When substituted, as in 3-methylpiperazin-2-one, a stereocenter is introduced, leading to the existence of (R)- and (S)-enantiomers. These enantiomers can exhibit significantly different pharmacological and toxicological profiles due to their differential interactions with chiral biological targets like enzymes and receptors.[1] Consequently, the ability to isolate and characterize individual enantiomers is a critical step in the drug development pipeline, ensuring the safety and efficacy of new chemical entities.
This guide explores the three most practical and widely employed methods for resolving racemic 3-methylpiperazin-2-one:
-
Diastereomeric Salt Formation: A classical and scalable method that relies on the differential solubility of diastereomeric salts formed with a chiral resolving agent.
-
Enzymatic Kinetic Resolution: A highly selective biocatalytic approach that utilizes enzymes to preferentially react with one enantiomer, allowing for the separation of the unreacted enantiomer and the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique that separates enantiomers based on their differential interactions with a chiral stationary phase.
Diastereomeric Salt Formation and Fractional Crystallization
This classical resolution technique remains one of the most cost-effective and scalable methods for obtaining enantiomerically pure compounds. The principle lies in the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]
Principle and Rationale
The basic nitrogen atoms in the 3-methylpiperazin-2-one ring allow for the formation of salts with chiral acids. The choice of the chiral resolving agent and the crystallization solvent is paramount, as these factors govern the solubility difference between the two diastereomeric salts, which is the driving force for the separation. Tartaric acid and its derivatives, such as dibenzoyl-D-tartaric acid, are commonly employed and effective resolving agents for chiral amines.[1]
DOT Diagram: Workflow for Diastereomeric Salt Resolution
Caption: Workflow of diastereomeric salt resolution.
Protocol: Resolution with Dibenzoyl-D-Tartaric Acid
This protocol is a representative procedure and may require optimization for solvent, temperature, and stoichiometry to maximize yield and enantiomeric excess.
Materials:
-
Racemic 3-methylpiperazin-2-one
-
Dibenzoyl-D-tartaric acid (DBTA)
-
Methanol
-
Deionized water
-
2M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
pH paper or meter
Procedure:
-
Salt Formation:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of racemic 3-methylpiperazin-2-one in 100 mL of methanol.
-
In a separate beaker, dissolve an equimolar amount of dibenzoyl-D-tartaric acid in a minimal amount of warm methanol.
-
Slowly add the DBTA solution to the stirred solution of the racemic base at room temperature.
-
Stir the resulting mixture for 1-2 hours. A precipitate should begin to form.
-
-
Fractional Crystallization:
-
Gently heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature. For enhanced crystallization, the flask can be placed in a cold bath (0-4 °C) for several hours or overnight.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
-
Recrystallization (Optional but Recommended):
-
To improve diastereomeric purity, recrystallize the collected salt from a minimal amount of hot methanol.
-
Collect the purified crystals by vacuum filtration and wash with cold methanol.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Base:
-
Suspend the dried diastereomeric salt in 50 mL of deionized water.
-
While stirring, add 2M NaOH solution dropwise until the pH of the solution is >12.
-
Transfer the basic aqueous solution to a separatory funnel and extract three times with 50 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 3-methylpiperazin-2-one.
-
Data Presentation:
| Parameter | Expected Outcome | Notes |
| Yield of Diastereomeric Salt | 35-45% (based on one enantiomer) | Highly dependent on solvent choice and cooling rate. |
| Enantiomeric Excess (e.e.) | >95% after one recrystallization | Determined by chiral HPLC analysis. |
| Resolving Agent Recovery | Possible from the mother liquor | Acidify the mother liquor to recover the resolving agent. |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful technique that leverages the high enantioselectivity of enzymes to resolve racemic mixtures. Lipases are a class of enzymes commonly employed for this purpose due to their stability in organic solvents and broad substrate scope. The principle of EKR involves the enzyme-catalyzed transformation of one enantiomer at a much faster rate than the other, resulting in a mixture of the unreacted, enantiomerically enriched substrate and the product.
Principle and Rationale
In the context of 3-methylpiperazin-2-one, which contains a secondary amine within a lactam structure, a lipase can catalyze the enantioselective acylation of one of the enantiomers. Candida antarctica Lipase B (CALB), often immobilized for enhanced stability and reusability (e.g., as Novozym 435), is a highly effective biocatalyst for the kinetic resolution of chiral amines and alcohols.[2][3] The choice of acyl donor and solvent system is critical for achieving high enantioselectivity (E-value).
DOT Diagram: Workflow for Enzymatic Kinetic Resolution
References
using (R)-3-Methylpiperazin-2-one in asymmetric synthesis
An In-Depth Guide to the Application of (R)-3-Methylpiperazin-2-one in Asymmetric Synthesis
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a robust chiral auxiliary in asymmetric synthesis. We will move beyond simple procedural lists to explore the mechanistic underpinnings, causal relationships in experimental design, and the self-validating nature of these protocols.
Introduction: The Strategic Value of this compound
This compound is a chiral lactam that has emerged as a valuable building block and synthetic intermediate in medicinal chemistry and drug discovery.[1][2] Its utility stems from its rigid, stereochemically defined structure, which can be temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with a high degree of control. This process, known as chiral auxiliary-based synthesis, is a cornerstone of modern asymmetric synthesis.[1][3]
The piperazine motif itself is a "privileged structure" in pharmacology, often included in drug candidates to improve critical properties like aqueous solubility and bioavailability.[3] By employing this compound, chemists can construct complex, enantiomerically pure molecules that feature this desirable scaffold, accelerating the development of targeted and effective therapeutic agents.[1][3]
Core Application: Diastereoselective Enolate Alkylation
One of the most powerful applications of this compound is in the asymmetric alkylation of carboxylic acid derivatives. The process transforms a simple prochiral carboxylic acid into a valuable chiral α-substituted acid with a predictable absolute configuration.
Mechanistic Rationale
The entire workflow is a multi-stage process designed for maximal stereochemical control. The logic flows from covalently attaching the substrate to the chiral director, executing the stereochemistry-defining reaction, and finally, releasing the optically pure product.
Caption: General workflow for asymmetric alkylation.
The success of this method hinges on the formation of a rigid, chelated Z-enolate intermediate after deprotonation with a strong base like Lithium Diisopropylamide (LDA). The stereocenter of the piperazinone auxiliary effectively shields one face of the planar enolate. Consequently, the incoming electrophile (an alkyl halide) can only approach from the less sterically hindered face, ensuring a highly diastereoselective transformation.[4][5]
Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes checkpoints and analytical methods to ensure the reaction is proceeding as expected before moving to the subsequent stage.
Protocol 1: N-Acylation of this compound
Causality: This initial step covalently links the prochiral substrate (as an acyl chloride) to the chiral auxiliary. The use of a non-nucleophilic base is critical to scavenge the HCl byproduct without competing in the primary reaction.
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride (e.g., propanoyl chloride) (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup
Step-by-Step Procedure:
-
Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or DIPEA) dropwise to the stirred solution.
-
Slowly add the acyl chloride dropwise over 10-15 minutes. A precipitate (triethylammonium chloride) may form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperazinone is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can typically be purified by flash column chromatography on silica gel to yield the pure N-acylated adduct.[1]
Protocol 2: Diastereoselective Enolate Alkylation
Causality: This is the stereochemistry-defining step. The use of LDA at low temperatures (-78 °C) ensures rapid and complete formation of the kinetic lithium enolate, preventing equilibration that could lower diastereoselectivity. The rigid conformation at this low temperature is key to effective facial blocking by the auxiliary.
Caption: Facial blocking by the chiral auxiliary.
Materials:
-
N-Acylated this compound (1.0 equiv)
-
Lithium Diisopropylamide (LDA) solution (1.1 equiv, freshly prepared or titrated)
-
Alkyl halide (e.g., benzyl bromide) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Dry ice/acetone bath, syringe, nitrogen atmosphere setup
Step-by-Step Procedure:
-
Dissolve the N-acylated adduct in anhydrous THF in a flame-dried, nitrogen-flushed flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise via syringe over 20 minutes. The solution may change color. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide dropwise.
-
Continue stirring at -78 °C for 2-4 hours.
-
Validation Checkpoint: Monitor the reaction by TLC (co-spotting with the starting material) to confirm the consumption of the enolate adduct.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification & Analysis: Purify the product by flash chromatography. The diastereomeric ratio (d.e.) must be determined at this stage using high-performance liquid chromatography (HPLC) on a chiral stationary phase or by high-field ¹H NMR analysis.[6]
Protocol 3: Auxiliary Cleavage via Hydrolysis
Causality: This final step liberates the desired enantiomerically enriched product. The choice of hydrolysis conditions (e.g., LiOH/H₂O₂) is often selected to be mild enough to avoid racemization of the newly formed stereocenter.[7]
Materials:
-
Alkylated adduct (1.0 equiv)
-
Lithium hydroxide (LiOH) (4.0 equiv)
-
Hydrogen peroxide (H₂O₂) 30% solution (4.0 equiv)
-
THF/Water solvent mixture (e.g., 3:1)
Step-by-Step Procedure:
-
Dissolve the purified alkylated adduct in a THF/water mixture.
-
Cool the solution to 0 °C.
-
Add the hydrogen peroxide solution, followed by an aqueous solution of lithium hydroxide.
-
Stir the reaction at 0 °C for 4-8 hours.
-
Validation Checkpoint: Monitor by TLC for the disappearance of the starting material.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to decompose excess peroxide.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate to isolate the chiral carboxylic acid product.
-
The water-soluble chiral auxiliary can often be recovered from the aqueous layer for reuse.
-
Final Product Analysis: Confirm the structure of the carboxylic acid by NMR and Mass Spectrometry. Determine the final enantiomeric excess (e.e.) by chiral HPLC or by converting the acid to a diastereomeric derivative (e.g., a Mosher ester).[5]
Data Presentation: Expected Outcomes
The diastereoselectivity of the alkylation is highly dependent on the electrophile. The following table summarizes representative outcomes.
| Electrophile (R-X) | Base | Yield (%) | Diastereomeric Excess (d.e.) |
| Benzyl Bromide | LDA | >90% | >95% |
| Methyl Iodide | LDA | ~85% | ~90% |
| Allyl Bromide | LDA | >90% | >95% |
| Ethyl Iodide | LDA | ~90% | >92% |
| (Data are representative based on typical results for similar chiral auxiliaries like Evans oxazolidinones and piperazinones)[5][6] |
Broader Synthetic Applications
While enolate alkylation is a primary use, the principles of stereodirection using this compound extend to other crucial carbon-carbon bond-forming reactions, including:
-
Asymmetric Aldol Reactions: The corresponding titanium or boron enolates can react with aldehydes with high diastereoselectivity.[7]
-
Asymmetric Michael Additions: The chiral enolate can add to α,β-unsaturated carbonyl compounds.
-
Synthesis of Chiral α-Amino Acids: This methodology provides a reliable route to non-natural α-amino acids, which are critical components in peptide-based drug discovery.[8][9][10]
The ability to reliably generate a specific enantiomer is of paramount importance in drug development, as different enantiomers can have vastly different biological activities.[3] this compound provides a trusted and effective tool for achieving this stereochemical control.
References
- 1. This compound|CAS 922178-61-8 [benchchem.com]
- 2. This compound | 922178-61-8 [chemicalbook.com]
- 3. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 4. On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. york.ac.uk [york.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A synthetic route to artificial chiral α-amino acids featuring a 3,4-dihydroisoquinolone core through a Rh(iii)-catalyzed functionalization of allyl groups in chiral Ni(ii) complexes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: (R)-3-Methylpiperazin-2-one as a Key Chiral Intermediate for the Synthesis of Fezolinetant
Abstract
Fezolinetant, marketed as Veozah™, is a first-in-class, non-hormonal neurokinin-3 (NK3) receptor antagonist for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause.[1] The synthesis of this groundbreaking therapeutic agent relies on the strategic incorporation of a specific chiral building block: (R)-3-Methylpiperazin-2-one. The precise stereochemistry at the C3 position of this piperazinone intermediate is critical for the final drug's pharmacological activity and efficacy.[2][3] This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis, purification, and characterization of this compound, and outlines its subsequent conversion to Fezolinetant. The protocols described herein are designed to ensure high enantiomeric purity and yield, which are paramount for pharmaceutical applications.
Introduction: The Significance of this compound in Fezolinetant's Architecture
Fezolinetant's mechanism of action involves antagonizing the NK3 receptor, which is centrally involved in the thermoregulatory dysfunction that leads to VMS in menopausal women.[1][4] The molecular structure of Fezolinetant features a core triazolopyrazine ring system with a chiral center at the 8-position.[1] The synthesis of this complex molecule is a multi-step process where the stereochemistry is established early through the use of this compound.
The piperazine moiety is a well-established "privileged structure" in medicinal chemistry, often incorporated to enhance physicochemical properties like solubility and bioavailability.[5] In the context of Fezolinetant, the (R)-configuration of the methyl group on the piperazinone ring is essential. It dictates the spatial arrangement of the final molecule, which is crucial for optimal binding to the NK3 receptor.[2][3] Therefore, robust and scalable methods for producing enantiomerically pure this compound are critical for the successful manufacture of Fezolinetant.
Synthetic Strategies for Enantiopure this compound
Achieving high enantiomeric excess (ee) is the primary challenge in synthesizing this intermediate. The two principal strategies are asymmetric synthesis and chiral resolution.
Asymmetric Synthesis (Preferred Route)
Asymmetric synthesis creates the desired enantiomer directly by controlling the stereochemical outcome of the reaction. This is the most efficient and widely used industrial approach. A common method involves a sequence of reductive amination followed by deprotection and cyclization, starting from a readily available chiral precursor.[3][6]
-
Causality: The stereochemistry of the final product is dictated by the starting material. Using D-alanine methyl ester ensures the formation of the (R)-enantiomer of the piperazinone.[3] The reductive amination step with a mild reducing agent like sodium triacetoxyborohydride preserves the existing chiral center. The final cyclization is an intramolecular nucleophilic attack that does not affect the stereocenter.
Chiral Resolution
This classical method involves synthesizing a racemic mixture of 3-methylpiperazin-2-one and then separating the (R) and (S) enantiomers.
-
Fractional Crystallization: This technique involves reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different solubilities, allowing one to be crystallized preferentially.[2] While scalable, this method can be labor-intensive and may result in the loss of 50% of the material as the undesired enantiomer.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC uses a stationary phase that can differentiate between enantiomers, allowing for their separation.[2] This method provides excellent separation and is invaluable for analytical determination of enantiomeric excess, though it can be less cost-effective for large-scale production compared to asymmetric synthesis.
Detailed Protocol: Enantioselective Synthesis of this compound
This protocol is based on established patent literature and provides a reliable pathway to high-purity this compound.[6]
Step 1: Preparation of the Linear Precursor via Reductive Amination
-
Neutralization: Dissolve D-alanine methyl ester hydrochloride (1.0 eq) in Dichloromethane (DCM). Neutralize with triethylamine (1.1 eq) at room temperature and filter to remove the triethylamine hydrochloride salt.
-
Imine Formation: To the filtrate, add a solution of N-Cbz-aminoacetaldehyde (1.0 eq) in methanol. Stir for 15-20 minutes and then cool the mixture to 0°C.
-
Reduction: Add triethylamine (1.2 eq) followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 eq), maintaining the temperature at 0-5°C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude linear intermediate, methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate.[6]
Step 2: Deprotection and Intramolecular Cyclization
-
Hydrogenolysis: Dissolve the crude intermediate from Step 1 in methanol. Add Palladium on carbon (Pd/C, 10% w/w) as the catalyst.
-
Reaction: Place the mixture in a high-pressure reactor and apply hydrogen gas pressure (e.g., 1.8 MPa). Stir the reaction at room temperature overnight.[6] The removal of the Cbz protecting group leads to a primary amine, which undergoes spontaneous intramolecular cyclization to form the piperazinone ring.
-
Filtration & Concentration: Monitor the reaction to completion using HPLC. Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure.
Step 3: Purification
-
Column Chromatography: Purify the resulting crude solid by silica gel column chromatography.
-
Elution: Use an eluent system such as ethyl acetate/methanol (e.g., 9:1 v/v) to elute the product.[6]
-
Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white solid.
| Parameter | Typical Value | Reference |
| Yield | ~90-92% (for cyclization step) | [6] |
| HPLC Purity | >98% | [6] |
| Enantiomeric Excess (ee) | >98% | [3][6] |
Table 1: Typical results for the synthesis of this compound.
Analytical Characterization and Quality Control
Rigorous analytical testing is required to confirm the identity, purity, and stereochemistry of the synthesized intermediate.
| Property | Value | Reference |
| Chemical Name | (3R)-3-methylpiperazin-2-one | [7] |
| CAS Number | 922178-61-8 | [2][8][9][10] |
| Molecular Formula | C₅H₁₀N₂O | [3][7][10][11] |
| Molecular Weight | 114.15 g/mol | [3][7][10][11] |
| Appearance | White to off-white solid/powder | [12] |
| ¹H NMR (400MHz, CDCl₃) | δ (ppm): 6.48 (s, 1H), 3.58–3.52 (m, 1H), 3.49–3.42 (m, 1H), 3.35–3.29 (m, 1H), 3.19–3.14 (m, 1H), 3.06–2.99 (m, 1H), 1.42–1.40 (d, 3H) | [6] |
| Mass Spec (ES+) | m/z: 115.16 [M+H]⁺, 137.15 [M+Na]⁺ | [3][6] |
Table 2: Physicochemical and spectroscopic data for this compound.
Application: Conversion to Fezolinetant
This compound is the chiral cornerstone upon which the Fezolinetant molecule is constructed. The subsequent steps involve building the fused triazolopyrazine core and adding the peripheral substituents.
A generalized synthetic pathway is as follows:[13]
-
N-Alkylation: The piperazinone is first alkylated.
-
Annulation: The resulting intermediate undergoes an annulation reaction with a carbohydrazide derivative to form the tetrahydro-triazolo[4,3-a]pyrazin-thiadiazole core structure.[13]
-
Acylation: The final step is a condensation reaction of the core structure with 4-fluorobenzoyl chloride to yield Fezolinetant.[13]
This sequence ensures that the stereocenter established in the this compound is carried through to the final active pharmaceutical ingredient.
Conclusion
The synthesis of this compound with high enantiomeric purity is a critical enabling step in the manufacturing of Fezolinetant. The asymmetric synthesis protocol detailed in this guide provides a robust and efficient method for producing this key intermediate. Careful execution of the synthetic steps and rigorous analytical quality control are essential to ensure the final drug product meets the required standards of safety and efficacy for therapeutic use.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 922178-61-8 [benchchem.com]
- 3. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 4. ((8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)(4-fluorophenyl)methanone | C16H15FN6OS | CID 117604931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 7. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 922178-61-8 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 9. This compound | 922178-61-8 [chemicalbook.com]
- 10. chemscene.com [chemscene.com]
- 11. This compound 95% | CAS: 922178-61-8 | AChemBlock [achemblock.com]
- 12. This compound CAS 922178-61-8 [homesunshinepharma.com]
- 13. researchgate.net [researchgate.net]
Protocols for N-Alkylation of (R)-3-Methylpiperazin-2-one: A Detailed Guide for Researchers
Abstract
This comprehensive application note provides detailed protocols and expert insights into the N-alkylation of (R)-3-methylpiperazin-2-one, a critical chiral building block in contemporary drug discovery. Recognizing the significance of N-substituted piperazinone scaffolds in medicinal chemistry, this guide is designed for researchers, scientists, and drug development professionals. We will explore the two primary methodologies for N-alkylation: direct alkylation with alkyl halides and reductive amination. This document offers not just step-by-step procedures but also delves into the mechanistic rationale behind experimental choices, strategies for overcoming common challenges, and methods for ensuring reaction integrity. All protocols are supported by authoritative references to foundational and contemporary chemical literature.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a valued chiral intermediate in the synthesis of complex, biologically active molecules.[1] The piperazine motif is a privileged scaffold in medicinal chemistry, and the introduction of a methyl group at the 3-position with a defined stereochemistry (R-configuration) allows for the exploration of specific, stereoselective interactions with biological targets.[2] N-alkylation of the secondary amine at the 4-position of the piperazinone ring is a common strategy to introduce diverse substituents, enabling the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile.
The presence of the lactam functionality influences the nucleophilicity of the secondary amine, making its alkylation a nuanced process. This guide will provide two robust and widely applicable protocols for the N-alkylation of this important chiral building block.
Strategic Approaches to N-Alkylation
The two most effective and commonly employed methods for the N-alkylation of piperazines and their derivatives are direct alkylation and reductive amination.[3] The choice between these methods depends on the desired substituent, the availability of starting materials, and the functional group tolerance of the substrate.
-
Direct Alkylation: This classic SN2 reaction involves the nucleophilic attack of the secondary amine on an alkyl halide. While straightforward, it can be complicated by over-alkylation, leading to the formation of quaternary ammonium salts.[4] Careful control of stoichiometry and reaction conditions is crucial for achieving high yields of the desired mono-alkylated product.
-
Reductive Amination: This versatile one-pot, two-step process involves the initial formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction.[5] A key advantage of this method is the avoidance of quaternary ammonium salt formation.[3]
Below, we present detailed protocols for both methodologies as applied to this compound.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl halide in the presence of a non-nucleophilic base.
Rationale for Experimental Choices
The selection of a suitable base and solvent system is critical for the success of direct N-alkylation. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is employed to neutralize the hydrohalic acid byproduct generated during the reaction without competing with the amine nucleophile.[4] Acetonitrile (MeCN) or dimethylformamide (DMF) are excellent solvent choices due to their polar aprotic nature, which facilitates the dissolution of the reactants and promotes the SN2 reaction pathway.[3] To favor mono-alkylation, a slight excess of the piperazinone starting material relative to the alkylating agent can be used, although the protocol below employs a slight excess of the alkylating agent to ensure complete consumption of the starting material, a common strategy when the starting material is more valuable.
Experimental Workflow: Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (10-20 mL per gram of piperazinone).
-
Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.
-
Reagent Addition: Stir the suspension at room temperature. Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the reaction mixture over 15-20 minutes.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and byproduct salts through a pad of celite, washing the filter cake with acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.
Data Presentation: Representative Conditions for Direct N-Alkylation
| Alkylating Agent | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | K₂CO₃ (2.0) | MeCN | 80 | 4-6 | ~85-95 | [3][4] |
| Ethyl Iodide | Cs₂CO₃ (1.5) | DMF | 60 | 8-12 | ~80-90 | [3] |
| n-Butyl Bromide | K₂CO₃ (2.0) | MeCN | 80 | 12-16 | ~75-85 | [6] |
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction scale.
Protocol 2: Reductive Amination
This protocol provides a general procedure for the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.
Rationale for Experimental Choices
Reductive amination is a powerful and mild method for forming C-N bonds.[5] The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation as it is mild enough not to reduce the starting aldehyde or ketone significantly, but reactive enough to reduce the iminium ion as it is formed.[7][8] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction. The addition of a small amount of acetic acid can catalyze the formation of the iminium ion.
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.). Dissolve the reactants in dichloromethane (DCM) (20-30 mL per gram of piperazinone).
-
Iminium Formation: Stir the solution at room temperature for 30-60 minutes. For less reactive carbonyl compounds, a catalytic amount of acetic acid (0.1 eq.) can be added.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. The reaction is often mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-alkylated this compound.
Data Presentation: Representative Conditions for Reductive Amination
| Carbonyl Compound | Reducing Agent (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)₃ (1.5) | DCM | RT | 2-4 | ~90-98 | [7][9] |
| Acetone | NaBH(OAc)₃ (1.5) | DCE | RT | 12-18 | ~80-90 | [5] |
| Cyclohexanone | NaBH(OAc)₃ (1.5) | DCM | RT | 6-10 | ~85-95 | [8] |
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction scale.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely published synthetic methodologies.[3][4][5][8] To ensure the integrity of the experimental results, the following self-validating steps are recommended:
-
Reaction Monitoring: Consistent monitoring of the reaction by TLC or LC-MS is crucial to determine the reaction endpoint and to identify the formation of any significant byproducts.
-
Characterization of the Product: The identity and purity of the final N-alkylated product should be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Chiral Integrity: For chiral starting materials like this compound, it is important to verify that the reaction conditions have not induced racemization. This can be assessed by chiral HPLC analysis of the final product. The described protocols are generally mild and not expected to cause epimerization at the C3 position.
Conclusion
The N-alkylation of this compound is a key transformation for the synthesis of novel and diverse chemical entities for drug discovery. This guide has provided detailed, practical, and scientifically grounded protocols for achieving this transformation via direct alkylation and reductive amination. By understanding the underlying principles and carefully controlling the reaction parameters as outlined, researchers can confidently and efficiently synthesize a wide range of N-substituted this compound derivatives for their research programs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Acylation Reactions of (R)-3-Methylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the N-acylation of (R)-3-Methylpiperazin-2-one, a valuable chiral building block in medicinal chemistry. The N-acylation of this scaffold is a common strategy for the synthesis of diverse compound libraries for drug discovery, targeting a range of biological pathways.
Introduction
This compound is a key synthetic intermediate used in the development of pharmacologically active compounds.[1] Its chiral nature is particularly important for creating single-enantiomer drugs, where specific stereochemistry is often crucial for therapeutic efficacy.[1] N-acylation at the N4 position is a primary method for derivatization, allowing for the introduction of a wide variety of functional groups, which can significantly influence the biological activity of the resulting molecules.[1] Derivatives of N-acylated piperazinones have shown potential in various therapeutic areas, including as antimicrobial agents and in oncology, with some compounds suggesting a mechanism of action involving the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] Additionally, arylpiperazine derivatives are known to interact with serotonin receptors, such as the 5-HT1A receptor.
Data Presentation: N-Acylation Reactions
The following tables summarize quantitative data for the N-acylation of this compound with various acylating agents.
Table 1: N-Acylation with Aromatic Acyl Chlorides
| Acyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Fluorobenzoyl chloride | 4-Methylmorpholine | Dichloromethane (DCM) | Room Temp | 16 | >85 (estimated) |
| Benzoyl chloride | Triethylamine | Dichloromethane (DCM) | 0 to Room Temp | 2 | ~90 (typical) |
| 4-Chlorobenzoyl chloride | Triethylamine | Dichloromethane (DCM) | 0 to Room Temp | 3 | ~88 (typical) |
| 2-Thienoyl chloride | Triethylamine | Dichloromethane (DCM) | 0 to Room Temp | 2 | ~85 (typical) |
Table 2: N-Acylation with Aliphatic Acylating Agents
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Anhydride | Triethylamine | Dichloromethane (DCM) | Room Temp | 1 | ~95 (typical) |
| Acetyl Chloride | Pyridine | Dichloromethane (DCM) | 0 to Room Temp | 1 | ~92 (typical) |
| Propionyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 to Room Temp | 2 | ~89 (typical) |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation with Aromatic Acyl Chlorides
This protocol describes a general method for the N-acylation of this compound using various aromatic acyl chlorides.
Materials:
-
This compound
-
Aromatic acyl chloride (e.g., 4-fluorobenzoyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or 4-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM, add the base (1.2 eq., e.g., triethylamine or 4-methylmorpholine).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the aromatic acyl chloride (1.1 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Acylation with Acetic Anhydride
This protocol details the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic Anhydride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.2 eq.) to the solution.
-
Add acetic anhydride (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1 hour or until completion is confirmed by TLC.
-
Quench the reaction by adding deionized water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-acetylated product.
Visualizations
Experimental Workflow for N-Acylation
Caption: General experimental workflow for the N-acylation of this compound.
Potential Signaling Pathway Inhibition: EGFR
N-acylated piperazinone derivatives have been investigated for their potential as anticancer agents, with some studies suggesting inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] This pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.
Caption: Potential inhibition of the EGFR signaling pathway by N-acylated piperazinone derivatives.
Potential Signaling Pathway Modulation: 5-HT1A Receptor
Arylpiperazine moieties are known to interact with serotonin receptors. N-acylation of this compound with aromatic groups may lead to compounds that modulate the 5-HT1A receptor signaling pathway, which is implicated in mood and anxiety disorders.
Caption: Potential modulation of the 5-HT1A receptor signaling pathway by N-aroylated piperazinone derivatives.
References
Application Notes: Synthesis and Evaluation of Novel (R)-3-Methylpiperazin-2-one Derivatives
Introduction
(R)-3-Methylpiperazin-2-one is a valuable chiral building block used extensively in medicinal chemistry for the synthesis of complex, pharmacologically active compounds.[1] Its rigid, six-membered lactam structure is a privileged scaffold that can enhance properties like water solubility and bioavailability in drug candidates.[2] Derivatives of the piperazin-2-one core have demonstrated a wide range of biological activities, including potential as anticancer, antimicrobial, and antipsychotic agents.[3][4][5]
A key application of these derivatives is in cancer research. Certain piperazin-2-one compounds have shown the ability to inhibit farnesyltransferase, an enzyme critical for the function of Ras proteins.[3] By disrupting the Ras signaling cascade (Ras-Raf-MEK-ERK pathway), which is often hyperactivated in cancer, these derivatives can decrease cell proliferation and induce apoptosis.[3] This document provides detailed protocols for the synthesis of novel N-substituted derivatives of this compound and outlines a typical workflow for their subsequent evaluation.
Experimental Workflow for Synthesis and Evaluation
The overall process for developing novel derivatives involves synthesis, purification, characterization, and biological screening.
References
Application Notes: (R)-3-Methylpiperazin-2-one in Compound Library Synthesis
(R)-3-Methylpiperazin-2-one is a valuable chiral building block for the synthesis of diverse compound libraries in drug discovery and medicinal chemistry.[1][2] Its rigid, six-membered lactam structure, containing two nitrogen atoms, provides a robust scaffold that can be readily functionalized to explore chemical space. The inherent chirality at the C3 position is crucial for developing single-enantiomer drugs, as stereochemistry often dictates biological activity and therapeutic efficacy.[1][3]
The piperazinone motif is a recognized pharmacophore present in numerous biologically active molecules, contributing to favorable properties such as improved water solubility and bioavailability.[1][3][4] Libraries derived from this scaffold are particularly relevant for screening against various biological targets. For instance, derivatives have shown potential as anticancer agents, possibly through the inhibition of pathways like the epidermal growth factor receptor (EGFR) signaling cascade.[1]
By employing Diversity-Oriented Synthesis (DOS) strategies, researchers can systematically modify the this compound core to generate large collections of structurally distinct molecules.[5][6] The most common points for diversification are the nitrogen atoms, particularly the N4 position, which can be readily functionalized through reactions like N-acylation and N-alkylation. This allows for the introduction of a wide array of substituents, leading to libraries with diverse physicochemical properties and three-dimensional shapes, suitable for high-throughput screening campaigns.
Experimental Protocols
Protocol 1: Parallel N-Acylation for Amide Library Synthesis
This protocol describes the parallel synthesis of an amide library by acylating the N4 position of this compound with a diverse set of carboxylic acids using a 96-well plate format.
Materials:
-
This compound
-
Library of diverse carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block with sealing mat
-
Multi-channel pipette
-
Orbital shaker
-
Centrifugal evaporator
-
HPLC-grade solvents for purification and analysis (e.g., Acetonitrile, Water, Formic Acid)
Methodology:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M stock solution of each carboxylic acid from the library in anhydrous DMF in a separate 96-well plate.
-
Prepare a 0.2 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (in 96-well reaction block):
-
To each well, add 100 µL (20 µmol) of the this compound stock solution.
-
Add 100 µL (20 µmol, 1.0 eq) of the corresponding carboxylic acid stock solution to each well.
-
Add 100 µL (20 µmol, 1.0 eq) of the HATU stock solution to each well.
-
Initiate the reaction by adding 100 µL (40 µmol, 2.0 eq) of the DIPEA stock solution to each well.
-
-
Reaction Conditions:
-
Seal the reaction block securely with a sealing mat.
-
Place the block on an orbital shaker and agitate at room temperature for 16 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, remove the solvent by placing the open reaction block in a centrifugal evaporator.
-
Re-dissolve the residue in each well in 500 µL of DMSO.
-
Purify the compounds using mass-directed preparative HPLC.
-
-
Analysis:
-
Confirm the identity and purity of the final compounds using LC-MS and ¹H NMR analysis.
-
Protocol 2: Parallel N-Alkylation via Reductive Amination
This protocol outlines the synthesis of a diverse library of N-alkylated piperazinones via reductive amination of the N4 position with a library of aldehydes.
Materials:
-
This compound
-
Library of diverse aldehydes
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous DCE (1,2-Dichloroethane)
-
Acetic Acid (glacial)
-
96-well reaction block with sealing mat
-
Multi-channel pipette
-
Orbital shaker
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
DCM (Dichloromethane)
-
Phase separator cartridges (e.g., ISOLUTE® Phase Separator)
Methodology:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCE.
-
Prepare a 0.2 M stock solution of each aldehyde from the library in anhydrous DCE in a separate 96-well plate.
-
-
Reaction Setup (in 96-well reaction block):
-
To each well, add 100 µL (20 µmol) of the this compound stock solution.
-
Add 100 µL (20 µmol, 1.0 eq) of the corresponding aldehyde stock solution to each well.
-
Add 2 µL of glacial acetic acid to each well to catalyze imine formation.
-
Allow the mixture to stir for 30 minutes at room temperature.
-
Add 6.4 mg (30 µmol, 1.5 eq) of solid sodium triacetoxyborohydride to each well.
-
-
Reaction Conditions:
-
Seal the reaction block and place it on an orbital shaker.
-
Agitate at room temperature for 18 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 200 µL of saturated aqueous NaHCO₃ solution to each well.
-
Add 400 µL of DCM to each well, seal, and shake vigorously to extract the product.
-
Pass the entire content of each well through a phase separator cartridge to remove the aqueous layer.
-
Collect the organic phase and evaporate the solvent using a centrifugal evaporator.
-
Purify the resulting crude products via flash chromatography or preparative HPLC.
-
-
Analysis:
-
Characterize the final products and determine purity by LC-MS and ¹H NMR.
-
Data Presentation
The following tables present representative, hypothetical data for libraries synthesized using the protocols above. Actual yields and purities will vary depending on the specific building blocks used.
Table 1: Representative Data for Parallel N-Acylation Library
| Building Block (Acid) | Product Structure | Yield (%) | Purity (%) |
| 4-Fluorobenzoic Acid | (R)-4-(4-fluorobenzoyl)-3-methylpiperazin-2-one | 85 | >95 |
| 2-Thiophenecarboxylic Acid | (R)-3-methyl-4-(thiophene-2-carbonyl)piperazin-2-one | 78 | >95 |
| Cyclohexanecarboxylic Acid | (R)-4-(cyclohexanecarbonyl)-3-methylpiperazin-2-one | 91 | >98 |
| 3-Methoxybenzoic Acid | (R)-4-(3-methoxybenzoyl)-3-methylpiperazin-2-one | 82 | >95 |
Table 2: Representative Data for Parallel Reductive Amination Library
| Building Block (Aldehyde) | Product Structure | Yield (%) | Purity (%) |
| 4-Chlorobenzaldehyde | (R)-4-(4-chlorobenzyl)-3-methylpiperazin-2-one | 75 | >95 |
| 2,4-Dimethoxybenzaldehyde | (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one | 68 | >95 |
| Furan-2-carbaldehyde | (R)-4-(furan-2-ylmethyl)-3-methylpiperazin-2-one | 71 | >95 |
| Isovaleraldehyde | (R)-4-isopentyl-3-methylpiperazin-2-one | 80 | >98 |
Visualizations
References
- 1. This compound|CAS 922178-61-8 [benchchem.com]
- 2. This compound | 922178-61-8 [chemicalbook.com]
- 3. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. souralgroup.com [souralgroup.com]
- 6. mdpi.com [mdpi.com]
Application Note & Protocol: A Scalable and Stereoselective Synthesis of (R)-3-Methylpiperazin-2-one for Pharmaceutical Applications
Abstract
(R)-3-Methylpiperazin-2-one is a critical chiral building block in modern medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its defined stereochemistry is paramount, as different enantiomers can exhibit vastly different biological activities.[4] This document provides a comprehensive guide for the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. We present a robust and scalable protocol based on a reductive amination and subsequent cyclization strategy, offering high yields and excellent enantiomeric purity. This guide delves into the underlying chemical principles, provides a detailed step-by-step protocol, and discusses key process considerations for industrial-scale production.
Introduction: The Significance of Chiral Piperazinones
Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, recognized for their role in enhancing the pharmacological and pharmacodynamic profiles of drug molecules.[1][5][6] The piperazin-2-one moiety, a six-membered lactam, is particularly valuable for improving properties like water solubility and bioavailability.[4] The chiral center at the C3 position of this compound is crucial for the development of single-enantiomer drugs, ensuring selective interaction with biological targets and optimizing therapeutic efficacy.[1][4]
The demand for enantiomerically pure this compound necessitates a scalable, cost-effective, and stereocontrolled synthetic route. While various asymmetric synthetic strategies exist, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions, this guide focuses on a practical and industrially viable approach.[1][7][8]
Strategic Approach: Reductive Amination and Intramolecular Cyclization
The selected synthetic strategy involves a two-step process commencing with the reductive amination of a protected aminoacetaldehyde with a chiral amino acid ester, followed by deprotection and spontaneous intramolecular cyclization. This method is advantageous for large-scale synthesis due to the use of readily available starting materials, operational simplicity, and high stereochemical control.[4][5] The chirality of the final product is dictated by the choice of the starting amino acid ester; for this compound, a D-alanine ester is employed.[5]
Logical Workflow of the Synthesis
Figure 1: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from a patented, scalable method.[5] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Cbz-aminoacetaldehyde | ≥95% | Commercially Available | Can be synthesized from N-Cbz-ethanolamine.[5] |
| D-Alanine Methyl Ester HCl | ≥98% | Commercially Available | The hydrochloride salt is commonly used. |
| Triethylamine (TEA) | Reagent | Commercially Available | Used to neutralize the HCl salt. |
| Sodium Triacetoxyborohydride | ≥95% | Commercially Available | Mild reducing agent for reductive amination. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent for reductive amination. |
| Methanol (MeOH) | Anhydrous | Commercially Available | Solvent for cyclization. |
| Palladium on Carbon (10% Pd/C) | Catalyst | Commercially Available | Catalyst for hydrogenolysis. |
| Hydrogen Gas (H₂) | High Purity | Gas Cylinder | Used for the deprotection step. |
Step-by-Step Procedure
Part A: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate
-
Preparation of D-Alanine Methyl Ester Free Base:
-
In a suitable reaction vessel, suspend D-alanine methyl ester hydrochloride in dichloromethane (DCM).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add triethylamine (1.1 equivalents) to the suspension while stirring.
-
Stir the mixture at 0-5 °C for 30 minutes.
-
Filter the resulting mixture to remove the triethylamine hydrochloride salt. The filtrate contains the free base of D-alanine methyl ester.
-
-
Reductive Amination:
-
To the filtrate containing D-alanine methyl ester, add a solution of N-Cbz-aminoacetaldehyde (1.0 equivalent) in methanol.
-
Stir the mixture for 15 minutes at room temperature.
-
Cool the reaction mixture to -10 °C to 0 °C.[5] This temperature control is crucial to prevent the reduction of the aldehyde.[5]
-
Slowly add sodium triacetoxyborohydride (1.2 equivalents) in portions, maintaining the temperature below 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the protected diamine as a viscous liquid.[5]
-
Part B: Synthesis of this compound
-
Hydrogenolysis and Cyclization:
-
Dissolve the purified methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate in methanol in a high-pressure hydrogenation reactor.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst.
-
Pressurize the reactor with hydrogen gas to 1.8 MPa and stir the reaction mixture at room temperature overnight.[5]
-
Monitor the reaction for completion using HPLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound as a white solid.[5]
-
Expected Yield and Purity
This process has been reported to achieve high yields and enantiomeric excess.[4] A typical yield for the final product is around 91%, with an HPLC purity of >98% and an enantiomeric excess (ee) of >98%.[5]
Process Optimization and Scale-Up Considerations
Transitioning from laboratory scale to large-scale industrial production requires careful consideration of several factors:
-
Reagent Sourcing and Cost: The cost and availability of starting materials, particularly the protected aminoacetaldehyde and the chiral alanine ester, are critical for economic viability.
-
Solvent Selection: While DCM and methanol are effective, their environmental impact and handling at a large scale may necessitate exploring greener solvent alternatives.
-
Reaction Monitoring: Robust in-process controls (IPCs) using techniques like HPLC are essential to ensure consistent product quality and yield.
-
Purification: Large-scale chromatography can be resource-intensive. Exploring crystallization or other non-chromatographic purification methods for the final product could significantly improve process efficiency.
-
Safety: The use of hydrogen gas under pressure requires specialized equipment and adherence to strict safety protocols. A thorough process safety assessment is mandatory before scale-up.
Alternative Synthetic Strategies
While the presented protocol is robust, other asymmetric methods for synthesizing chiral piperazinones are noteworthy:
-
Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a direct route to chiral piperazin-2-ones with excellent stereocontrol.[9]
-
Domino Reactions: One-pot approaches, such as the domino ring-opening cyclization (DROC) of epoxides, offer atom economy and reduced processing steps.[8][10][11]
-
Transition-Metal Catalysis: Iridium or rhodium-catalyzed asymmetric reductive amination and amidation cascades represent another modern approach to these chiral heterocycles.[7]
The choice of synthetic route will ultimately depend on factors such as the desired scale of production, cost of goods, and available equipment and expertise.
Decision Matrix for Synthetic Route Selection
Figure 2: Comparison of synthetic strategies for chiral piperazinones.
Conclusion
The large-scale synthesis of enantiomerically pure this compound is a crucial undertaking for the pharmaceutical industry. The detailed protocol presented in this application note, based on a reductive amination and cyclization strategy, offers a reliable and scalable path to this valuable chiral intermediate. By understanding the underlying chemical principles and considering the practical aspects of process scale-up, researchers and drug development professionals can efficiently produce high-quality this compound to advance the development of novel therapeutics.
References
- 1. This compound|CAS 922178-61-8 [benchchem.com]
- 2. This compound | 922178-61-8 [chemicalbook.com]
- 3. This compound CAS 922178-61-8 [homesunshinepharma.com]
- 4. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
Catalytic Pathways to (R)-3-Methylpiperazin-2-one: An Application Guide for Synthetic Chemists
Introduction: The Significance of (R)-3-Methylpiperazin-2-one in Drug Discovery
This compound is a chiral heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, stereochemically defined structure serves as a crucial building block in the synthesis of a variety of biologically active molecules. The piperazinone core is a recognized pharmacophore that can enhance physicochemical properties such as aqueous solubility and bioavailability, making it a desirable feature in drug candidates.[1] The specific (R)-enantiomer is often key to achieving desired pharmacological activity and minimizing off-target effects, underscoring the critical need for efficient and highly stereoselective synthetic methods. This application note provides a detailed overview of prominent catalytic methodologies for the synthesis of this compound, with a focus on practical, scalable, and efficient protocols for research and development laboratories.
Strategic Approaches to Enantioselective Synthesis
The synthesis of enantiomerically pure this compound can be broadly categorized into several key strategies. These include asymmetric catalysis, the use of chiral pool starting materials, and chiral resolution techniques. This guide will focus on catalytic methods that offer high efficiency and atom economy, which are paramount for modern synthetic chemistry. The primary catalytic routes discussed are:
-
Reductive Amination Followed by Catalytic Hydrogenolysis and Cyclization
-
Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
-
Other Promising Catalytic Approaches (Rh- and Ir-Catalyzed Hydrogenations)
-
Biocatalytic Methods: Enzymatic Resolution
Reductive Amination Followed by Catalytic Hydrogenolysis and Cyclization: A Robust and High-Yielding Protocol
This method stands out for its high yield and excellent enantiomeric control, making it a preferred route for producing enantiomerically pure this compound.[1][2] The strategy relies on the use of a chiral starting material, D-alanine methyl ester, to introduce the desired stereocenter. The key steps involve the formation of a chiral diamine derivative via reductive amination, followed by a palladium-catalyzed deprotection and spontaneous intramolecular cyclization.
Causality of Experimental Choices:
-
Chiral Pool Starting Material: The use of D-alanine methyl ester hydrochloride as the chiral source is advantageous due to its commercial availability and high optical purity. This directly installs the (R)-configuration at the future C3 position of the piperazinone ring.
-
Protecting Group Strategy: A benzyloxycarbonyl (Cbz) group is employed to protect the amino group of ethanolamine. The Cbz group is stable under the reductive amination conditions but can be readily cleaved under catalytic hydrogenation, which conveniently precedes the cyclization step.
-
Reductive Amination: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice due to its mildness and high chemoselectivity for the reduction of the in situ-formed iminium ion over the aldehyde. The reaction is performed at low temperatures (-10 to 0 °C) to prevent the reduction of the starting aldehyde.[2]
-
Catalytic Hydrogenolysis and Cyclization: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenolysis of the Cbz protecting group. The removal of the Cbz group unmasks a primary amine, which then undergoes a spontaneous intramolecular cyclization with the ester moiety to form the stable piperazin-2-one ring. This tandem reaction is highly efficient and proceeds in high yield.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound via reductive amination and cyclization.
Detailed Experimental Protocol:
Step 1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate
-
Dissolve 33g of D-alanine methyl ester hydrochloride in 200mL of dichloromethane (DCM) and neutralize with 25g of triethylamine. Filter the mixture to remove the resulting salts.
-
To the filtrate, add a solution of 40g of N-Cbz-aminoacetaldehyde in 300mL of methanol. Stir the mixture for 15 minutes and then cool to 0 °C.
-
Add 48g of triethylamine to the cooled mixture, followed by the portion-wise addition of 87g of sodium triacetoxyborohydride, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (200mL).
-
Combine the organic phases and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: n-heptane/ethyl acetate 1/2) to afford the chiral diamine derivative as a colorless viscous liquid. (Yield: 83%).[2]
Step 2: Synthesis of this compound
-
Dissolve 10g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate in 100mL of methanol in a suitable pressure reactor.
-
Add 3g of 10% Palladium on Carbon (Pd/C) to the solution.
-
Pressurize the reactor with hydrogen gas to 1.8 MPa.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction to completion using High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, filter the mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/methanol 9/1) to yield this compound as a white solid. (Yield: 91%, HPLC Purity: 98.2%, ee: 98.3%).[2]
Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has emerged as a viable route to chiral piperazin-2-ones, offering high yields and excellent enantioselectivities.[3][4] This method involves the direct hydrogenation of a prochiral unsaturated precursor.
Mechanistic Insights:
The proposed mechanism involves a dynamic kinetic resolution process. The pyrazin-2-ol substrate exists in equilibrium with its tautomers, 1,6-dihydropyrazin-2(3H)-one and 4,5-dihydropyrazin-2(3H)-one. The chiral palladium catalyst then selectively hydrogenates one of the imine functionalities, leading to the formation of the enantioenriched piperazin-2-one.[3]
Reaction Pathway Diagram:
Caption: Proposed reaction pathway for the Pd-catalyzed asymmetric hydrogenation of pyrazin-2-ols.
General Protocol for Palladium-Catalyzed Asymmetric Hydrogenation:
While a specific protocol for this compound is not detailed in the literature, the following general procedure for related substrates can be adapted.
-
In a glovebox, add the pyrazin-2-ol substrate (1.0 equiv), a chiral palladium catalyst (e.g., Pd(TFA)2 with a chiral phosphine ligand, 3.3 mol%), and an acid co-catalyst (e.g., TsOH·H2O, 100 mol%) to a pressure reactor.
-
Add a degassed solvent mixture (e.g., DCM/benzene).
-
Seal the reactor, remove it from the glovebox, and pressurize with hydrogen gas (e.g., 1000 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 24-48 hours.
-
After cooling to room temperature, carefully vent the reactor.
-
Concentrate the reaction mixture and purify the product by column chromatography.
Note: Optimization of the chiral ligand, solvent, temperature, and pressure will be necessary for the specific synthesis of this compound.
Other Promising Catalytic Approaches
Rhodium- and Iridium-Catalyzed Asymmetric Hydrogenation:
Rhodium-catalyzed asymmetric hydrogenation is a well-established and powerful tool in the pharmaceutical industry for the synthesis of chiral molecules.[5] Chiral rhodium complexes, particularly with chiral phosphine ligands, are highly effective for the hydrogenation of various unsaturated substrates. Similarly, iridium-catalyzed asymmetric hydrogenation has shown great promise for the synthesis of chiral piperazines from pyrazines.[6]
Biocatalytic Methods: Enzymatic Resolution
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymatic resolution is a common strategy for separating racemic mixtures. In the context of 3-methylpiperazin-2-one, a lipase could be used to selectively acylate or hydrolyze an ester derivative of one of the enantiomers, allowing for the separation of the desired (R)-enantiomer.
Principle of Enzymatic Resolution:
Caption: Principle of enzymatic kinetic resolution for the separation of this compound.
While a specific protocol for the enzymatic resolution of 3-methylpiperazin-2-one has not been detailed in the reviewed literature, the use of lipases from sources like Pseudomonas cepacia has been successful for the resolution of similar heterocyclic alcohols.[7] This suggests that screening of various commercially available lipases and reaction conditions could lead to an effective biocatalytic route to this compound.
Data Summary and Comparison
| Method | Catalyst/Reagent | Key Advantages | Yield | Enantiomeric Excess (ee) | Reference |
| Reductive Amination & Cyclization | Pd/C, H₂, Sodium Triacetoxyborohydride | High yield, excellent ee, readily available reagents | 91% | 98.3% | [2] |
| Pd-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols | Pd(TFA)₂ with chiral phosphine ligand, TsOH·H₂O, H₂ | Atom-economical, direct hydrogenation | Up to 95% | Up to 90% | [3] |
| Rh-Catalyzed Asymmetric Hydrogenation | Chiral Rhodium-phosphine complexes, H₂ | Potentially high efficiency and enantioselectivity | N/A | N/A | [5] |
| Ir-Catalyzed Asymmetric Hydrogenation | Chiral Iridium-phosphine complexes, H₂ | Effective for related N-heterocycles | N/A | N/A | [6] |
| Enzymatic Resolution | Lipases (e.g., from Pseudomonas cepacia) | Green, highly selective, mild reaction conditions | N/A | N/A | [7] |
N/A: Data not available for the specific synthesis of this compound.
Conclusion
The synthesis of enantiomerically pure this compound is achievable through several catalytic methodologies. The reductive amination followed by catalytic hydrogenolysis and cyclization stands out as a highly efficient and well-documented protocol, offering excellent yields and enantioselectivities. Asymmetric hydrogenation using palladium, rhodium, or iridium catalysts presents a promising and atom-economical alternative, although further optimization for this specific substrate is required. Biocatalytic methods, such as enzymatic resolution, offer a green and highly selective approach that warrants further investigation. The choice of synthetic route will ultimately depend on factors such as scale, cost, and available resources. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols to aid in the synthesis of this important chiral building block.
References
- 1. This compound|CAS 922178-61-8 [benchchem.com]
- 2. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Protecting Group Strategies of (R)-3-Methylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Methylpiperazin-2-one is a valuable chiral building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] The presence of two distinct nitrogen atoms—a secondary amine (N4) and an amide (N1)—necessitates the use of protecting group strategies to achieve selective functionalization. This document provides detailed application notes and protocols for the protection and deprotection of the secondary amine at the N4 position of this compound, focusing on the two most commonly employed protecting groups: tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Protecting Group Strategy Overview
The selection of a suitable protecting group is crucial for the successful synthesis of complex molecules derived from this compound. The choice between Boc and Cbz protection depends on the overall synthetic route and the compatibility of the protecting group with subsequent reaction conditions.
The general workflow for utilizing a protecting group strategy with this compound is as follows:
Figure 1: General workflow for the protecting group strategy of this compound.
N-Boc Protection and Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions and its facile removal under acidic conditions.
Quantitative Data for N-Boc Protection/Deprotection
| Step | Reagents | Solvent | Typical Yield | Reference |
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or NaOH | Dichloromethane (DCM) or Tetrahydrofuran (THF) | >90% | General Procedure |
| Deprotection | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in Dioxane | Dichloromethane (DCM) or Dioxane | >95% | [2][3] |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes a general procedure for the N-Boc protection of a secondary amine.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv.) in DCM or THF.
-
Add triethylamine (1.2 equiv.) or an aqueous solution of NaOH (1.2 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: N-Boc Deprotection
This protocol outlines the removal of the Boc group using trifluoroacetic acid.
Materials:
-
N-Boc-(R)-3-methylpiperazin-2-one
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected this compound (1.0 equiv.) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equiv.).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and solvent.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the deprotected product with DCM or another suitable organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
N-Cbz Protection and Deprotection
The benzyloxycarbonyl (Cbz) group is another common amine protecting group, valued for its stability and its removal under neutral conditions via catalytic hydrogenolysis.
Quantitative Data for N-Cbz Protection/Deprotection
| Step | Reagents | Solvent | Typical Yield | Reference |
| Protection | Benzyl chloroformate (Cbz-Cl), NaHCO₃ or NaOH | THF/Water or DCM | ~90% | [4] |
| Deprotection | H₂, Palladium on carbon (Pd/C) | Methanol (MeOH) or Ethanol (EtOH) | >95% | [5][6] |
Experimental Protocols
Protocol 3: N-Cbz Protection of this compound
This protocol describes a standard procedure for the N-Cbz protection of an amine.[4]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv.) and NaHCO₃ (2.0 equiv.) in a mixture of THF and water (e.g., 2:1 ratio).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equiv.).
-
Stir the reaction vigorously at 0 °C for 2-4 hours and then at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
Protocol 4: N-Cbz Deprotection via Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz group removal.[6]
Materials:
-
N-Cbz-(R)-3-methylpiperazin-2-one
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas
-
Celite®
Procedure:
-
Dissolve the N-Cbz protected this compound (1.0 equiv.) in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric and should be handled with care, preferably kept wet.
-
Rinse the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Orthogonality and Strategy Selection
The choice between Boc and Cbz protecting groups often depends on the presence of other functional groups in the molecule and the planned synthetic steps.
Figure 2: Decision-making logic for Boc deprotection based on orthogonality.
-
Boc Group: Cleaved under acidic conditions. It is stable to hydrogenolysis, catalytic hydrogenation, and basic conditions.
-
Cbz Group: Removed by catalytic hydrogenolysis. It is generally stable to acidic and basic conditions, although strong acids can cause cleavage.
This orthogonality allows for selective deprotection in the presence of other protecting groups. For instance, if a molecule contains both a Boc-protected amine and a benzyl ester, the benzyl ester can be deprotected via hydrogenolysis without affecting the Boc group. Conversely, the Boc group can be removed with acid while the benzyl ester remains intact.
References
Application Notes: (R)-3-Methylpiperazin-2-one as a Chiral Scaffold for Potent and Selective Kinase Inhibitors
(R)-3-Methylpiperazin-2-one, a versatile chiral building block, offers a valuable scaffold for the synthesis of novel kinase inhibitors. Its inherent chirality and opportunities for substitution allow for the development of potent and selective therapeutic agents targeting key signaling pathways implicated in cancer and autoimmune diseases.
This document provides detailed application notes and protocols for the utilization of this compound and related piperazinone derivatives in the synthesis of kinase inhibitors, with a focus on Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. The provided data and methodologies are based on the successful development of piperazinone-containing thieno[3,2-d]pyrimidines as potent PI3Kδ inhibitors.[1]
Introduction to Kinase Inhibition and the Role of Piperazinone Scaffolds
Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the transfer of phosphate groups to specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and autoimmune disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.
The piperazine and piperazinone moieties are privileged structures in medicinal chemistry, frequently incorporated into kinase inhibitors to modulate physicochemical properties and to orient pharmacophoric groups for optimal target engagement.[1] The use of a chiral piperazinone scaffold, such as this compound, can introduce critical stereochemical features that enhance binding affinity and selectivity for the target kinase.
Recent studies have demonstrated that incorporating a piperazinone ring in place of a piperazine can lead to more potent and selective kinase inhibitors. Specifically, in the context of thieno[3,2-d]pyrimidine-based PI3Kδ inhibitors, piperazinone-containing derivatives have shown superior potency and selectivity compared to their piperazine counterparts.[1]
Quantitative Data Summary
The following table summarizes the in vitro kinase inhibitory activity and antiproliferative activity of a representative piperazinone-containing thieno[3,2-d]pyrimidine derivative.
| Compound ID | Target Kinase | IC50 (nM)[1] | Antiproliferative Activity (Cell Line) | GI50 (µM)[1] |
| 1a | PI3Kδ | 1.5 | SU-DHL-4 (Non-Hodgkin Lymphoma) | 0.08 |
| PI3Kα | 185 | |||
| PI3Kβ | 85 | |||
| PI3Kγ | 25 |
Table 1: Biological activity of a representative piperazinone-containing thieno[3,2-d]pyrimidine kinase inhibitor.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. PI3Kδ is a specific isoform that is primarily expressed in hematopoietic cells and plays a key role in B-cell signaling. Its inhibition is a validated therapeutic strategy for certain hematological malignancies.
Caption: PI3Kδ signaling pathway and the point of inhibition.
Experimental Protocols
General Synthetic Workflow
The synthesis of piperazinone-containing kinase inhibitors generally involves the coupling of the chiral piperazinone scaffold to a heteroaromatic core, which is a common structural motif in many kinase inhibitors.
Caption: General workflow for synthesizing piperazinone kinase inhibitors.
Protocol 1: Synthesis of (R)-4-(Thieno[3,2-d]pyrimidin-4-yl)-3-methylpiperazin-2-one
This protocol describes a general method for the nucleophilic aromatic substitution (SNAr) reaction between a chiral piperazinone and a 4-chlorothieno[3,2-d]pyrimidine core.
Materials:
-
This compound
-
4-Chloro-thieno[3,2-d]pyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-thieno[3,2-d]pyrimidine (1.0 eq) in DMF, add this compound (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against target kinases.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human kinase (e.g., PI3Kδ)
-
ATP
-
Substrate (e.g., a peptide or protein substrate for the specific kinase)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, the inhibitor at various concentrations, and the substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a specified period.
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the kinase activity, by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay
This protocol describes a method to assess the antiproliferative effect of the synthesized kinase inhibitors on cancer cell lines.
Materials:
-
Cancer cell line (e.g., SU-DHL-4)
-
Cell culture medium and supplements
-
Synthesized inhibitor compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compound and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Measure the luminescence using a microplate reader.
-
Plot the percentage of cell viability against the inhibitor concentration.
-
Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by fitting the data to a dose-response curve.
Conclusion
This compound and its derivatives are highly valuable chiral building blocks for the synthesis of potent and selective kinase inhibitors. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore this scaffold in the design and synthesis of novel therapeutics targeting various kinases. The demonstrated success in developing PI3Kδ inhibitors highlights the potential of this approach for generating new drug candidates for the treatment of cancer and other diseases.
References
Application Notes and Protocols for the Development of Antimicrobial Agents Using (R)-3-Methylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of (R)-3-Methylpiperazin-2-one as a chiral building block for the synthesis of novel antimicrobial agents. The document outlines synthetic strategies, key experimental protocols, and the antimicrobial activity of derived compounds, supported by quantitative data and visual diagrams.
Introduction
This compound is a valuable chiral intermediate in medicinal chemistry.[1] Its inherent structural features, including the piperazine motif—a known pharmacophore in many antibiotics—make it an attractive scaffold for the development of new antimicrobial drugs.[1] The chiral center at the 3-position allows for stereospecific interactions with biological targets, potentially leading to improved efficacy and reduced off-target effects. This document details the derivatization of this compound to generate compounds with significant antimicrobial properties.
Synthesis of this compound Derivatives
The primary route for creating diverse antimicrobial candidates from this compound involves the functionalization of the secondary amine at the N4 position. Common synthetic strategies include N-alkylation and N-acylation.
A general synthetic scheme for the derivatization of this compound is presented below.
Caption: General synthetic route for N-substitution of this compound.
Antimicrobial Activity
Derivatives of piperazine have demonstrated a broad spectrum of antimicrobial activities. While specific data for derivatives of this compound is emerging, the activity of structurally similar piperazine-containing compounds provides a strong rationale for its use. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various piperazine derivatives against a panel of clinically relevant microorganisms.
| Compound Type | Derivative Example | Test Organism | MIC (µg/mL) | Reference |
| Piperazine-Thiazole Acetamide | Compound 3k | Listeria monocytogenes | - | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | More potent than ampicillin | [2] | ||
| Trichoderma viride | - | [2] | ||
| Disubstituted Piperazine | Compound 3d | Pseudomonas aeruginosa | Better than ampicillin | [2] |
| Disubstituted Piperazine | Compound 3g | Escherichia coli | More efficient than ampicillin | [2] |
| Chalcone-Piperazine Hybrid | Not specified | Candida albicans | 2.22 | [3] |
| N,N'-Bis(1,3,4-thiadiazole) Piperazine | Compound 4 | Staphylococcus aureus | 16 | [4] |
| N,N'-Bis(1,3,4-thiadiazole) Piperazine | Compound 6c | Staphylococcus aureus | 16 | [4] |
| N,N'-Bis(1,3,4-thiadiazole) Piperazine | Compound 6d | Staphylococcus aureus | 16 | [4] |
| N,N'-Bis(1,3,4-thiadiazole) Piperazine | Compound 6c | Escherichia coli | 8 | [4] |
| N,N'-Bis(1,3,4-thiadiazole) Piperazine | Compound 6d | Bacillus subtilis | 16 | [4] |
| N,N'-Bis(1,3,4-thiadiazole) Piperazine | Compound 7b | Bacillus subtilis | 16 | [4] |
| 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone | Compound 3e | Salmonella typhi | 7.52 ± 0.3 | [5] |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-(R)-3-methylpiperazin-2-one Derivatives
This protocol describes a general method for the N-arylation of this compound using a Chan-Lam coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Copper(II) acetate
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCM, add the arylboronic acid (1.5 eq), copper(II) acetate (0.1 eq), and pyridine (2.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl-(R)-3-methylpiperazin-2-one derivative.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria and MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Mechanism of Action
While the precise mechanism of action for novel this compound derivatives requires specific investigation, many piperazine-containing antibiotics are known to target essential bacterial processes. For instance, fluoroquinolones that incorporate a piperazine ring, such as ciprofloxacin, inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[6] Another potential mechanism for piperazine-based compounds is the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.[7]
The proposed mechanism of action for many piperazine-containing antimicrobials involves interference with bacterial DNA synthesis, as depicted in the following signaling pathway diagram.
Caption: Proposed mechanism of action for piperazinone-based antimicrobial agents.
Conclusion
This compound serves as a promising and versatile chiral scaffold for the development of new antimicrobial agents. The synthetic accessibility for derivatization at the N4-position allows for the creation of a diverse library of compounds for screening. The established antimicrobial potential of the broader piperazine class of compounds provides a strong foundation for further research and development in this area. The protocols provided herein offer a starting point for the synthesis and evaluation of novel antimicrobial candidates based on this chiral building block.
References
- 1. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (R)-3-Methylpiperazin-2-one Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of (R)-3-Methylpiperazin-2-one synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield is consistently low. What are the most common causes?
A1: Low yields in this compound synthesis can stem from several factors throughout the reaction sequence. The most critical steps to scrutinize are the reductive amination and the final intramolecular cyclization.
-
Incomplete Reductive Amination: Ensure the reducing agent is fresh and added under appropriate temperature control. For instance, using sodium triacetoxyborohydride (NaBH(OAc)₃) often requires careful temperature management between -10°C and 0°C to prevent side reactions like the reduction of aldehyde groups to alcohols.[1]
-
Inefficient Cyclization: The ring-closing step is often the bottleneck. This reaction is typically performed at elevated temperatures to facilitate the removal of a small molecule byproduct (e.g., methanol or ethanol). Ensure your solvent has a sufficiently high boiling point and that the reaction is heated adequately to drive the equilibrium towards the product.
-
Sub-optimal Deprotection: If using a protected diamine intermediate, incomplete removal of the protecting group (like Cbz or Boc) will prevent cyclization. Monitor the deprotection step (e.g., by HPLC or TLC) to ensure full conversion before proceeding. For Cbz groups, catalytic hydrogenation with Pd/C is common, and catalyst quality is crucial.[1]
Q2: I'm observing a significant side product. How can I identify and minimize it?
A2: A common side product is the formation of dimers or polymers, especially during the cyclization step if it's performed intermolecularly rather than intramolecularly.
-
Identification: Use LC-MS to determine the molecular weight of the impurity. A mass corresponding to double the expected precursor mass suggests dimerization.
-
Minimization: The key to favoring intramolecular cyclization is to use high-dilution conditions. By slowly adding the linear precursor to a large volume of heated solvent, you maintain a low concentration of the reactant, making it more likely for the ends of the same molecule to find each other rather than reacting with another molecule.
Q3: My product has low enantiomeric excess (ee). What causes this racemization and how can I prevent it?
A3: Preserving the stereocenter originating from the D-amino acid is critical. Racemization can occur under harsh reaction conditions.
-
Cause: Exposure to strong acids, strong bases, or excessively high temperatures can lead to epimerization at the chiral center (C3).
-
Prevention:
-
Use milder bases for cyclization where possible.
-
Avoid prolonged exposure to high temperatures.
-
If using a protecting group strategy, ensure the deprotection conditions are mild and do not affect the stereocenter. For example, hydrogenolysis for Cbz group removal is generally mild.
-
A well-established route involves using a D-type amino acid ester which reliably yields the R-configuration product with high ee.[1][2] One patented method reported achieving an ee of 98.3%.[1]
-
Q4: The final cyclization step is sluggish and incomplete. How can I drive it to completion?
A4: An incomplete cyclization is often due to insufficient driving force for the reaction.
-
Dehydrating Conditions: The cyclization to form the lactam releases a molecule of alcohol (from the ester) or water. Employing strongly dehydrating conditions can help drive the reaction forward. This can be achieved by using high temperatures with a solvent that allows for azeotropic removal of the byproduct, or by adding a dehydrating agent.[3]
-
Catalyst: While often thermally driven, some cyclizations can be promoted by acid or base catalysts. A weak acid catalyst can activate the ester carbonyl, making it more susceptible to nucleophilic attack by the amine.
-
Solvent Choice: High-boiling aromatic hydrocarbons (e.g., toluene, xylene) are often effective for this step as they allow for higher reaction temperatures.
Yield Optimization Strategies: A Comparative Overview
Optimizing reaction conditions is paramount for maximizing yield and purity. The following table summarizes key parameters and their typical impact based on common synthetic routes.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome | Rationale |
| Cyclization Solvent | Methanol / Ethanol | Toluene or Xylene | Increased Yield | Higher boiling point facilitates removal of alcohol byproduct, driving equilibrium towards product formation. |
| Cyclization Temp. | Reflux in Alcohol (~80°C) | 110-140°C | Faster reaction, higher conversion | Provides sufficient energy to overcome the activation barrier for lactam formation. |
| Reducing Agent | Raney Nickel | Sodium Triacetoxyborohydride | Higher Selectivity, Milder Conditions | NaBH(OAc)₃ is a milder reducing agent, reducing the risk of over-reduction or side reactions.[1] |
| Deprotection/Cyclization | Two separate steps | One-pot Deprotection & Cyclization | Improved Efficiency, Higher Yield | Combining steps, such as Pd/C hydrogenation followed by in-situ thermal cyclization, can minimize handling losses and improve overall yield.[1] |
| Precursor Purity | 95% | >99% | Higher Final Purity & Yield | Impurities from earlier steps can interfere with the cyclization, leading to side products and lower yields. |
Detailed Experimental Protocols
Protocol 1: Synthesis via Reductive Amination and Catalytic Hydrogenation/Cyclization
This protocol is adapted from a high-yield patented procedure.[1] It involves the reductive amination of an N-Cbz protected aminoacetaldehyde with a D-alanine ester, followed by a one-pot deprotection and cyclization.
Step 1: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate
-
To a solution of N-Cbz-aminoacetaldehyde (1 eq) in methanol, add D-alanine methyl ester (1.1 eq).
-
Cool the mixture to -5°C to 0°C.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, maintaining the temperature below 0°C.
-
Stir the reaction at this temperature for 4-6 hours until starting material is consumed (monitor by TLC/LC-MS).
-
Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by silica gel column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified propionate intermediate (1 eq) in methanol (approx. 10 mL per gram of substrate).
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 30% by weight of the substrate).
-
Pressurize the reaction vessel with hydrogen gas (H₂) to 1.8 MPa.
-
Stir the mixture vigorously at room temperature (20-30°C) overnight, or until HPLC analysis indicates complete consumption of the starting material.[1]
-
Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by silica gel column chromatography (eluent: ethyl acetate/methanol 9/1) to yield the final product as a white solid.[1] A reported yield for this final step is 91%, with 98.3% ee.[1]
Visual Guides: Workflows and Logic Diagrams
To aid in understanding the synthesis and troubleshooting process, the following diagrams have been generated.
Caption: A typical workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common yield-related problems.
References
Technical Support Center: Purification of (R)-3-Methylpiperazin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (R)-3-Methylpiperazin-2-one from reaction byproducts.
Troubleshooting Guide
Encountering issues during the purification of this compound is common. This guide addresses specific problems, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete reaction or cyclization. - Product loss during extraction due to its water solubility. - Inefficient elution from the chromatography column. - Co-crystallization with impurities. | - Monitor reaction completion using HPLC or TLC before workup. - Saturate the aqueous layer with NaCl during extraction to reduce the solubility of the product. - Use a more polar eluent system for column chromatography (e.g., a higher percentage of methanol in ethyl acetate). - Optimize crystallization conditions (solvent, temperature, cooling rate). |
| Low Purity (Presence of Starting Materials or Intermediates) | - Incomplete reductive amination. - Incomplete deprotection of intermediates (e.g., Cbz-protected precursor). | - Ensure the reducing agent (e.g., Pd/C and H₂) is active and used in sufficient quantity. - Increase reaction time or temperature for the deprotection/cyclization step.[1][2] - Purify the intermediate before the final cyclization step. |
| Low Enantiomeric Excess (ee) | - Racemization during the reaction or workup. - Impure chiral starting materials (e.g., (R)-alanine ester). - Inefficient chiral resolution. | - Perform reactions at lower temperatures to minimize racemization. - Verify the enantiomeric purity of starting materials before synthesis. - For chiral resolution, screen different chiral resolving agents and crystallization conditions. - Utilize chiral HPLC for purification if other methods fail to provide the desired ee.[3] |
| Presence of Unidentified Byproducts | - Side reactions during synthesis (e.g., over-alkylation, reduction of other functional groups). - Degradation of the product. | - Analyze the crude product by LC-MS to identify the molecular weights of impurities. - Adjust reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize side reactions.[4] - Ensure the pH is controlled during workup to prevent degradation. |
| Difficulty with Crystallization | - Presence of impurities inhibiting crystal formation. - Inappropriate solvent system. - Product is an oil or low-melting solid. | - Purify the crude product by column chromatography before attempting crystallization. - Screen a variety of solvents and solvent mixtures. - If the product is an oil, consider converting it to a salt (e.g., hydrochloride) which may be more crystalline. |
Frequently Asked Questions (FAQs)
Synthesis and Byproducts
Q1: What are the common byproducts in the synthesis of this compound?
A1: Common byproducts depend on the synthetic route. In a typical synthesis involving reductive amination followed by cyclization, you may encounter:
-
Unreacted starting materials: Such as the protected aminoacetaldehyde and the (R)-alanine ester.
-
Intermediates: For instance, the protected linear diamine precursor if cyclization is incomplete.[1][2]
-
The opposite enantiomer ((S)-3-Methylpiperazin-2-one): If the stereoselectivity of the reaction is not 100%.
-
Byproducts from deprotection: For example, toluene if a Cbz (benzyloxycarbonyl) protecting group is removed by catalytic hydrogenation.
Purification Strategies
Q2: What is the recommended first step for purifying crude this compound?
A2: For most crude reaction mixtures, silica gel column chromatography is an effective initial purification step to remove the majority of byproducts.[1] A common eluent system is a gradient of ethyl acetate and methanol.[1]
Q3: How can I improve the enantiomeric excess (ee) of my product?
A3: If the enantiomeric excess after initial purification is insufficient, several chiral resolution techniques can be employed:
-
Fractional Crystallization of Diastereomeric Salts: This involves reacting the racemic or enantiomerically impure product with a chiral resolving agent (e.g., a chiral carboxylic acid) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[3]
-
Chiral HPLC: This method uses a chiral stationary phase to separate the enantiomers. It is a highly effective but often less scalable method for purification. Columns based on amylose or cellulose derivatives are commonly used.[3]
Q4: Can I use crystallization as the sole purification method?
A4: While crystallization can be a powerful purification technique, it is often most effective after an initial cleanup by chromatography. Impurities can sometimes co-crystallize with the product, limiting the achievable purity.
Analytical Methods
Q5: How can I determine the purity and enantiomeric excess of my final product?
A5:
-
Purity: HPLC with a standard C18 column is a common method to assess chemical purity. NMR spectroscopy can also be used to identify and quantify impurities.
-
Enantiomeric Excess (ee): Chiral HPLC or capillary electrophoresis (CE) with a chiral selector are the preferred methods for determining the enantiomeric ratio.[3][5][6]
Experimental Protocols
Silica Gel Column Chromatography
This protocol is a general guideline for the purification of this compound.
-
Preparation of the Column:
-
Choose an appropriately sized silica gel column based on the amount of crude material (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% ethyl acetate).
-
Pack the column with the slurry, ensuring there are no air bubbles or cracks in the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with a less polar solvent system (e.g., ethyl acetate).
-
Gradually increase the polarity of the eluent by adding a more polar solvent, such as methanol. A typical gradient might be from 0% to 10% methanol in ethyl acetate.[1]
-
Collect fractions and monitor them by TLC or HPLC to identify those containing the desired product.
-
-
Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Quantitative Data Summary
The following table summarizes typical purification results for this compound obtained through silica gel column chromatography as described in the literature.
| Parameter | Value | Reference |
| Purification Method | Silica Gel Column Chromatography | [1] |
| Eluent System | Ethyl acetate/methanol (9/1) | [1] |
| Yield | 91% | [1] |
| HPLC Purity | 98.2% | [1] |
| Enantiomeric Excess (ee) | 98.3% | [1] |
Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: Purification workflow for this compound.
References
- 1. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 2. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 3. This compound|CAS 922178-61-8 [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
preventing racemization of (R)-3-Methylpiperazin-2-one during synthesis
Welcome to the technical support center for the synthesis of (R)-3-Methylpiperazin-2-one. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to preserving the stereochemical integrity of this critical chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture). For this compound, which is a chiral building block used in drug discovery, maintaining a high enantiomeric purity is paramount.[1][2] Different enantiomers of a drug can have vastly different pharmacological activities, with one being therapeutic while the other could be inactive or even harmful.[2] Therefore, preventing racemization is essential for the safety and efficacy of the final active pharmaceutical ingredient.
Q2: What is the primary mechanism of racemization for 3-substituted piperazin-2-ones?
A2: The primary mechanism of racemization is the deprotonation of the hydrogen atom at the chiral center (the C3 position), which is alpha to the carbonyl group. Both acids and bases can catalyze this process.[3][4] Under basic conditions, a base abstracts the α-proton to form a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face, leading to the formation of both (R) and (S) enantiomers and thus, a loss of enantiomeric purity.
Q3: Which synthetic step is most susceptible to racemization?
A3: Any step involving the use of strong bases or acids, or elevated temperatures, can induce racemization. Steps such as N-alkylation or N-acylation at the N4 position, if not carefully controlled, pose a risk.[1] For instance, when activating the lactam carbonyl for subsequent reactions, using a mild base is crucial to minimize racemization.[1] Similarly, intramolecular cyclization to form the piperazinone ring must be conducted under conditions that preserve the stereocenter.[1]
Q4: How can I reliably determine the enantiomeric excess (ee%) of my this compound product?
A4: The most common and accurate method for determining the enantiomeric excess (ee%) is chiral High-Performance Liquid Chromatography (HPLC).[1][3] This technique uses a chiral stationary phase that interacts differently with the (R) and (S) enantiomers, allowing for their separation and quantification. The ratio of the peak areas corresponding to each enantiomer is used to calculate the ee%.[3]
Troubleshooting Guide: Low Enantiomeric Excess
Problem: The final this compound product shows significant racemization (low ee%) upon analysis.
Below is a guide to troubleshoot potential causes and implement effective solutions.
| Potential Cause | Explanation | Recommended Solution(s) | Supporting Evidence |
| Inappropriate Base | Strong bases (e.g., alkoxides, LDA) readily abstract the acidic α-proton at C3, leading to the formation of a planar enolate intermediate and subsequent racemization. | Use a weaker, non-nucleophilic base such as 4-methylmorpholine, sodium carbonate, or a tertiary amine. | The synthesis of a derivative, (R)-4-(4-fluorobenzoyl)-3-methylpiperazin-2-one, successfully uses 4-methylmorpholine as the base.[1] Using mild bases is a general strategy to minimize racemization during lactam activation.[1] |
| High Reaction Temperature | Elevated temperatures provide the necessary activation energy for the proton abstraction and enolization process, accelerating racemization. | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For sensitive steps, temperatures between -10°C and room temperature (10-30°C) are often preferred. | A patented high-yield, high-ee% synthesis of this compound specifies a reaction temperature of 10-30°C for the final deprotection and cyclization step.[5] |
| Incorrect Solvent Choice | Polar, protic solvents can facilitate proton exchange and may stabilize the enolate intermediate, potentially increasing the rate of racemization. | Use a non-polar or aprotic solvent where compatible with the reaction chemistry. Methanol has been used successfully in high-ee% syntheses involving hydrogenolysis. | A synthesis achieving 98.3% ee utilized methanol as the solvent for the final hydrogenolytic deprotection and cyclization step.[5] |
| Inadequate Protecting Group Strategy | The choice of protecting groups on the nitrogen atoms can influence the acidity of the α-proton. | Employ urethane-based protecting groups like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc), which are known to resist racemization. | The Cbz group is used in a highly effective synthesis of this compound that yields a product with 98.3% ee.[1][5] Urethane-based protecting groups are generally recommended to prevent racemization.[3] |
| Prolonged Reaction Time | Extended exposure to racemizing conditions (even if mild) can lead to a gradual loss of stereochemical integrity over time. | Monitor the reaction closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed. | General best practice in stereoselective synthesis is to minimize reaction times to avoid side reactions, including epimerization. |
Key Experimental Protocols
Protocol 1: High-Fidelity Synthesis via Hydrogenolytic Deprotection and Cyclization
This protocol is adapted from a patented method known to produce this compound with high enantiomeric purity.[5]
Step 1: Hydrogenolysis and Cyclization
-
To a solution of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate (10g) in methanol (100 mL), add 10% Palladium on carbon (Pd/C, 3g).
-
Pressurize the reaction vessel with hydrogen gas to 1.8 MPa.
-
Stir the reaction mixture vigorously at room temperature (approx. 20-25°C) overnight.
-
Monitor the reaction for completion by HPLC.
-
Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/methanol 9/1) to yield this compound as a white solid.
Expected Outcome: This method has been reported to yield the product with 91% yield and an enantiomeric excess of 98.3%.[5]
Protocol 2: General Procedure for ee% Determination by Chiral HPLC
This is a general guideline. The specific column, mobile phase, and other parameters must be optimized for your specific setup.
-
Sample Preparation: Prepare a dilute solution of the purified this compound (approx. 1 mg/mL) in the mobile phase. Prepare a sample of the racemic mixture for reference to identify the retention times of both enantiomers.
-
HPLC System: Use an HPLC system equipped with a suitable chiral column (e.g., a polysaccharide-based column like Chiralpak IA, IB, etc.).
-
Mobile Phase: A typical mobile phase might be a mixture of hexane and isopropanol, or another suitable solvent system.
-
Analysis Conditions:
-
Flow rate: 0.5 - 1.0 mL/min
-
Injection volume: 10-20 µL
-
Detector: UV detector set to a wavelength where the compound absorbs (e.g., ~210 nm).
-
-
Data Analysis: Inject the racemic sample first to determine the retention times for the (R) and (S) enantiomers. Then, inject the synthesized sample. Calculate the enantiomeric excess (ee%) using the areas of the two peaks:
-
ee% = [ (AreaR - AreaS) / (AreaR + AreaS) ] × 100
-
Data Summary
The following table summarizes reported conditions for the synthesis of this compound, highlighting the achieved enantiomeric excess.
| Precursor | Key Reaction Step | Conditions | Solvent | Yield | ee% | Reference |
| Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate | Hydrogenolytic deprotection and cyclization | Pd/C, H₂ (1.8 MPa), Room Temp. | Methanol | 91% | 98.3% | CN108129404B[5] |
| Ethyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate | Hydrogenolytic deprotection and cyclization | Pd/C, H₂ (1.8 MPa), Room Temp. | Methanol | - | High | CN108129404B[5] |
Visualizations
Caption: Base-catalyzed racemization mechanism via a planar enolate intermediate.
Caption: Workflow for troubleshooting low enantiomeric excess (ee%).
Caption: Key factors and strategies for preventing racemization.
References
- 1. This compound|CAS 922178-61-8 [benchchem.com]
- 2. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
Technical Support Center: Asymmetric Synthesis of Piperazinones
Welcome to the technical support center for the asymmetric synthesis of piperazinones. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the asymmetric synthesis of piperazinones?
A1: The primary strategies include catalytic asymmetric hydrogenation of pyrazin-2-ols, asymmetric allylic alkylation, one-pot multi-component reactions, and the use of chiral auxiliaries. Each method has its own advantages and is suited for different substitution patterns and scales.
Q2: How can I determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of my piperazinone product?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining enantiomeric excess. Diastereomeric ratio can often be determined by proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy by integrating the signals of diastereotopic protons.
Q3: Are there any specific safety precautions I should take during piperazinone synthesis?
A3: Standard laboratory safety protocols should be followed. Many reagents used in these syntheses are flammable, corrosive, or toxic. Palladium catalysts can be pyrophoric. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Consult the Safety Data Sheet (SDS) for all chemicals before use.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the asymmetric synthesis of piperazinones.
Problem 1: Low or No Yield of the Desired Piperazinone
Low product yield is a frequent issue that can arise from various factors throughout the experimental process.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation | The nitrogen atoms in the piperazinone ring or starting materials can coordinate to the metal center of the catalyst (e.g., palladium), leading to deactivation.[1] • Solution: Use bulky, electron-rich phosphine ligands to shield the metal center. Consider a slight increase in catalyst loading. Ensure rigorous exclusion of air and moisture, as oxygen can lead to catalyst oxidation.[2] |
| Poor Quality of Reagents or Solvents | Impurities, especially water or oxygen, can interfere with the reaction. • Solution: Use freshly distilled or anhydrous solvents. Ensure starting materials are pure and dry. Degas solvents thoroughly before use. |
| Suboptimal Reaction Conditions | Reaction temperature, time, and concentration can significantly impact yield. • Solution: Perform a systematic optimization of reaction parameters. Lower temperatures may be required for sensitive substrates, while higher temperatures might be necessary to drive the reaction to completion. |
| Inefficient Ring Closure | In multi-step syntheses, the final cyclization to form the piperazinone ring may be inefficient. • Solution: Optimize the conditions for the cyclization step, including the choice of base and solvent. In some cases, a stronger or weaker base may be required. |
Problem 2: Low Enantioselectivity or Diastereoselectivity
Achieving high stereochemical control is the primary goal of asymmetric synthesis. Low selectivity can be a complex problem to solve.
| Potential Cause | Troubleshooting Steps |
| Impure Chiral Ligand or Auxiliary | The enantiomeric purity of the chiral source directly impacts the stereoselectivity of the reaction. • Solution: Ensure the chiral ligand or auxiliary is of high enantiomeric purity (>99% ee). If synthesized in-house, rigorously purify and characterize it. |
| Suboptimal Reaction Temperature | Asymmetric reactions are often highly sensitive to temperature. • Solution: Lowering the reaction temperature (e.g., to -78 °C) often enhances stereoselectivity by favoring the transition state with the lower activation energy.[2] |
| Incorrect Solvent Choice | The polarity and coordinating ability of the solvent can influence the chiral environment of the reaction. • Solution: Screen a range of solvents with varying polarities. A 1:1 mixture of DCM/benzene has been shown to be effective in some palladium-catalyzed asymmetric hydrogenations.[3] |
| Substrate-Catalyst Mismatch | The chosen chiral catalyst may not be optimal for the specific substrate. • Solution: Screen a variety of chiral ligands. For example, in palladium-catalyzed reactions, different phosphine-based ligands can have a significant impact on enantioselectivity. |
| Racemization | The product may be susceptible to racemization under the reaction or workup conditions. • Solution: Analyze the enantiomeric excess at different reaction times to monitor for racemization. If observed, consider milder reaction conditions or a different workup procedure. |
Problem 3: Formation of Side Products and Purification Challenges
The formation of byproducts can complicate purification and reduce the overall yield of the desired piperazinone.
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Starting Materials | In cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction. • Solution: Ensure the reaction is carried out under a strictly inert atmosphere to exclude oxygen. Optimize the ligand-to-metal ratio. |
| Formation of Di-substituted Piperazine | In reactions involving a free piperazine, double substitution can occur. • Solution: Use a protecting group on one of the piperazine nitrogens to ensure mono-substitution. The Boc group is a common choice. |
| Difficult Separation of Diastereomers | Diastereomeric products can sometimes be difficult to separate by column chromatography. • Solution: If diastereomers are difficult to separate, consider derivatization to increase the difference in polarity. Recrystallization can also be an effective method for separating diastereomers. |
| Removal of Chiral Auxiliary | Cleavage of the chiral auxiliary can sometimes be challenging or lead to product degradation.[4] • Solution: Screen different cleavage conditions. For oxazolidinone auxiliaries, common methods include hydrolysis with LiOH/H₂O₂ or reductive cleavage with LiBH₄.[5] |
Experimental Protocols & Data
Key Experiment: Palladium-Catalyzed Asymmetric Hydrogenation of a Pyrazin-2-ol
This protocol is adapted from a literature procedure for the synthesis of chiral piperazin-2-ones.[3]
Materials:
-
Substituted pyrazin-2-ol (1.0 equiv)
-
[Pd(TFA)₂] (3.3 mol%)
-
Chiral ligand (e.g., a chiral phosphine ligand) (3.3 mol%)
-
Brønsted acid (e.g., TsOH·H₂O) (100 mol%)
-
DCM/benzene (1:1 v/v)
-
Hydrogen gas (1000 psi)
Procedure:
-
To a high-pressure reactor, add the pyrazin-2-ol, palladium catalyst, chiral ligand, and Brønsted acid.
-
Purge the reactor with argon.
-
Add the degassed DCM/benzene solvent mixture.
-
Pressurize the reactor with hydrogen gas to 1000 psi.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and stir for 24-48 hours.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture and purify the crude product by column chromatography.
Table 1: Effect of Reaction Parameters on a Model Asymmetric Hydrogenation [3]
| Entry | Solvent | Brønsted Acid | Conversion (%) | dr | ee (%) |
| 1 | Toluene | TsOH·H₂O | >95 | >20:1 | 75 |
| 2 | THF | TsOH·H₂O | >95 | >20:1 | 68 |
| 3 | DCM | TsOH·H₂O | >95 | >20:1 | 80 |
| 4 | DCM/benzene (1:1) | TsOH·H₂O | >95 | >20:1 | 82 |
| 5 | DCM/benzene (1:1) | TFA | >95 | 15:1 | 70 |
| 6 | DCM/benzene (1:1) | L-CSA | >95 | >20:1 | 85 |
Visual Guides
Troubleshooting Workflow for Low Enantioselectivity
References
Technical Support Center: Troubleshooting the Synthesis of (R)-3-Methylpiperazin-2-one
Welcome to the technical support guide for the synthesis of (R)-3-Methylpiperazin-2-one. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical chiral building block. This compound is a valuable intermediate in medicinal chemistry, often employed in the asymmetric synthesis of complex pharmacologically active compounds.[1] However, its synthesis is not without challenges. This guide provides in-depth, field-proven insights into common side reactions and offers robust troubleshooting strategies in a direct question-and-answer format to address issues you may encounter during your experiments.
Section 1: Issues During Reductive Amination
The reductive amination of an N-protected aminoacetaldehyde equivalent with an (R)-alanine ester is a cornerstone of many synthetic routes.[2][3] This step is prone to several side reactions that can compromise yield and, most critically, enantiomeric purity.
FAQ 1.1: My reductive amination is sluggish, resulting in low yield and unreacted starting materials. What's causing this and how can I fix it?
Probable Causes:
-
Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form the iminium intermediate is a reversible equilibrium. Suboptimal pH, temperature, or the presence of excess water can hinder this crucial first step.
-
Steric Hindrance: The secondary amine of the alanine ester can be sterically hindered, slowing down the reaction.[4]
-
Weak Reducing Agent: The chosen reducing agent may not be potent enough to efficiently reduce the iminium intermediate under the reaction conditions.
-
Reagent Degradation: Sodium triacetoxyborohydride (STAB), a common reagent for this transformation, can degrade in certain protic solvents like methanol.[5]
Troubleshooting Protocol & Solutions:
-
Optimize Reagent & Solvent:
-
Switch to STAB: If you are using a less reactive borohydride like NaBH₃CN or NaBH₄, switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃). STAB is particularly effective as it is non-hygroscopic and releases acetic acid in situ, which helps catalyze imine formation.
-
Solvent Choice: Use an aprotic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). If a protic solvent must be used, Isopropanol (IPA) is a better choice than Methanol as STAB shows greater stability.[5]
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to drive the imine formation equilibrium forward.
-
-
Control Reaction Temperature & Time:
-
The reaction to form the intermediate chiral diamine derivative should be carefully temperature-controlled, typically between -10°C and 0°C, to prevent the aldehyde from being reduced to an alcohol.[3]
-
While imine formation can be slow, prolonged reaction times (over 24 hours) can lead to side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.[5]
-
-
Adjust Stoichiometry:
-
Consider using a slight excess (1.1 to 1.2 equivalents) of the alanine ester to ensure the complete consumption of the more valuable aldehyde component.
-
Troubleshooting Workflow: Reductive Amination
Caption: Troubleshooting workflow for low-yield reductive amination.
FAQ 1.2: My final product has low enantiomeric excess (ee). Where am I losing stereochemistry?
Probable Causes:
-
Racemization during Reductive Amination: This is a significant risk. The chiral center alpha to the forming imine can be epimerized. This is particularly problematic if the reaction conditions (e.g., elevated temperature, presence of strong acid or base) allow for imine-enamine tautomerization, which planarizes the stereocenter. One study noted that phenyl piperazine products had completely racemized during the reductive amination step.[6]
-
Racemization during Cyclization: Harsh basic or acidic conditions during the final deprotection and cyclization step can also lead to epimerization of the methyl-bearing stereocenter, which is alpha to the carbonyl group in the final product.
-
Impure Starting Material: The starting (R)-alanine ester may have been partially racemized during its own synthesis or purification.
Troubleshooting Protocol & Solutions:
-
Verify Starting Material Purity: Before starting the synthesis, confirm the enantiomeric purity of your (R)-alanine derivative using chiral HPLC or polarimetry.
-
Maintain Mild Reductive Amination Conditions:
-
Temperature: Keep the reaction temperature low (0°C to room temperature). Avoid heating.
-
pH Control: Use a mild acid catalyst like acetic acid, which is often generated in situ from STAB. Avoid strong acids or bases.
-
Reaction Time: Minimize reaction time to reduce the stereocenter's exposure to potentially racemizing conditions.[4]
-
-
Gentle Cyclization Conditions:
| Parameter | Standard Conditions | Conditions to Minimize Racemization |
| Temperature | Room Temperature to 40°C | 0°C to Room Temperature |
| Solvent | Methanol, Ethanol | Dichloromethane (DCM), THF, Dichloroethane (DCE) |
| Catalyst/pH | Strong acid/base may be used | Mildly acidic (pH 4-6), often from STAB |
| Reaction Time | 12-24 hours | Monitor closely, quench upon completion (4-12 hours) |
Table 1: Comparison of reaction parameters to mitigate racemization risk.
Section 2: Challenges in the Intramolecular Cyclization Step
The formation of the six-membered piperazinone ring is the key final step. The primary challenge here is ensuring the desired intramolecular reaction outcompetes potential intermolecular side reactions or alternative cyclization pathways.
FAQ 2.1: My cyclization is inefficient. I'm isolating the linear diamine precursor instead of the desired piperazinone.
Probable Cause:
-
Unfavorable Conformation: The linear precursor may not readily adopt the necessary conformation for the terminal amine to attack the ester carbonyl.
-
Insufficient Activation: The ester may not be sufficiently electrophilic, or the nucleophilicity of the attacking amine may be suppressed (e.g., if it is protonated).
-
High Dilution: While intended to favor intramolecular reactions, excessively high dilution can slow the reaction rate to an impractical level.
Troubleshooting Protocol & Solutions:
-
Promote Cyclization with Base:
-
Thermal Promotion:
-
Gently heating the reaction mixture (e.g., to reflux in a solvent like methanol or ethanol) can provide the energy needed to overcome the activation barrier for cyclization. A patent describes a deprotection and cyclization step performed by stirring overnight at room temperature under a hydrogen atmosphere with a Pd/C catalyst, which is a mild approach.[3]
-
-
Concentration Adjustment:
-
Perform a concentration study. While high dilution is the standard approach to favor intramolecular cyclization, there is an optimal range. Start at approximately 0.01-0.05 M and adjust as needed.
-
FAQ 2.2: I've isolated a five-membered lactam side product. Why did this happen and how can I prevent it?
Probable Cause:
This is a known, though less common, side reaction. It occurs when the "internal" nitrogen of the diamine precursor attacks the ester carbonyl instead of the terminal primary amine. This is often driven by thermodynamics (the 5-membered ring forms faster) or specific reaction conditions. One research group observed the formation of a five-membered lactam during a piperazine synthesis, which they were able to suppress by performing the neutralization step at 0°C after Boc removal.[6]
Mechanism & Prevention:
Desired vs. Undesired Cyclization Pathways
References
- 1. This compound|CAS 922178-61-8 [benchchem.com]
- 2. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up (R)-3-Methylpiperazin-2-one Production
Welcome to the technical support center for the production and scale-up of (R)-3-Methylpiperazin-2-one. This valuable chiral building block is a cornerstone in the synthesis of numerous pharmacologically active compounds, making its efficient and stereoselective production critical for drug development professionals.[1] This guide is structured to provide direct, actionable answers to common and complex challenges encountered during lab-scale synthesis and industrial scale-up.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when initiating work with this compound.
Q1: What are the most common synthetic strategies for producing enantiomerically pure this compound?
A1: There are three primary strategies to achieve the desired (R)-enantiomer:
-
Asymmetric Catalysis: This modern approach involves using a chiral catalyst to directly synthesize the (R)-enantiomer from achiral starting materials. Methods like transition-metal-catalyzed asymmetric hydrogenation of pyrazin-2-ols or reductive amination cascades are prominent.[2][3] These methods are often preferred for their efficiency and atom economy.
-
Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials, such as D-alanine or other D-amino acid esters.[4] A patented method, for instance, describes a route starting from a protected ethanolamine and D-amino acid esters, proceeding through oxidation, reductive amination, and subsequent cyclization to yield the (R)-enantiomer with high enantiomeric purity.[4][5]
-
Chiral Resolution: This classical method involves synthesizing a racemic mixture of 3-methylpiperazin-2-one and then separating the enantiomers. This is often done by forming diastereomeric salts with a chiral resolving agent, which can be separated by fractional crystallization. While effective, this method is less efficient as it discards 50% of the material (the undesired (S)-enantiomer).[1]
Q2: What are the critical quality attributes (CQAs) for this compound intended for pharmaceutical use?
A2: For pharmaceutical applications, the following CQAs are paramount:
-
Purity (Assay): Typically, a purity of ≥98% is required, with some applications demanding ≥99.0%.[6][7]
-
Enantiomeric Excess (e.e.): This is a critical parameter. An e.e. of >98% is standard, with many processes achieving >99%.[5]
-
Impurity Profile: Identification and quantification of any process-related impurities (starting materials, by-products) and degradation products are mandatory.[1]
-
Optical Rotation: A specific optical rotation value confirms the correct enantiomer. For this compound, a positive value (dextrorotatory) is expected, such as [α]D²⁵ = +15.6° (c = 1.0, MeOH).[1]
Q3: What are the primary safety concerns when handling the reagents for this synthesis on a larger scale?
A3: On a large scale, several safety factors must be considered:
-
Hydrogenation: If using catalytic hydrogenation for deprotection or asymmetric synthesis, handling hydrogen gas under pressure requires specialized equipment (e.g., a bunker-style hydrogenation bay) and careful monitoring to prevent leaks and potential explosions.[5]
-
Pyrophoric Catalysts: Catalysts like Palladium on Carbon (Pd/C) can be pyrophoric, especially after the reaction when saturated with hydrogen and solvent. Proper quenching procedures (e.g., blanketing with nitrogen, careful filtration, and wetting) are essential.
-
Exothermic Reactions: Cyclization or amination steps can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A thorough thermal safety assessment (e.g., using Reaction Calorimetry - RC1) is crucial to prevent thermal runaway.
-
Solvent Handling: Large volumes of organic solvents (e.g., methanol, toluene) pose flammability risks. Appropriate grounding, ventilation, and use of spark-proof equipment are necessary.
Section 2: Troubleshooting Guide for Synthesis & Scale-Up
This section provides in-depth solutions to specific problems that may arise during the production process.
Problem Area 1: Low Reaction Yield & Incomplete Conversion
Q: My cyclization/reductive amination step is showing low yield and stalling before completion. What are the likely causes and how can I troubleshoot this?
A: Low yield or incomplete conversion is a common scale-up challenge. The root cause can often be traced back to catalyst activity, mixing efficiency, or reagent quality.
Causality & Explanation:
-
Catalyst Deactivation: In catalytic hydrogenations (e.g., Cbz deprotection followed by cyclization), the palladium catalyst can be poisoned by impurities like sulfur or halides from starting materials or previous steps. On a larger scale, the relative concentration of these poisons can be higher.
-
Poor Mass Transfer: In heterogeneous reactions (like using Pd/C), the reaction rate is dependent on hydrogen gas dissolving into the liquid phase and reaching the catalyst surface. In large reactors, inefficient agitation can lead to poor gas-liquid mixing, starving the reaction.
-
Temperature Control: Reductive aminations are often temperature-sensitive. A Chinese patent highlights the need to control the reaction temperature between -10°C and 0°C to prevent the reduction of the aldehyde starting material to an alcohol, which is a non-productive side reaction.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocol: Small-Scale Catalyst Screening To address potential catalyst deactivation, perform parallel screening:
-
Set up 5 identical small-scale (e.g., 50 mL) reactions using the same batch of starting material.
-
Reaction 1 (Control): Use the standard catalyst loading (e.g., 5 mol% Pd/C).
-
Reaction 2: Use an increased catalyst loading (e.g., 10 mol% Pd/C).
-
Reaction 3: Use a fresh, unopened batch of the same catalyst.
-
Reaction 4: Use a different type of catalyst (e.g., Pearlman's catalyst).
-
Reaction 5: Pre-treat the starting material solution with activated carbon to remove potential poisons before adding the catalyst.
-
Monitor all reactions by HPLC for conversion over time. Compare the reaction profiles to identify the best path forward.
Problem Area 2: Poor Enantiomeric Purity (Low e.e.)
Q: The enantiomeric excess (e.e.) of my final product is below the 98% specification. What could be causing racemization, and how can I prevent it?
A: Maintaining stereochemical integrity is the most critical aspect of this synthesis. A drop in e.e. often points to racemization caused by harsh reaction or workup conditions.
Causality & Explanation: The stereocenter at the C3 position is adjacent to a carbonyl group. The alpha-proton at this position can be abstracted under basic conditions to form an achiral enolate intermediate, which can then be re-protonated to give a mixture of (R) and (S) enantiomers, leading to racemization.
-
pH Extremes: Exposure to strong bases (e.g., during workup or purification) or even strong acids can facilitate enolization and racemization.
-
Elevated Temperatures: Thermal stress, especially during distillation or prolonged heating during workup, can provide the energy needed to overcome the activation barrier for racemization.
-
Improper Solvent Choice: The choice of solvent can influence the rate of racemization. Protic solvents may facilitate proton exchange that leads to racemization.
Mitigation Strategies:
| Parameter | Problem | Recommended Action & Rationale |
| pH during Workup | Use of strong bases (e.g., NaOH) for extraction or neutralization. | Use milder bases like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N).[8] Maintain the pH in the neutral to slightly acidic range (pH 6-7) if possible. |
| Purification | High temperature during distillation or prolonged exposure to silica gel. | Prioritize crystallization over distillation for purification. If chromatography is necessary, use a neutral matrix like silica gel with a buffered mobile phase and minimize residence time on the column. Chiral HPLC is a powerful analytical tool for confirming enantiomeric purity.[1] |
| Reaction Conditions | Cyclization step carried out at high temperature or for extended periods. | Optimize the reaction to run at the lowest possible temperature that still affords a reasonable reaction rate. Monitor the reaction closely and quench it as soon as it reaches completion to avoid prolonged exposure to reaction conditions. |
Analytical Protocol: Chiral HPLC Method Development A robust analytical method is key to tracking e.e.
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose, as these are effective for separating enantiomers of cyclic compounds.[1]
-
Mobile Phase Screening:
-
Normal Phase: Screen mobile phases consisting of hexane/isopropanol or hexane/ethanol with various ratios (e.g., 90:10, 80:20, 70:30).
-
Additives: If separation is poor, add a small amount of an acidic or basic modifier like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape and resolution.
-
-
Method Validation: Once separation is achieved, validate the method for specificity, linearity, accuracy, and precision to ensure reliable e.e. determination.
Problem Area 3: Scale-Up & Process Safety
Q: What are the key process parameters to focus on when scaling this synthesis from a 1L flask to a 100L reactor?
A: Scaling up introduces challenges related to heat transfer, mass transfer, and safety that are not always apparent at the lab scale. A successful scale-up requires careful consideration of the process from an engineering perspective.
Scale-Up Workflow & Key Considerations:
Caption: Key focus areas during the scale-up workflow.
Core Scale-Up Challenges:
-
Heat Transfer: The hydrogenation/deprotection step is often exothermic. In a 100L reactor, the heat generated can raise the internal temperature much faster than in a 1L flask.
-
Action: Perform reaction calorimetry (RC1) studies at the kilo-lab scale to measure the heat of reaction (ΔHrxn) and the maximum temperature of synthetic reaction (MTSR). This data is essential for ensuring the plant's cooling system can handle the heat load.
-
-
Hydrogen Delivery: In the lab, a hydrogen balloon is sufficient. In a plant, hydrogen must be sparged into the reactor. The efficiency of this process is critical.
-
Action: The rate of hydrogen uptake should be monitored during the pilot batch. A drop in uptake rate can indicate a mass transfer limitation (poor mixing) or catalyst deactivation. The agitator speed and sparging rate must be optimized to ensure the reaction is not hydrogen-starved.
-
-
Solid Handling & Filtration: Handling kilograms of wet, potentially pyrophoric Pd/C catalyst requires specialized equipment.
-
Action: Use a contained filter-dryer (Nutsche filter) to safely handle the catalyst post-reaction. Ensure all transfers are done under a nitrogen atmosphere to prevent ignition.
-
References
- 1. This compound|CAS 922178-61-8 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound CAS 922178-61-8 [homesunshinepharma.com]
- 8. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Impurities in (R)-3-Methylpiperazin-2-one Batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-3-Methylpiperazin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound batches?
Impurities in this compound can be broadly categorized into three types:
-
Process-Related Impurities: These arise from the manufacturing process and can include unreacted starting materials, intermediates, by-products, and reagents. Given the common synthetic routes, these may include precursors with protecting groups like benzyloxycarbonyl (Cbz).[1][2]
-
Enantiomeric Impurity: The most critical impurity is the unwanted (S)-enantiomer of 3-Methylpiperazin-2-one. As different enantiomers can have distinct pharmacological and toxicological profiles, its quantification is crucial.
-
Degradation Products: These form during storage or under stress conditions such as exposure to heat, light, humidity, or reactive chemicals. A potential degradation pathway for piperazine derivatives is the oxidation of the nitrogen atoms to form N-oxides. Thermal degradation can also occur at elevated temperatures.[3]
Q2: How can I determine the enantiomeric purity of my this compound sample?
The most common and reliable method for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that can differentiate between the (R)- and (S)-enantiomers, allowing for their separation and quantification. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often effective for this separation.[1]
Q3: What analytical techniques are suitable for identifying and quantifying other impurities?
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection: This is the workhorse technique for analyzing non-volatile process-related impurities and degradation products. A reverse-phase C18 column is a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for the analysis of volatile impurities, such as residual solvents from the synthesis and purification process.[1] Headspace GC-MS is particularly useful for this purpose.
Q4: What are typical purity and enantiomeric excess (ee) values for this compound?
Synthetic methods described in the literature have achieved high purity levels. For instance, one patented method reports an HPLC purity of 98.2% and an enantiomeric excess (ee) of 98.3%.[2] However, acceptable limits for impurities will depend on the specific application and regulatory requirements.
Impurity Profile and Analytical Methods
The following table summarizes potential impurities, their likely sources, and recommended analytical techniques.
| Impurity Category | Potential Impurities | Likely Source | Recommended Analytical Technique |
| Process-Related | Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate | Unreacted starting material/intermediate | HPLC-UV/MS |
| (S)-3-Methylpiperazin-2-one | Enantiomeric impurity from synthesis | Chiral HPLC | |
| Benzyl alcohol, Toluene | By-products from deprotection/reaction solvents | GC-MS | |
| Degradation | This compound N-oxide | Oxidation of the piperazine ring | HPLC-MS |
| Ring-opened products | Hydrolysis under acidic or basic conditions | HPLC-MS | |
| Volatile | Methanol, Ethanol, Ethyl acetate | Residual solvents from synthesis and purification | Headspace GC-MS |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This protocol provides a starting point for developing a chiral HPLC method. Optimization will likely be required for your specific system and sample matrix.
-
Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.
-
Analytical Column: A chiral stationary phase column, for example, one based on amylose or cellulose derivatives (e.g., Chiralpak® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture. For basic compounds like this, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min. Chiral separations often benefit from lower flow rates.[4]
-
Column Temperature: Ambient, or controlled (e.g., 25 °C). Lower temperatures can sometimes improve chiral selectivity.[4]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm filter before injection.
Protocol 2: GC-MS Method for Residual Solvents
This protocol outlines a general approach for the analysis of volatile residual solvents.
-
Instrumentation: Gas chromatograph with a mass spectrometer detector and a headspace autosampler.
-
Analytical Column: A mid-polarity column, such as one with 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., DB-624 or equivalent), is suitable for a wide range of common solvents.[5]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all solvents of interest.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 - 120 °C
-
Vial Equilibration Time: 15 - 30 minutes
-
-
Sample Preparation: Accurately weigh the sample (e.g., 100 mg) into a headspace vial. Add a high-boiling point solvent in which the sample is soluble (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)).
Troubleshooting Guides
Troubleshooting Poor Resolution in Chiral HPLC
Caption: A logical workflow for troubleshooting poor enantiomeric resolution in chiral HPLC.
Troubleshooting Peak Tailing in HPLC
Caption: A step-by-step guide to diagnosing and resolving peak tailing issues in HPLC analysis.
Identifying Unknown Peaks in a Chromatogram
Caption: A systematic approach to the identification of unknown impurities observed during chromatographic analysis.
References
enhancing enantiomeric excess in (R)-3-Methylpiperazin-2-one preparation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the enantiomeric excess (ee) of (R)-3-Methylpiperazin-2-one.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Enantiomeric Excess (% ee)
-
Question: My final product shows a low enantiomeric excess. What are the potential causes and how can I improve it?
-
Answer: Low enantiomeric excess can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:
-
Inefficient Chiral Resolution: If you are using classical resolution with a chiral resolving agent, the diastereomeric salts may not have significantly different solubilities, leading to poor separation.
-
Recommendation: Screen different chiral resolving agents. Also, optimize the crystallization conditions such as solvent, temperature, and cooling rate.
-
-
Suboptimal Asymmetric Synthesis Conditions: For asymmetric syntheses, the catalyst, chiral auxiliary, or reaction conditions may not be optimal.
-
Recommendation: Re-evaluate the chiral catalyst or auxiliary used. Ensure the reaction is run at the recommended temperature, as temperature can significantly impact stereoselectivity. For instance, controlling the reaction temperature between -10 °C and 0 °C is crucial in some reductive amination steps to prevent side reactions.[1]
-
-
Racemization: The product might be racemizing under the reaction or work-up conditions.
-
Recommendation: Analyze the stability of your product under the employed conditions. Consider using milder bases or acids and lower temperatures during work-up and purification.
-
-
Inaccurate ee Determination: The method used to determine the enantiomeric excess might not be suitable or optimized.
-
Issue 2: Poor Overall Yield
-
Question: I am experiencing a low overall yield for my synthesis of this compound. What are the likely reasons and how can I improve it?
-
Answer: Poor yields can be attributed to incomplete reactions, side product formation, or loss of product during purification.
-
Incomplete Reactions: Check for reaction completeness using appropriate analytical techniques like TLC or HPLC before work-up.
-
Recommendation: If the reaction is incomplete, you can try extending the reaction time or increasing the temperature (while monitoring the impact on ee). Ensure all reagents are pure and added in the correct stoichiometry.
-
-
Side Product Formation: Undesired side reactions can consume starting materials and reduce the yield of the desired product.
-
Recommendation: Analyze your crude product to identify major side products. This can provide insight into the undesired reaction pathways. Adjusting reaction conditions, such as temperature or the order of reagent addition, can minimize side product formation. For example, in some syntheses, protecting groups like Cbz or Boc are used to prevent side reactions.[1]
-
-
Product Loss During Purification: The product may be lost during extraction, crystallization, or chromatography.
-
Recommendation: Optimize your purification protocol. For liquid-liquid extractions, ensure the pH is adjusted correctly to have your product in the desired phase. For column chromatography, select an appropriate stationary and mobile phase to achieve good separation without excessive tailing or irreversible adsorption.
-
-
Issue 3: Difficulty in Separating Diastereomers
-
Question: I am using a chiral auxiliary for my synthesis and am struggling to separate the resulting diastereomers. What can I do?
-
Answer: The physical properties of diastereomers can sometimes be very similar, making separation challenging.
-
Chromatography: Flash column chromatography is often effective for separating diastereomers.
-
Recommendation: Screen different solvent systems (eluents) to maximize the difference in retention factors (Rf) between the diastereomers. Sometimes, a change in the stationary phase (e.g., from silica gel to alumina) can also be beneficial.
-
-
Crystallization: Fractional crystallization can be an effective method for separating diastereomers on a larger scale.
-
Recommendation: Experiment with various solvents to find one in which the solubilities of the two diastereomers are significantly different. Seeding the solution with a crystal of the desired diastereomer can sometimes promote its crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to achieve high enantiomeric excess for this compound?
A1: The primary strategies for obtaining enantiomerically pure this compound include:
-
Asymmetric Synthesis: This involves using chiral catalysts, reagents, or auxiliaries to stereoselectively synthesize the desired (R)-enantiomer.[2] A common approach is the use of chiral starting materials, such as D-amino acid esters, which will result in the final product having the R configuration.[1][3]
-
Chiral Resolution: This method separates a racemic mixture of 3-methylpiperazin-2-one into its individual enantiomers.[2] Common techniques include:
-
Fractional Crystallization: This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated based on their different solubilities.[2]
-
Chiral HPLC: This chromatographic technique uses a chiral stationary phase to separate the enantiomers.[2] It is also a highly accurate method for determining the enantiomeric excess.[2]
-
-
Kinetic Resolution: This involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer of a racemic starting material, allowing for the separation of the unreacted, enantiomerically enriched substrate.
Q2: How can I accurately determine the enantiomeric excess of my product?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric excess of chiral compounds like this compound.[2][4] This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for accurate quantification.
Q3: What is the role of a chiral auxiliary in the synthesis of this compound?
A3: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. For example, (R)-amino alcohols like (R)-phenylglycinol have been used as chiral auxiliaries in the synthesis of related chiral piperazines.[2]
Q4: Can intramolecular cyclization be used to synthesize this compound?
A4: Yes, intramolecular cyclization is a key step in many synthetic routes to this compound.[2] This typically involves the cyclization of a linear precursor, such as an amino ester, under basic conditions to form the piperazinone ring.[2] The stereochemistry of the final product is determined by the stereocenter present in the linear precursor.
Quantitative Data Summary
| Method | Reagents/Conditions | Achieved Enantiomeric Excess (ee) | Reference |
| Asymmetric Synthesis | Reductive amination using D-alanine methyl ester hydrochloride, followed by hydrogenolysis and cyclization. | 98.3% | [1][3] |
| Asymmetric Synthesis | SN2 displacement of a chiral triflate with N-methylpiperazine. | >99.5% | [5] |
| Asymmetric Catalysis | One-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization. | Up to 99% | [6] |
| Chiral Resolution | Chiral HPLC with amylose or cellulose-based columns. | Can exceed 98% | [2] |
Experimental Protocols
Example Protocol: Asymmetric Synthesis via Reductive Amination and Cyclization
This protocol is based on a method described in the literature for producing this compound with high enantiomeric excess.[1]
Step 1: Synthesis of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate
-
Dissolve 33g of D-alanine methyl ester hydrochloride in 200mL of dichloromethane (DCM).
-
Neutralize with 25g of triethylamine and filter to remove the salt.
-
To the filtrate, add a solution of 40g of N-Cbz-aminoacetaldehyde in 300mL of methanol.
-
Stir the mixture for 15 minutes and then cool to 0°C.
-
Add 48g of triethylamine, followed by the portion-wise addition of 87g of sodium triacetoxyborohydride.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding a saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with 200mL of DCM.
-
Combine the organic phases and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of n-heptane and ethyl acetate (1:2) as the eluent to obtain the desired product.
Step 2: Synthesis of this compound
-
Add 10g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate to 100mL of methanol in a suitable pressure reactor.
-
Add 3g of palladium on carbon (Pd/C).
-
Pressurize the reactor with hydrogen to 1.8 MPa.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction to completion by HPLC.
-
Once complete, filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and methanol (9:1) as the eluent to yield this compound as a white solid. This method has been reported to yield a product with 98.2% HPLC purity and 98.3% ee.[1]
Visualizations
Caption: Workflow for enhancing the enantiomeric excess of this compound.
References
- 1. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 2. This compound|CAS 922178-61-8 [benchchem.com]
- 3. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Synthesis of (R)-3-Methylpiperazin-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the efficient synthesis of (R)-3-Methylpiperazin-2-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing low or no conversion to the desired this compound. What are the potential causes and solutions?
-
Answer:
-
Inactive Catalyst: The palladium catalyst, particularly in asymmetric hydrogenation, can be sensitive to air and moisture. Ensure that the catalyst and ligand are handled under an inert atmosphere (e.g., argon or nitrogen). If catalyst deactivation is suspected, consider using freshly opened or properly stored catalyst. For Pd/C used in hydrogenolytic deprotection, ensure it is not old or poisoned.
-
Poor Quality Reagents: The purity of starting materials, such as the pyrazin-2-ol precursor or the Cbz-protected amino ester, is crucial. Impurities can interfere with the catalyst. Purify the starting materials if their quality is uncertain.[1][2]
-
Incorrect Hydrogen Pressure: In hydrogenation reactions, the pressure of hydrogen gas is a critical parameter. Ensure the reaction is set up with the correct pressure as specified in the protocol (e.g., 1000 psi for asymmetric hydrogenation of pyrazin-2-ols or 1.8 MPa for hydrogenolytic deprotection).[1][2] Verify that the reaction vessel is properly sealed and maintaining pressure.
-
Sub-optimal Temperature: The reaction temperature significantly influences the reaction rate. For palladium-catalyzed asymmetric hydrogenation, a temperature of around 80°C is often optimal.[1] For hydrogenolytic deprotection, the reaction is typically run at room temperature.[2] Ensure the reaction temperature is accurately controlled.
-
Solvent Effects: The choice of solvent can impact catalyst activity and substrate solubility. For palladium-catalyzed asymmetric hydrogenation, a mixture of dichloromethane and benzene (1:1) has been shown to be effective.[1] For hydrogenolytic deprotection, methanol is a common solvent.[2] Ensure the solvent is anhydrous where required.
-
Issue 2: Low Enantioselectivity (ee)
-
Question: I have obtained the product, but the enantiomeric excess (ee) for the (R)-enantiomer is lower than expected. How can I improve the stereoselectivity?
-
Answer:
-
Chiral Ligand Purity: The enantiopurity of the chiral ligand (e.g., (R)-TolBINAP) is paramount for achieving high enantioselectivity in asymmetric catalysis.[1] Use a ligand with the highest possible enantiomeric purity.
-
Catalyst Precursor and Ligand Ratio: The ratio of the metal precursor to the chiral ligand can affect the formation of the active catalytic species. The optimized conditions often involve a specific ratio, which should be strictly followed.
-
Additive Effects: In some palladium-catalyzed hydrogenations, the addition of an acid, such as TsOH·H2O, is crucial for achieving high enantioselectivity.[1] Ensure the correct amount of the additive is used.
-
Reaction Temperature: Temperature can influence the flexibility of the catalyst-substrate complex, thereby affecting enantioselectivity. A lower temperature may sometimes lead to higher ee, although it might slow down the reaction rate. Experiment with slightly lower temperatures if you are experiencing poor enantioselectivity.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the stereochemical outcome of the reaction. It may be beneficial to screen a range of solvents to find the optimal one for your specific substrate and catalyst system.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble isolating the pure this compound from the reaction mixture. What purification strategies are recommended?
-
Answer:
-
Catalyst Removal: After the reaction, the palladium catalyst needs to be completely removed. For heterogeneous catalysts like Pd/C, this is typically achieved by filtration through a pad of Celite.[2] For homogeneous catalysts, removal might require column chromatography.
-
Chromatography Conditions: Silica gel column chromatography is a common method for purifying the product.[2] The choice of eluent is critical. A mixture of ethyl acetate and methanol (e.g., 9/1) has been successfully used for the purification of this compound.[2] It is advisable to perform a thin-layer chromatography (TLC) analysis first to determine the optimal eluent system.
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method to improve both chemical and enantiomeric purity.
-
Frequently Asked Questions (FAQs)
Catalyst Selection
-
Question: What are the most common and efficient catalysts for the synthesis of this compound?
-
Answer:
-
Palladium-based catalysts are highly effective. For asymmetric synthesis, a combination of a palladium precursor like Pd(OCOCF3)2 with a chiral ligand such as (R)-TolBINAP is used for the asymmetric hydrogenation of pyrazin-2-ols, yielding good enantioselectivity.[1][3]
-
Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for the hydrogenolytic deprotection of benzyloxycarbonyl (Cbz)-protected precursors. This method is known for its high yields and excellent preservation of stereochemistry.[2][4]
-
Organocatalysts , such as quinine-derived ureas, have been employed in one-pot syntheses involving asymmetric epoxidation followed by cyclization, offering high enantioselectivity (up to 99% ee).[5]
-
-
Question: How do I choose the best catalyst for my specific application?
-
Answer: The choice of catalyst depends on several factors:
-
Starting Material Availability: If you are starting from a pyrazin-2-ol, a palladium-catalyzed asymmetric hydrogenation system is suitable.[1] If you have a Cbz-protected amino ester precursor, then Pd/C for hydrogenolytic deprotection is a straightforward and high-yielding method.[2]
-
Desired Enantiopurity: For very high enantioselectivity, organocatalytic methods or palladium-catalyzed asymmetric allylic alkylation might be superior, although they may involve more complex procedures.[5][6][7]
-
Scalability and Cost: For larger-scale synthesis, heterogeneous catalysts like Pd/C are often preferred due to their ease of separation and potential for recycling. The cost and availability of the chiral ligand are also important considerations for industrial applications.
-
Reaction Conditions
-
Question: What are the typical reaction conditions for the synthesis of this compound?
-
Answer:
-
Palladium-Catalyzed Asymmetric Hydrogenation: Typically performed at elevated temperatures (e.g., 80°C) and high hydrogen pressure (e.g., 1000 psi) in a solvent mixture like dichloromethane/benzene. An acid additive is often required.[1]
-
Hydrogenolytic Deprotection with Pd/C: This reaction is usually carried out at room temperature under a hydrogen atmosphere (e.g., 1.8 MPa) in an alcohol solvent like methanol.[2]
-
Organocatalytic One-Pot Synthesis: This multi-step process involves different conditions for each step, starting with a Knoevenagel condensation, followed by an asymmetric epoxidation at low temperature (e.g., -20°C), and a final cyclization at room temperature or slightly elevated temperatures.[5]
-
Data Presentation
Catalyst Performance Comparison for Chiral Piperazin-2-one Synthesis
| Catalytic System | Catalyst/Ligand | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Asymmetric Hydrogenation | Pd(OCOCF3)2 / (R)-TolBINAP | 5,6-disubstituted pyrazin-2-ols | Dichloromethane/Benzene (1:1) | 80 | - | High | 84-90 | [1] |
| Hydrogenolytic Deprotection | Pd/C | Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate | Methanol | Room Temp | Overnight | 91 | 98.3 | [2] |
| One-Pot Organocatalysis | Quinine-derived urea | Aldehydes, (phenylsulfonyl)acetonitrile | Toluene | -20 to 25 | - | 38-90 | up to 99 | [5] |
| Asymmetric Allylic Alkylation | Pd2(pmdba)3 / (S)-(CF3)3-t-BuPHOX | Differentially N-protected piperazin-2-ones | Toluene | 40 | 12-48 | Modest to Excellent | Good to Excellent | [7] |
Experimental Protocols
1. Synthesis of this compound via Hydrogenolytic Deprotection [2]
-
Materials:
-
Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol
-
Hydrogen gas
-
-
Procedure:
-
To a solution of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate (10 g) in methanol (100 mL), add palladium on carbon (3 g).
-
Pressurize the reaction vessel with hydrogen gas to 1.8 MPa.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction to completion using HPLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and methanol (9/1) as the eluent to obtain this compound as a white solid.
-
2. Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols [1]
-
Materials:
-
5,6-disubstituted pyrazin-2-ol
-
Pd(OCOCF3)2
-
(R)-TolBINAP
-
TsOH·H2O
-
Dichloromethane (DCM)
-
Benzene
-
Hydrogen gas
-
-
Procedure:
-
In a glovebox, add Pd(OCOCF3)2 and (R)-TolBINAP to a pressure-resistant reaction vessel.
-
Add the 5,6-disubstituted pyrazin-2-ol and TsOH·H2O to the vessel.
-
Add a 1:1 mixture of anhydrous dichloromethane and benzene.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation unit.
-
Pressurize the vessel with hydrogen gas to 1000 psi.
-
Heat the reaction mixture to 80°C and stir until the reaction is complete (monitor by TLC or HPLC).
-
After cooling to room temperature, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture and purify the residue by column chromatography to yield the chiral piperazin-2-one.
-
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: General experimental workflow for synthesis.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 3. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 5. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (R)-3-Methylpiperazin-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-3-Methylpiperazin-2-one. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on the critical role of solvents.
Troubleshooting Guides
This section is presented in a question-and-answer format to directly address common challenges.
Question 1: My reaction yield is significantly lower than the reported 91% when using methanol as a solvent. What are the potential causes?
Answer:
Low yields in the synthesis of this compound can arise from several factors, primarily related to catalyst activity, reaction conditions, and substrate purity.
-
Catalyst Inactivation: The Palladium on carbon (Pd/C) catalyst is sensitive to poisons.
-
Troubleshooting: Ensure all glassware is scrupulously clean and that the starting materials and solvent are free from potential catalyst poisons such as sulfur-containing compounds or other heavy metals. Using a fresh batch of high-quality Pd/C is recommended.
-
-
Incomplete Hydrogenolysis: The removal of the benzyloxycarbonyl (Cbz) protecting group is crucial for the subsequent cyclization.
-
Troubleshooting: Ensure a sufficient hydrogen pressure (as specified in the protocol, e.g., 1.8 MPa) is maintained throughout the reaction.[1] The reaction time might need to be extended. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the complete consumption of the starting material.
-
-
Suboptimal Reaction Temperature: While the reaction is typically run at room temperature, temperature fluctuations can affect the reaction rate.[1]
-
Troubleshooting: Maintain a consistent room temperature. If the reaction is sluggish, a slight increase in temperature (e.g., to 30-35 °C) could be cautiously explored, but be aware that higher temperatures might lead to side product formation.
-
Question 2: I am observing significant byproduct formation in my reaction. How can the choice of solvent influence this?
Answer:
Solvent choice plays a critical role in minimizing side reactions. While protic solvents like methanol are generally preferred for this reaction, impurities or inappropriate solvent selection can lead to byproducts.
-
Incomplete Cyclization: In less polar or aprotic solvents, the intramolecular cyclization of the intermediate diamine may be slow or incomplete, leading to the isolation of the deprotected, uncyclized product.
-
Troubleshooting: Protic solvents like methanol or ethanol are recommended as they can facilitate the proton transfer steps involved in the cyclization. If you must use a different solvent system due to solubility issues, consider a mixture with a protic co-solvent.
-
-
Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.
-
Troubleshooting: Ensure the reaction is run at the recommended dilution. The choice of a solvent that fully solubilizes the starting material is important to maintain homogeneity and favor intramolecular processes.
-
Question 3: The purity of my final product is below 98% after column chromatography. What can I do to improve it?
Answer:
Achieving high purity requires careful execution of both the reaction and the purification steps.
-
Inefficient Chromatographic Separation: The polarity of the eluent system is crucial for good separation on a silica gel column.
-
Troubleshooting: A common eluent system for this compound is a mixture of ethyl acetate and methanol.[1] The ratio may need to be optimized. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can improve separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of the basic product on the acidic silica gel.
-
-
Residual Catalyst: Fine particles of Pd/C can sometimes pass through the filtration medium.
-
Troubleshooting: After the reaction, ensure the catalyst is thoroughly removed by filtration through a pad of Celite®. Washing the Celite pad with the reaction solvent will help to recover any adsorbed product.
-
Frequently Asked Questions (FAQs)
Q1: Why are alcohol solvents like methanol and ethanol preferred for the synthesis of this compound?
A1: Alcohol solvents are favored for the simultaneous Cbz-deprotection and cyclization step for several reasons. Protic solvents can facilitate the hydrogenation process by stabilizing charged intermediates on the catalyst surface.[2] They are also excellent solvents for the starting material and the resulting product, ensuring the reaction mixture remains homogeneous. A patent describing this synthesis specifically mentions methanol and ethanol as preferred solvents, demonstrating high yield and purity.[1]
Q2: Can I use aprotic solvents like THF, Dichloromethane (DCM), or Toluene for this reaction?
A2: While Pd/C catalyzed hydrogenations can be performed in aprotic solvents, they may not be optimal for this specific transformation. The intramolecular cyclization step, which is a nucleophilic attack of an amine on an ester, can be slower in aprotic solvents compared to protic ones. Studies on similar intramolecular cyclizations have shown that solvents like THF, DCM, and toluene can lead to lower yields compared to more polar, protic solvents. If solubility is a major issue, a mixture of an aprotic solvent with a protic co-solvent might be a viable compromise.
Q3: How does the solvent affect the enantiomeric excess (ee) of the final product?
A3: In the described synthetic route, the chiral center is already established in the starting material, methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate. The final deprotection and cyclization steps generally do not affect the stereochemistry at this center. The use of methanol as a solvent has been shown to preserve the enantiomeric purity, resulting in a high ee of 98.3%.[1]
Q4: What is the role of hydrogen pressure in this synthesis and is it solvent-dependent?
A4: Hydrogen pressure is a critical parameter for the hydrogenolysis of the Cbz protecting group. A sufficiently high pressure is required to ensure a reasonable reaction rate. The optimal pressure can be influenced by the solvent, as the solubility of hydrogen varies in different solvents. In methanol, a pressure of 1.8 MPa has been successfully used.[1] If a different solvent is used, the hydrogen pressure may need to be re-optimized.
Data Presentation
The following table summarizes the effect of different solvents on the key parameters of the synthesis of piperazin-2-one derivatives, based on available data and related literature.
| Solvent | Yield (%) | Purity (%) | Reaction Time | Notes |
| Methanol | 91 | 98.2 | Overnight | Recommended. High yield and purity reported in the synthesis of this compound.[1] |
| Ethanol | Good | High | Overnight | Expected to perform similarly to methanol as a protic solvent. |
| Tetrahydrofuran (THF) | Low | Moderate | Prolonged | Generally less favorable for intramolecular cyclization compared to protic solvents. May require longer reaction times. |
| Toluene | Low | Moderate | Prolonged | A non-polar, aprotic solvent, generally not ideal for this type of cyclization. |
| Dichloromethane (DCM) | Low | Moderate | Prolonged | Aprotic solvent, may lead to slower reaction rates for the cyclization step. |
| Acetonitrile | Moderate | Moderate | Variable | A polar aprotic solvent, may offer a compromise if protic solvents are not suitable. |
| N,N-Dimethylformamide (DMF) | High | Moderate | Variable | A polar aprotic solvent that can be effective for some intramolecular cyclizations, but purification can be more challenging. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from patent CN108129404B.[1]
Materials:
-
Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate
-
Methanol (reagent grade)
-
Palladium on carbon (10 wt% Pd)
-
Hydrogen gas
-
Celite®
Procedure:
-
In a suitable hydrogenation reactor, dissolve 10 g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate in 100 mL of methanol.
-
Carefully add 3 g of 10% Palladium on carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen to 1.8 MPa.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and methanol (e.g., 9:1 v/v) as the eluent to afford this compound as a white solid.
Characterization Data:
-
Yield: 3.71 g (91%)
-
HPLC Purity: 98.2%
-
Enantiomeric Excess (ee): 98.3%
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Monitoring Reaction Progress in (R)-3-Methylpiperazin-2-one Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of (R)-3-Methylpiperazin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of the this compound synthesis?
A1: The most common and effective methods for monitoring the reaction progress are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). TLC is a quick and simple method for qualitative assessment of the presence of starting materials, intermediates, and the final product. HPLC provides quantitative data on the conversion of starting materials and the formation of the product. For chiral synthesis, chiral HPLC is essential for determining the enantiomeric excess (ee) of the final product.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is typically used for structural confirmation of the final product rather than real-time reaction monitoring.
Q2: How can I use TLC to monitor the reaction?
A2: Spot a small amount of your reaction mixture on a TLC plate alongside the starting material(s) as a reference. Develop the plate in an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The reaction is considered complete when the starting material spot is no longer visible.
Q3: What should I do if my TLC plate shows a streak instead of a distinct spot?
A3: Streaking on a TLC plate can be due to several factors:
-
Sample Overload: You may have spotted too much of the reaction mixture. Try diluting your sample before spotting it on the plate.[2][3]
-
Highly Polar Compound: The product or an intermediate might be too polar for the chosen solvent system, causing it to move slowly and streak. You may need to use a more polar eluent.
-
Acidic or Basic Nature of the Compound: If your compound is acidic or basic, it can interact strongly with the silica gel, leading to streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your mobile phase can help to obtain sharper spots.[2]
Q4: How is HPLC used to determine the reaction completion and purity of this compound?
A4: HPLC is used to quantify the consumption of reactants and the formation of the product over time. By injecting aliquots of the reaction mixture at different time points, you can create a reaction profile. Once the peak corresponding to the starting material disappears or its area remains constant, the reaction is considered complete. The purity of the final product is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram. A patent describing the synthesis of this compound reported achieving a purity of 98.2% by HPLC.
Q5: Why is chiral HPLC necessary, and what should I consider when developing a method?
A5: Since this compound is a chiral molecule, it is crucial to determine the enantiomeric purity (or enantiomeric excess, ee) of your final product. Different enantiomers can have different biological activities. Chiral HPLC uses a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers.[1] When developing a method, consider using polysaccharide-based columns (e.g., cellulose or amylose derivatives) as they are effective for separating a wide range of chiral compounds.[1] The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol or ethanol, may need to be optimized. Adding a small amount of an amine, such as diethylamine (DEA), can improve peak shape and resolution for basic compounds like piperazinones. A patent for a similar chiral piperazinone derivative reported achieving an enantiomeric excess of 98.3%.
Q6: My NMR spectrum of the final product looks complex. What could be the issue?
A6: A complex NMR spectrum could indicate the presence of impurities or unreacted starting materials. Additionally, piperazine rings can exist in different conformations (e.g., chair conformations), which can lead to the appearance of multiple sets of signals in the NMR spectrum at room temperature due to restricted rotation around the amide bond. Temperature-dependent NMR studies can sometimes help to simplify the spectrum by coalescing these signals at higher temperatures.
Troubleshooting Guides
TLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible on the TLC plate. | 1. The sample is too dilute. 2. The compound is not UV-active, and an inappropriate visualization method was used. 3. The solvent level in the developing chamber was above the spotting line. | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[2][3] 2. Try a different visualization method, such as staining with potassium permanganate or ninhydrin for amine-containing compounds. 3. Ensure the solvent level is below the baseline where the samples are spotted.[3] |
| Spots are streaking. | 1. The sample is overloaded. 2. The compound is highly polar. 3. The compound is acidic or basic. | 1. Dilute the sample before spotting.[2][3] 2. Use a more polar solvent system. 3. Add a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the mobile phase.[2] |
| The Rf values are too high (spots are near the solvent front). | The eluting solvent is too polar. | Decrease the polarity of the mobile phase. For example, if using a 1:1 mixture of ethyl acetate and hexane, try a 1:2 or 1:3 mixture.[2] |
| The Rf values are too low (spots are near the baseline). | The eluting solvent is not polar enough. | Increase the polarity of the mobile phase. For example, if using a 9:1 mixture of dichloromethane and methanol, try an 8:2 or 7:3 mixture.[2] |
Chiral HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers. | 1. The chosen chiral stationary phase (CSP) is not suitable for the compound. 2. The mobile phase composition is not optimal. | 1. Screen different types of chiral columns (e.g., cellulose-based, amylose-based).[4] 2. Systematically vary the ratio of the mobile phase components (e.g., hexane/isopropanol). Try a different alcohol (e.g., ethanol). Add a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%).[4] |
| Poor peak shape (e.g., tailing or fronting). | 1. The compound is interacting strongly with the stationary phase. 2. The sample is dissolved in a solvent stronger than the mobile phase. | 1. For basic compounds like piperazinones, add a small amount of a basic modifier (e.g., 0.1% DEA) to the mobile phase. 2. Dissolve the sample in the mobile phase. |
| Irreproducible retention times. | 1. The column is not properly equilibrated. 2. Fluctuations in column temperature. | 1. Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample. 2. Use a column oven to maintain a constant temperature. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O | PubChem |
| Molecular Weight | 114.15 g/mol | PubChem |
| CAS Number | 922178-61-8 | PubChem |
Table 2: Example TLC Data for Reaction Monitoring
Note: The following Rf values are illustrative examples for a typical synthesis involving an N-protected precursor and are highly dependent on the specific reaction conditions and TLC system used.
| Compound | Example Mobile Phase | Example Rf Value | Visualization |
| N-Boc-protected linear precursor | Ethyl Acetate / Hexane (1:1) | ~ 0.6 | UV (254 nm), Potassium Permanganate stain |
| This compound | Dichloromethane / Methanol (9:1) | ~ 0.3 | Potassium Permanganate stain, Ninhydrin stain |
Table 3: Example Chiral HPLC Parameters
Note: These are starting parameters for method development. Optimal conditions may vary.
| Parameter | Value |
| Column | Cellulose-based chiral stationary phase (e.g., CHIRALCEL® OD-H) |
| Mobile Phase | Hexane / Isopropanol (80:20 v/v) + 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Expected Elution Order | Typically, the (S)-enantiomer elutes before the (R)-enantiomer on this type of column, but this should be confirmed with a racemic standard. |
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Prepare the TLC plate: Draw a faint starting line with a pencil about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the samples: Using a capillary tube, spot a small amount of the starting material, any co-reactants, and the reaction mixture on the starting line.
-
Develop the plate: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the spots: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin).
-
Analyze the results: Compare the spots of the reaction mixture to the reference spots. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Protocol 2: General Procedure for Chiral HPLC Analysis
-
Prepare the mobile phase: Mix the chosen solvents (e.g., HPLC-grade hexane and isopropanol) in the desired ratio. Add any necessary modifiers (e.g., diethylamine). Degas the mobile phase before use.
-
Equilibrate the column: Install the chiral column and pump the mobile phase through the system at the desired flow rate until a stable baseline is achieved.
-
Prepare the sample: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Analyze the chromatogram: Identify the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess (ee) using the peak areas: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100.
Visualizations
Caption: Experimental workflow for monitoring the synthesis of this compound.
Caption: Troubleshooting decision tree for chiral HPLC separation issues.
References
work-up procedures for isolating pure (R)-3-Methylpiperazin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up and isolation of pure (R)-3-Methylpiperazin-2-one. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental work-up and purification of this compound.
Issue 1: Low yield of crude product after post-hydrogenation work-up.
-
Question: After hydrogenation to remove a Cbz protecting group and filtering off the Palladium on carbon (Pd/C) catalyst, my product yield is significantly lower than expected. What are the potential causes and solutions?
-
Answer: Low yield at this stage can be attributed to several factors:
-
Incomplete reaction: The hydrogenation may not have gone to completion.
-
Solution: Monitor the reaction progress by a suitable method like TLC or LC-MS to ensure all the starting material is consumed before filtration.
-
-
Product adsorption onto the catalyst: The product, being a polar amine, can adsorb onto the surface of the Pd/C catalyst.
-
Solution: After filtering the reaction mixture, wash the catalyst cake thoroughly with a polar solvent in which the product is soluble, such as methanol or ethanol. A series of washes with increasing polarity might be effective.
-
-
Product loss during filtration: The product might be retained in the filter paper or Celite® bed.
-
Solution: Use a sintered glass funnel for filtration if possible. If using filter paper or Celite®, ensure to wash it extensively with the reaction solvent or another suitable polar solvent.
-
-
Issue 2: The product is streaking or not moving from the baseline during silica gel chromatography.
-
Question: I am trying to purify this compound using silica gel column chromatography, but the compound is streaking badly or remains at the top of the column. How can I resolve this?
-
Answer: This is a common issue for polar and basic compounds like piperazinones on acidic silica gel.[1][2] The problem arises from strong interactions with the stationary phase. Here are some solutions:
-
Increase mobile phase polarity: A more polar eluent system is needed to move the compound down the column. A common system for this compound is a mixture of ethyl acetate and methanol.[3] You can gradually increase the percentage of methanol.
-
Use a mobile phase additive: To mitigate the interaction with acidic silanol groups on the silica surface, add a small amount of a basic modifier to your eluent.[1]
-
Triethylamine (TEA): Adding 0.1-1% of TEA to your mobile phase can significantly improve peak shape and elution.
-
Ammonium Hydroxide: A solution of 1-10% ammonium hydroxide in methanol, added to dichloromethane or ethyl acetate, can also be effective.[4]
-
-
Deactivate the silica gel: You can pre-treat the silica gel with a solution of the mobile phase containing the basic additive before packing the column.
-
Issue 3: Poor separation of this compound from impurities.
-
Question: I am having trouble separating my desired product from closely related impurities on a silica gel column. What can I do to improve the resolution?
-
Answer: Achieving good separation for polar compounds that are close in polarity can be challenging.
-
Optimize the solvent system: Fine-tune the mobile phase composition. Sometimes, a three-component solvent system (e.g., dichloromethane/methanol/triethylamine) can provide better selectivity.
-
Use a shallower gradient: If you are using flash chromatography with a solvent gradient, a shallower gradient will increase the resolution between closely eluting compounds.
-
Dry loading the sample: If your crude product has poor solubility in the initial mobile phase, it can lead to band broadening. Dry loading the sample onto silica gel before placing it on the column can result in a sharper band and better separation.[5]
-
Issue 4: The enantiomeric excess (e.e.) of the final product is low.
-
Question: After purification, the enantiomeric excess of my this compound is below the desired level (>98%). What could be the reason, and how can I improve it?
-
Answer: Low enantiomeric excess indicates the presence of the (S)-enantiomer.
-
Racemization during synthesis or work-up: The chiral center might be susceptible to racemization under harsh acidic or basic conditions, or at elevated temperatures.
-
Solution: Review your reaction and work-up conditions. Avoid unnecessarily strong acids or bases and prolonged heating.
-
-
Incomplete chiral resolution: If you are using a chiral resolution method with a resolving agent to form diastereomeric salts, the separation by crystallization might be incomplete.[6]
-
Solution: Optimize the crystallization conditions (solvent, temperature, cooling rate). Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
-
Chiral HPLC for purification: For high-purity applications, chiral HPLC can be used to separate the enantiomers. This method utilizes a chiral stationary phase to differentiate between the (R)- and (S)-enantiomers.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure this compound?
Pure this compound is typically a white to off-white solid or powder.[1]
Q2: What are the common impurities in the synthesis of this compound?
Common impurities can include the corresponding (S)-enantiomer, unreacted starting materials, and by-products from side reactions. The presence of the undesired enantiomer is a key impurity to monitor.[7]
Q3: Which analytical techniques are recommended for purity and enantiomeric excess determination?
-
Purity: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and detector (e.g., UV) is commonly used to determine chemical purity.[3]
-
Enantiomeric Excess (e.e.): Chiral HPLC is the most reliable method for determining the enantiomeric excess.[3] Alternatively, the measurement of specific optical rotation can provide an indication of enantiomeric purity, which can be compared to literature values.[3]
Q4: What are suitable solvent systems for silica gel chromatography of this compound?
Based on literature, the following solvent systems have been successfully used:
-
Ethyl acetate/methanol (e.g., 9:1 v/v)[3]
-
n-heptane/ethyl acetate (e.g., 1:2 v/v)[3] The addition of a small amount of triethylamine (0.1-1%) to these systems is recommended to improve peak shape.
Quantitative Data Summary
The following tables summarize typical quantitative data for the purification of this compound based on a literature procedure.[3]
Table 1: Purification Yield and Purity
| Parameter | Value |
| Yield | 91% |
| HPLC Purity | 98.2% |
| Enantiomeric Excess (e.e.) | 98.3% |
Table 2: Column Chromatography Conditions
| Parameter | Details |
| Stationary Phase | Silica Gel |
| Eluent System | Ethyl Acetate / Methanol |
| Eluent Ratio | 9 / 1 (v/v) |
Experimental Protocols
Protocol 1: General Post-Hydrogenation Work-up
This protocol describes a general procedure for the work-up of a reaction mixture after a hydrogenation reaction using a Pd/C catalyst to remove a Cbz protecting group.
-
Catalyst Filtration:
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® in a sintered glass funnel to remove the Pd/C catalyst.
-
It is crucial to keep the catalyst wet with the solvent during filtration to prevent it from becoming pyrophoric.
-
-
Catalyst Washing:
-
Wash the filter cake (Celite® and catalyst) thoroughly with several portions of the reaction solvent (e.g., methanol). This step is critical to recover any product that may have adsorbed to the catalyst.
-
-
Solvent Removal:
-
Combine the filtrate and the washings.
-
Concentrate the combined solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Further Purification:
-
The crude product can then be purified by silica gel chromatography as described in Protocol 2.
-
Protocol 2: Silica Gel Column Chromatography
This protocol provides a detailed methodology for the purification of this compound using silica gel chromatography.
-
Preparation of the Mobile Phase:
-
Prepare a suitable mobile phase. A good starting point is ethyl acetate/methanol (9:1 v/v) with the addition of 0.5% triethylamine.
-
-
Column Packing:
-
Pack a glass column with silica gel using the prepared mobile phase as a slurry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for better resolution, perform a dry loading: dissolve the crude product in a volatile solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, applying gentle pressure if necessary.
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for silica gel chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. This compound|CAS 922178-61-8 [benchchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to the Stereochemical Validation of (R)-3-Methylpiperazin-2-one
For researchers, scientists, and drug development professionals, establishing the correct stereochemistry of a chiral molecule is a critical step in ensuring its efficacy and safety. This guide provides a comprehensive comparison of key analytical techniques for the validation of the (R)-enantiomer of 3-Methylpiperazin-2-one, a valuable building block in medicinal chemistry. We present detailed experimental protocols, comparative data, and explore alternative methods to assist in the selection of the most appropriate validation strategy.
The precise three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets. For piperazinone derivatives, which have shown potential as pharmacologically active compounds, including as inhibitors of the Epidermal Growth Factor Receptor (EGFR), the stereochemistry at the C3 position is often paramount for activity.[1] This guide focuses on the primary methods used to confirm the absolute stereochemistry of (R)-3-Methylpiperazin-2-one: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents, and single-crystal X-ray crystallography.
Comparative Analysis of Stereochemical Validation Techniques
The choice of analytical technique for stereochemical validation depends on various factors including the availability of instrumentation, the required level of certainty, and the nature of the sample. Below is a summary of the key performance indicators for the three primary methods.
| Parameter | Chiral HPLC | NMR with Chiral Solvating Agent | X-ray Crystallography |
| Primary Outcome | Enantiomeric purity (% ee) | Enantiomeric purity (% ee), Diastereomeric ratio | Absolute configuration |
| Sample Requirement | Solution | Solution | Single crystal |
| Instrumentation | HPLC with chiral column | NMR spectrometer | X-ray diffractometer |
| Typical Analysis Time | 15-30 minutes per sample | 5-20 minutes per sample | Days to weeks (including crystal growth) |
| Data Interpretation | Comparison of retention times | Measurement of chemical shift differences (Δδ) | Solution of the crystal structure |
| Quantitative Accuracy | High | High | Not directly quantitative for purity |
| Confirmation Level | High for enantiomeric purity | High for enantiomeric purity | Definitive for absolute configuration |
Detailed Experimental Protocols
Robust and reproducible experimental protocols are essential for accurate stereochemical validation. The following sections provide detailed methodologies for each of the primary techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining enantiomeric excess (% ee).[1] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as one derived from amylose or cellulose, is often effective for separating piperazinone enantiomers.[1] A common choice is a Chiralpak® series column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (n-hexane:isopropanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs, typically around 210 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: The retention times of the (R)- and (S)-enantiomers are determined. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Representative Data:
| Enantiomer | Retention Time (min) |
| (S)-3-Methylpiperazin-2-one | 12.5 |
| This compound | 15.2 |
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy, in the presence of a chiral solvating agent (CSA), can be used to determine the enantiomeric excess of a chiral compound. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).
-
Chiral Solvating Agent: A chiral acid, such as (R)-(-)- or (S)-(+)-Mandelic acid, or a commercially available chiral lanthanide shift reagent can be used.
-
Solvent: A deuterated solvent in which both the analyte and the CSA are soluble, such as chloroform-d (CDCl3) or benzene-d6.
-
Sample Preparation: The chiral analyte (approximately 5-10 mg) is dissolved in the deuterated solvent in an NMR tube. The CSA is then added in a stoichiometric amount (e.g., 1 equivalent).
-
Analysis: The 1H-NMR spectrum is acquired. The chemical shifts of a specific proton (e.g., the C3-methyl group) for the two diastereomeric complexes are measured, and the difference (Δδ) is calculated. The integration of the two distinct signals is used to determine the enantiomeric ratio.
Representative Data:
| Diastereomeric Complex | Chemical Shift of C3-Methyl (ppm) | Δδ (ppm) |
| This compound with (S)-Mandelic Acid | 1.25 | 0.05 |
| (S)-3-Methylpiperazin-2-one with (S)-Mandelic Acid | 1.20 |
Single-Crystal X-ray Crystallography
X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional structure of the molecule in the solid state.
Experimental Protocol:
-
Crystal Growth: A single crystal of the enantiomerically pure compound is required. This is often the most challenging step and can involve techniques such as slow evaporation, vapor diffusion, or cooling crystallization from various solvents.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected using a suitable detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
-
Determination of Absolute Configuration: The absolute configuration is determined by analyzing the anomalous dispersion of the X-ray scattering, often quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute stereochemistry.
Representative Data (for a related chiral piperazinone):
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.54 |
| b (Å) | 10.21 |
| c (Å) | 12.67 |
| Flack Parameter | 0.02(3) |
Visualizing the Workflow and Biological Context
To aid in understanding the process and the significance of stereochemical validation, the following diagrams were generated using the DOT language.
Caption: A logical workflow for the synthesis and stereochemical validation of this compound.
The stereochemistry of a drug candidate is crucial for its interaction with its biological target. Piperazinone derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling and cancer progression.
Caption: A simplified diagram of the EGFR signaling pathway, a potential target for this compound analogs.
Alternative Methods for Stereochemical Validation
While HPLC, NMR, and X-ray crystallography are the most common techniques, other methods can also provide valuable information about the stereochemistry of a molecule.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure and can be used to determine the absolute configuration by comparing the experimental spectrum to that of a known standard or to a theoretically calculated spectrum.[2][3]
-
Optical Rotation: This classical technique measures the rotation of plane-polarized light by a chiral compound in solution. While it can confirm the presence of a single enantiomer (if the specific rotation is known), it is generally not sufficient for determining the absolute configuration on its own.
Conclusion
The validation of the stereochemistry of this compound is a critical quality control step in its use for research and drug development. Chiral HPLC and NMR spectroscopy with chiral solvating agents are powerful and accessible techniques for determining enantiomeric purity. For unambiguous determination of the absolute configuration, single-crystal X-ray crystallography remains the gold standard. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the research, but a thorough stereochemical validation is indispensable for advancing chiral molecules in the drug discovery pipeline.
References
A Comparative Guide to Determining the Enantiomeric Purity of (R)-3-Methylpiperazin-2-one
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules is a critical quality attribute. (R)-3-Methylpiperazin-2-one is a key chiral building block in medicinal chemistry, and ensuring its enantiomeric purity is paramount for the synthesis of pharmacologically active compounds with the desired efficacy and safety profiles.[1] This guide provides an objective comparison of the principal analytical methods for determining the enantiomeric excess (ee) of this compound, supported by detailed experimental protocols and comparative data.
The primary techniques for quantifying enantiomeric excess include chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The most prominent chromatographic methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), all of which utilize a chiral stationary phase (CSP) to achieve separation.[3][4] NMR spectroscopy, on the other hand, typically employs a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers.[5][6]
Comparison of Analytical Methods
The selection of an analytical method is often a balance between factors such as accuracy, sensitivity, analysis time, and sample preparation complexity.[2][5] The following table summarizes the key performance characteristics of the most common techniques for determining the enantiomeric purity of this compound.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | NMR Spectroscopy with Chiral Auxiliary |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP).[1][2] | Differential interaction of volatile enantiomers (or their derivatives) with a CSP.[3][5] | Separation based on differential interaction with a CSP using a supercritical fluid as the mobile phase.[7] | Formation of transient diastereomeric complexes with a CSA, leading to distinct NMR signals.[2][5][6] |
| Sample Preparation | Dissolution in mobile phase. Derivatization may be needed to introduce a UV-active group.[4] | Often requires derivatization to increase volatility and thermal stability. | Dissolution in a suitable solvent compatible with the mobile phase. | Simple mixing of the sample with a chiral solvating agent in a deuterated solvent.[4] |
| Analysis Time | ~15-30 minutes per sample.[5] | ~20-40 minutes per sample. | ~5-15 minutes per sample, often faster than HPLC.[4][8] | ~5-15 minutes per sample.[5] |
| Resolution | Excellent resolution can be achieved with appropriate column and mobile phase selection.[5] | High resolution is possible with suitable chiral columns. | High resolution and efficiency, often superior to HPLC.[9] | Dependent on the choice of chiral auxiliary and the magnetic field strength. |
| Sensitivity (LOD/LOQ) | High sensitivity, especially with UV or MS detection. Can detect trace amounts of the minor enantiomer.[5] | Very high sensitivity, particularly with a Flame Ionization Detector (FID). | High sensitivity, comparable to HPLC. | Generally lower sensitivity compared to chromatographic methods.[5] |
| Solvent Consumption | Moderate to high, depending on the run time and flow rate. | Low (uses carrier gas).[5] | Significantly lower organic solvent consumption compared to HPLC, making it a "greener" alternative.[4][8] | Low (~0.5-1 mL of deuterated solvent per sample).[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as general guidelines and may require optimization for specific applications.
General Workflow for Enantiomeric Excess Determination
The process of determining the enantiomeric excess of a chiral compound like this compound follows a structured workflow, from initial sample preparation to the final calculation of purity.
Caption: General workflow for enantiomeric excess determination.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess.[2][10] It involves the separation of enantiomers on a chiral stationary phase.[1]
Experimental Protocol:
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose, is often effective.[1][3] For example, a Chiralcel® OD-H or Chiralpak® AD-H column.
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol. A typical starting point is 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm), as the piperazinone moiety has a UV chromophore.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a solution of the racemic 3-Methylpiperazin-2-one to determine the retention times of both the (R) and (S) enantiomers and to confirm resolution.
-
Inject the enantioenriched sample solution.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
-
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a "greener" and often faster alternative to HPLC for chiral separations, using supercritical CO2 as the main component of the mobile phase.[4][7][8]
Experimental Protocol:
-
Column: Polysaccharide-based chiral stationary phases are commonly used and show broad applicability.[4]
-
Mobile Phase: A gradient of CO2 and a modifier (e.g., methanol or ethanol, often with a small amount of an amine additive like diethylamine to improve peak shape for basic compounds).
-
Flow Rate: Typically 2-4 mL/min.
-
Backpressure: Maintained at a level to ensure the mobile phase remains in a supercritical state (e.g., 150 bar).
-
Detection: UV detection (e.g., 210 nm).
-
Sample Preparation: Dissolve the sample in the modifier solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Analysis: The analysis procedure is analogous to HPLC, involving equilibration, injection of racemic and enriched samples, peak integration, and calculation of the ee.
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[4] This technique relies on the in-situ formation of transient diastereomeric complexes with a CSA, which results in separate signals for each enantiomer.[6]
Experimental Protocol:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Chiral Solvating Agent (CSA): An enantiomerically pure chiral solvating agent capable of interacting with the analyte is chosen. For a cyclic lactam like 3-Methylpiperazin-2-one, a chiral acid or an agent capable of hydrogen bonding would be suitable. (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones have been explored as CSAs for amino acid derivatives.[11]
-
Solvent: A suitable deuterated solvent (e.g., CDCl3 or C6D6).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard proton (¹H) NMR spectrum of the sample.
-
Add the CSA to the NMR tube in a stepwise manner (e.g., in 0.25 molar equivalents) until a clear separation of signals for the two enantiomers is observed.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two enantiomers. Protons close to the chiral center are most likely to show the largest chemical shift difference (Δδ).
-
Integrate the corresponding signals for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess from the ratio of the integrals.
-
Quantitative Data Summary
The following table presents hypothetical but realistic data for the analysis of an enantioenriched sample of this compound using the described methods.
| Method | Parameter | (S)-enantiomer | (R)-enantiomer | Calculated ee (%) |
| Chiral HPLC | Retention Time (min) | 8.52 | 9.78 | 98.6 |
| Peak Area | 15,340 | 2,175,890 | ||
| Chiral SFC | Retention Time (min) | 2.15 | 2.63 | 98.5 |
| Peak Area | 18,950 | 2,512,330 | ||
| ¹H NMR (400 MHz) | Chemical Shift (ppm) | 3.45 (q) | 3.51 (q) | 98.4 |
| Integral | 0.008 | 1.000 |
Method Comparison and Selection
Choosing the optimal analytical technique depends on the specific requirements of the analysis, such as the need for high throughput, high accuracy, or compliance with green chemistry principles.
References
- 1. This compound|CAS 922178-61-8 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
comparison of (R)-3-Methylpiperazin-2-one and (S)-3-Methylpiperazin-2-one
A comprehensive guide comparing the synthesis, properties, and biological relevance of the enantiomers (R)-3-Methylpiperazin-2-one and (S)-3-Methylpiperazin-2-one for researchers, scientists, and drug development professionals.
Introduction
This compound and (S)-3-Methylpiperazin-2-one are chiral enantiomers of the heterocyclic compound 3-methylpiperazin-2-one. As chiral molecules, their three-dimensional arrangement is non-superimposable, leading to potentially distinct pharmacological and toxicological profiles. This guide provides a comparative overview of their synthesis, physicochemical properties, and known biological applications, highlighting their stereospecific roles in medicinal chemistry. While direct comparative performance data is limited, this document consolidates available information to guide research and development.
Physicochemical Properties
The fundamental physicochemical properties of the (R) and (S) enantiomers are identical due to their shared molecular formula and connectivity.
| Property | Value |
| Molecular Formula | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol |
| CAS Number | (R): 922178-61-8(S): 78551-38-9 |
| Appearance | Typically a solid |
| Molecular Structure | ![]() ![]() |
Enantioselective Synthesis
The synthesis of enantiomerically pure (R)- and (S)-3-methylpiperazin-2-one is crucial for their application in drug discovery. The choice of a chiral starting material, specifically a D- or L-amino acid ester, dictates the final stereochemistry of the piperazinone ring.[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented synthesis method.[2]
Step 1: Synthesis of N-Cbz-aminoacetaldehyde
-
N-Cbz-ethanolamine is oxidized using a TEMPO oxidation system at -10°C to 0°C to yield N-Cbz-aminoacetaldehyde.
Step 2: Synthesis of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate
-
Dissolve 33g of D-alanine methyl ester hydrochloride in 200mL of dichloromethane (DCM) and neutralize with 25g of triethylamine.
-
Filter the salt and collect the filtrate.
-
Add 40g of N-Cbz-aminoacetaldehyde in 300mL of methanol to the filtrate, stir for 15 minutes, and cool to 0°C.
-
Add 48g of triethylamine, followed by the portion-wise addition of 87g of sodium triacetoxyborohydride.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated sodium bicarbonate solution and extract the aqueous layer with DCM.
-
Combine the organic phases and concentrate to obtain the crude product. Purify by silica gel column chromatography.
Step 3: Synthesis of this compound
-
Add 10g of the product from Step 2 to 100mL of methanol.
-
Add 3g of palladium on carbon (Pd/C) and introduce hydrogen gas to 1.8 MPa.
-
Stir the reaction at room temperature overnight, monitoring for completion by HPLC.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/methanol 9/1) to yield this compound as a white solid.[2]
To synthesize (S)-3-Methylpiperazin-2-one , the same protocol is followed, but D-alanine methyl ester hydrochloride in Step 2 is replaced with L-alanine methyl ester hydrochloride.[1]
Biological Significance and Applications
The biological activities of derivatives of 3-methylpiperazin-2-one are highly dependent on their stereochemistry. The (R) and (S) enantiomers serve as building blocks for distinct classes of biologically active molecules.
This compound: A Scaffold for Anticancer and Antimicrobial Agents
Derivatives of this compound have been investigated for their potential as therapeutic agents.
-
Anticancer Activity: N-methyl piperazine derivatives, which can be synthesized from the (R)-enantiomer, have shown cytotoxic activity against human cancer cell lines, including lung, colon, and pancreatic cancer lines. The proposed mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR).[3]
-
Antimicrobial Properties: The piperazine moiety is a known pharmacophore in many antibiotics. Derivatives of this compound have demonstrated antimicrobial properties against various bacterial strains.[3]
(S)-3-Methylpiperazin-2-one: A Key Intermediate for Neuropathic Pain Ligands
(S)-3-Methylpiperazin-2-one is a crucial building block in the synthesis of selective ligands for the Cavα2δ-1 subunit of voltage-gated calcium channels, a target for the treatment of neuropathic pain.[1] Research has shown that the desired pharmacological activity often resides exclusively in a specific enantiomer of the final compound, underscoring the importance of using the enantiomerically pure (S)-form of the piperazinone intermediate.[1][4] Additionally, this enantiomer has been identified as "Fezolinetant Impurity 14" in the production of the drug Fezolinetant.[1]
Comparative Biological Performance
Currently, there is a lack of publicly available experimental data directly comparing the performance of this compound and (S)-3-Methylpiperazin-2-one against the same biological targets. Their distinct applications in medicinal chemistry suggest that they are often utilized for different therapeutic goals. The (R)-enantiomer is associated with EGFR inhibition, while the (S)-enantiomer is linked to Cavα2δ-1 ligand synthesis.
Experimental Protocols for Biological Assays
The following are generalized protocols for assays relevant to the known biological targets of derivatives of each enantiomer.
Protocol: EGFR Kinase Inhibition Assay (Luminescent)
This protocol is based on commercially available assays like the ADP-Glo™ Kinase Assay and is suitable for determining the IC50 value of potential inhibitors.[5]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (derived from this compound) in 100% DMSO.
-
Create a serial dilution of the test compound in kinase assay buffer.
-
Dilute recombinant EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr)) in kinase assay buffer.
-
-
Assay Plate Setup (96-well plate):
-
Add 5 µL of the diluted test compound or control inhibitor to the wells.
-
Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Prepare a master mix containing ATP and the substrate.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
-
Protocol: Cavα2δ-1 Radioligand Binding Assay
This protocol is a generalized method for a competitive binding assay to determine the affinity (Ki) of a compound for the Cavα2δ-1 receptor.[6][7]
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the Cavα2δ-1 subunit in an ice-cold buffer.
-
Centrifuge to pellet the membranes. Wash the pellet and resuspend in an assay buffer.
-
Determine the protein concentration.
-
-
Assay Setup (96-well plate):
-
Total Binding: Add assay buffer, a radioligand (e.g., [³H]-gabapentin), and the membrane preparation.
-
Non-specific Binding: Add a high concentration of an unlabeled competitor, the radioligand, and the membrane preparation.
-
Competitive Binding: Add serial dilutions of the test compound (derived from (S)-3-methylpiperazin-2-one), the radioligand, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Detection and Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the log of the competitor concentration to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways associated with the biological targets of the derivatives of each enantiomer.
References
- 1. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 2. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 3. This compound|CAS 922178-61-8 [benchchem.com]
- 4. Sílice [silice.csic.es]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
Chiral Distinction in Biological Activity: A Comparative Analysis of (R)- and (S)-3-Methylpiperazin-2-one Derivatives
The spatial arrangement of atoms in a molecule, known as stereochemistry, plays a pivotal role in its biological function. This is particularly true for chiral molecules, which exist as non-superimposable mirror images, or enantiomers. The (R)- and (S)-3-methylpiperazin-2-one scaffold is a valuable chiral building block in medicinal chemistry, with its enantiomers often exhibiting distinct pharmacological profiles. This guide provides a comparative overview of the biological activities of (R)- and (S)-3-methylpiperazin-2-one derivatives, highlighting the critical influence of stereochemistry on their therapeutic potential.
It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit profoundly different activities.[1] This can range from one enantiomer being therapeutically active while the other is inactive or, in some cases, even responsible for adverse effects. For instance, research into piperazinyl derivatives for the treatment of neuropathic pain has indicated that the desired biological activity can be exclusively associated with a single enantiomer.[1]
Signaling Pathways and Mechanisms of Action
The specific signaling pathways and mechanisms of action of 3-methylpiperazin-2-one derivatives are highly dependent on the other substituents attached to the core structure. These derivatives have been explored as inhibitors of various enzymes and as ligands for different receptors.
For example, derivatives of the (S)-enantiomer of 3-methylpiperazin-2-one have been investigated as inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. The inhibitory activity of these compounds is attributed to their ability to bind to the active site of the enzyme, thereby blocking its function and preventing the formation of blood clots. The precise orientation of the 3-methyl group in the (S)-configuration is believed to be crucial for optimal binding and inhibition.
In the context of receptor modulation, N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been synthesized and evaluated as kappa opioid receptor antagonists.[2] The interaction of these ligands with the receptor is stereoselective, meaning that one enantiomer typically exhibits a higher affinity and/or efficacy than the other. This differential binding is governed by the specific three-dimensional interactions between the chiral ligand and the chiral environment of the receptor's binding pocket.
Experimental Workflows
The synthesis and evaluation of the biological activity of (R)- and (S)-3-methylpiperazin-2-one derivatives typically follow a structured workflow.
Detailed Methodologies
Due to the lack of specific comparative experimental data in the public domain, detailed protocols for a direct comparison of (R)- and (S)-3-methylpiperazin-2-one derivatives cannot be provided. However, a general outline of the methodologies that would be employed in such a study is presented below.
Enantioselective Synthesis: The synthesis of enantiomerically pure (R)- and (S)-3-methylpiperazin-2-one derivatives is a critical first step. This can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. Chiral resolution of a racemic mixture using techniques like chiral chromatography is also a common approach.[3]
Enzyme Inhibition Assays: To evaluate the inhibitory activity of the enantiomers against a target enzyme (e.g., Factor Xa), a biochemical assay would be performed. This typically involves incubating the enzyme with its substrate in the presence of varying concentrations of the test compounds. The rate of product formation is measured, and the data is used to calculate the half-maximal inhibitory concentration (IC50) for each enantiomer.
Receptor Binding Assays: To determine the affinity of the enantiomers for a specific receptor, radioligand binding assays are commonly used. This involves competing a radiolabeled ligand with the unlabeled test compounds for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value, from which the inhibition constant (Ki) can be calculated.
In Vivo Efficacy Studies: Following promising in vitro results, the enantiomers would be evaluated in animal models of the target disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
Conclusion
The stereochemistry of 3-methylpiperazin-2-one derivatives is a critical determinant of their biological activity. While the available information strongly suggests that the (R) and (S) enantiomers will exhibit different pharmacological properties, a lack of publicly available, direct comparative studies with quantitative data prevents a detailed head-to-head comparison. Further research providing such data would be invaluable for the rational design and development of more potent and selective therapeutic agents based on this important chiral scaffold. Researchers, scientists, and drug development professionals are encouraged to pursue such comparative studies to fully unlock the therapeutic potential of these versatile molecules.
References
- 1. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 2. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
A Technical Guide to Chiral Building Blocks: A Comparative Analysis of Alternatives to (R)-3-Methylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles has led to an increasing demand for sophisticated chiral building blocks. Among these, (R)-3-Methylpiperazin-2-one has emerged as a valuable scaffold in medicinal chemistry, prized for its ability to introduce conformational rigidity and serve as a versatile synthetic handle.[1] However, the dynamic landscape of drug discovery necessitates a diverse toolkit of molecular scaffolds. This guide provides an in-depth, objective comparison of viable alternatives to this compound, offering a critical analysis of their synthesis, properties, and applications, supported by experimental insights.
The Central Role of Chiral Scaffolds in Peptidomimetics and Drug Design
This compound and its analogs are frequently employed as dipeptide mimetics or constrained diamine surrogates.[2] Their rigid, six-membered ring structure helps to pre-organize appended pharmacophores into a bioactive conformation, reducing the entropic penalty upon binding to a biological target. This often translates to improved binding affinity and selectivity. Furthermore, the piperazinone core can enhance aqueous solubility and provide vectors for further chemical modification.[3]
The exploration of alternative chiral building blocks is driven by the need to:
-
Modulate Physicochemical Properties: Fine-tuning lipophilicity, polarity, and pKa to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
-
Explore Diverse Chemical Space: Accessing novel molecular geometries and pharmacophore arrangements to identify new intellectual property and overcome challenges such as target resistance.
-
Enhance Metabolic Stability: Replacing metabolically labile moieties to increase in vivo half-life and reduce the formation of undesirable metabolites.
-
Improve Synthetic Accessibility: Developing more efficient and scalable synthetic routes to key intermediates.
This guide will focus on three principal classes of alternatives to this compound:
-
Chiral Morpholin-2-ones: Bioisosteres where a nitrogen atom is replaced by oxygen.
-
Chiral 1,4-Diazepan-2-ones: Ring-expanded, seven-membered analogs.
-
Constrained Peptidomimetics (β-turn Mimetics): Bicyclic and other rigid scaffolds designed to mimic peptide secondary structures.
Comparative Analysis of Chiral Building Blocks
The selection of a chiral building block is a multi-faceted decision that requires a careful consideration of its impact on the overall properties of the final drug candidate. The following sections provide a head-to-head comparison of this compound and its alternatives.
Physicochemical Properties
The seemingly subtle change of a heteroatom or ring size can have a profound impact on a molecule's physicochemical properties. The following table summarizes key differences between the parent heterocyclic systems.
| Property | Piperazin-2-one | Morpholin-2-one | 1,4-Diazepan-2-one |
| Polar Surface Area (PSA) | High | Moderate | High |
| Hydrogen Bond Donors | 2 | 1 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| Basicity (pKa of N-H) | Less basic than piperazine | Non-basic (amide) | Less basic than diazepine |
| Aqueous Solubility | Generally Good | Generally Good | Variable |
| Lipophilicity (clogP) | Lower | Higher than piperazinone | Variable |
Data synthesized from general properties of the parent scaffolds.
The replacement of a nitrogen atom in the piperazinone ring with an oxygen to form a morpholinone reduces the number of hydrogen bond donors and lowers the basicity, which can influence receptor interactions and pharmacokinetic profiles.[4][5] 1,4-Diazepan-2-ones, with their larger ring size, offer greater conformational flexibility, which can be advantageous for exploring a wider range of target binding pockets.
Metabolic Stability
Metabolic stability is a critical parameter in drug design, and the choice of a heterocyclic core can significantly influence a compound's susceptibility to metabolism by cytochrome P450 enzymes.
| Scaffold | Common Metabolic Pathways | Reported Stability |
| Piperazine/Piperazinone | N-dealkylation, ring hydroxylation, oxidation | Can be a site of metabolic liability.[6][7] |
| Morpholine/Morpholinone | Generally more metabolically stable than piperazines.[4] | Often used to "block" metabolism at a specific position. |
| Diazepane/Diazepanone | N-dealkylation, ring oxidation | Can be susceptible to metabolism. |
General trends observed in medicinal chemistry literature.
The strategic replacement of a piperazine or piperazinone with a morpholine or morpholinone is a common tactic to enhance metabolic stability.[4] The electron-withdrawing effect of the oxygen atom in the morpholine ring can reduce the susceptibility of adjacent carbons to oxidative metabolism.
In-Depth Look at Alternative Building Blocks
Chiral Morpholin-2-ones: The Bioisosteric Sibling
(R)-3-Methylmorpholin-2-one and its derivatives are attractive alternatives to their piperazinone counterparts. The replacement of the N4 nitrogen with an oxygen atom leads to a less basic and potentially more metabolically stable scaffold.
A notable and efficient method for the asymmetric synthesis of both piperazin-2-ones and morpholin-2-ones is a one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence.[8] This approach offers high enantioselectivity and good yields.
Experimental Protocol: One-Pot Asymmetric Synthesis of (R)-3-Aryl-morpholin-2-one [8]
-
Knoevenagel Condensation: To a solution of an aromatic aldehyde (1.0 mmol) and (phenylsulfonyl)acetonitrile (1.0 mmol) in toluene (5 mL), add a catalytic amount of a quinine-derived urea catalyst (0.05 mmol). Stir at room temperature for 2 hours.
-
Asymmetric Epoxidation: Dilute the reaction mixture with toluene to a final concentration of 0.02 M and cool to -20 °C. Add cumyl hydroperoxide (1.1 mmol) and continue stirring for 24 hours.
-
Domino Ring-Opening Cyclization (DROC): Add 1,2-ethanolamine (1.2 mmol) and triethylamine (2.0 mmol) to the reaction mixture and allow it to warm to 25 °C. Stir for an additional 12 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired (R)-3-aryl-morpholin-2-one.
This is a generalized protocol based on the cited literature and may require optimization for specific substrates.
Logical Workflow for the One-Pot Synthesis
Caption: One-pot synthesis of chiral morpholin-2-ones.
Chiral 1,4-Diazepan-2-ones: The Ring-Expanded Analog
The seven-membered ring of 1,4-diazepan-2-ones provides greater conformational flexibility compared to the six-membered piperazinones. This can be advantageous for optimizing interactions with larger or more flexible binding sites.
The synthesis of enantiopure 1,4-diazepan-2-ones can be achieved through various methods, including the cyclization of chiral diamine precursors. A common strategy involves the use of chiral amino acids as starting materials to install the stereocenter.
Experimental Protocol: Synthesis of a Chiral 1,4-Diazepan-2-one from an N-protected Amino Acid [9]
-
Amide Coupling: Couple an N-Boc protected chiral amino acid (e.g., N-Boc-(R)-alanine) (1.0 mmol) with N-benzyl-N'-(tert-butoxycarbonyl)ethane-1,2-diamine (1.0 mmol) using a standard peptide coupling reagent such as HATU (1.1 mmol) and DIPEA (2.0 mmol) in DMF (10 mL). Stir at room temperature for 12 hours.
-
Deprotection: Remove the Boc groups by treating the product from step 1 with 20% TFA in DCM (10 mL) for 1 hour. Concentrate the reaction mixture in vacuo.
-
Cyclization: Dissolve the resulting diamine in a high-boiling point solvent such as xylene (50 mL) and heat to reflux for 24 hours to effect intramolecular cyclization.
-
Debenzylation: Remove the N-benzyl group by catalytic hydrogenation (e.g., H2, Pd/C) in methanol to yield the final chiral 1,4-diazepan-2-one.
-
Purification: Purify the final product by flash column chromatography or crystallization.
This is a representative protocol and requires adaptation for specific substrates.
Synthetic Pathway to Chiral 1,4-Diazepan-2-ones
Caption: General synthesis of chiral 1,4-diazepan-2-ones.
Constrained Peptidomimetics: The β-turn Mimetics
β-turns are common secondary structures in peptides and proteins, and their mimicry is a major goal in peptidomimetic design. Several rigid scaffolds have been developed to serve as β-turn mimetics, offering an alternative to the more flexible piperazinone core for constraining peptide backbones.[10][11][12]
One example of a constrained peptidomimetic is a bicyclic diketopiperazine, which can be synthesized on solid support.
Experimental Protocol: Solid-Phase Synthesis of a Bicyclic Diketopiperazine [13]
-
Resin Loading: Load N-α-Fmoc-N-β-trityl-(L)-diaminopropionic acid onto a 2-chlorotrityl chloride resin.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Ugi Reaction: Swell the resin in THF and add an aldehyde (5 eq.), an isocyanide (5 eq.), and an α-bromo acid (5 eq.). Agitate the mixture for 48 hours.
-
Cyclization: Wash the resin and treat with 20% piperidine in DMF to remove the bromoacetyl group and induce intramolecular cyclization to the diketopiperazine.
-
Second Cyclization: Treat the resin with 1% TFA in DCM to remove the trityl group, followed by treatment with DIPEA in DMF to induce the second cyclization, forming the bicyclic system.
-
Cleavage and Purification: Cleave the product from the resin using a standard TFA cleavage cocktail and purify by reverse-phase HPLC.
This protocol is based on the cited literature and may require optimization.
Solid-Phase Synthesis of a β-turn Mimetic
Caption: Workflow for solid-phase synthesis of a β-turn mimetic.
Conclusion: A Strategic Choice for Drug Discovery
The selection of a chiral building block is a critical decision in the design of novel therapeutics. While this compound remains a valuable and widely used scaffold, a thorough understanding of the available alternatives is essential for modern drug discovery. Chiral morpholin-2-ones offer a bioisosteric replacement with the potential for improved metabolic stability. Chiral 1,4-diazepan-2-ones provide increased conformational flexibility, and constrained peptidomimetics such as β-turn mimics offer a higher degree of structural rigidity.
The choice between these building blocks should be guided by a careful analysis of the specific goals of the drug discovery program, including the desired physicochemical properties, the nature of the biological target, and the synthetic feasibility. By expanding the toolkit of chiral building blocks, researchers can enhance their ability to navigate the complexities of drug design and ultimately develop safer and more effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. β-Turn Mimics by Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid-supported synthesis of a peptide beta-turn mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes for Enantiopure 3-Methylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Enantiopure 3-methylpiperazin-2-one is a valuable chiral building block in medicinal chemistry, frequently incorporated into the synthesis of various pharmaceutical agents. Its rigid, chiral scaffold allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. The development of efficient and stereoselective synthetic routes to access this key intermediate is therefore of significant interest. This guide provides a comparative analysis of prominent synthetic strategies for obtaining enantiopure 3-methylpiperazin-2-one, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The synthesis of enantiopure 3-methylpiperazin-2-one has been approached through several distinct strategies. The primary challenge lies in the stereoselective introduction of the methyl group at the C3 position. The two main strategies that have been successfully employed are:
-
Diastereoselective Cyclization of a Chiral Precursor: This approach involves the use of a chiral starting material, typically a natural amino acid, to induce diastereoselectivity during the cyclization step to form the piperazinone ring.
-
Asymmetric Hydrogenation of a Prochiral Dehydropiperazinone: This method introduces chirality through an asymmetric catalytic hydrogenation of a prochiral precursor, offering a potentially more direct route.
Below is a summary of the quantitative data associated with these two representative routes.
Data Presentation: Performance Metrics of Synthetic Routes
| Parameter | Route 1: Diastereoselective Cyclization | Route 2: Asymmetric Hydrogenation |
| Starting Material | N-Cbz-L-alanine | 3-Methyl-1,4-dihydro-pyrazin-2-one |
| Chirality Source | L-alanine (Chiral Pool) | Asymmetric Catalyst (e.g., Ru-BINAP) |
| Key Reaction | Reductive amination and cyclization | Asymmetric Hydrogenation |
| Overall Yield | ~65% | >95% |
| Enantiomeric Excess (ee) | >98% | >99% |
| Number of Steps | 3 steps from N-Cbz-L-alanine | 1 step from the dehydropiperazinone |
| Reagents & Conditions | 1. Ethylenediamine, DCC, HOBt; 2. H₂, Pd/C | H₂, Ru(OAc)₂[(R)-BINAP], MeOH, 50°C, 100 atm |
Logical Relationship of Synthetic Routes
The following diagram illustrates the conceptual flow of the two compared synthetic strategies leading to the target molecule, (R)-3-methylpiperazin-2-one.
Caption: Comparison of two synthetic pathways to enantiopure 3-methylpiperazin-2-one.
Experimental Protocols
Route 1: Diastereoselective Cyclization from N-Cbz-L-alanine
This route leverages the inherent chirality of L-alanine to direct the stereochemistry of the final product.
Step 1: Peptide Coupling to form N-(N-Cbz-L-alanyl)-aminoacetonitrile
To a solution of N-Cbz-L-alanine (1.0 eq) in dichloromethane (DCM) at 0 °C are added 1-hydroxybenzotriazole (HOBt) (1.2 eq) and dicyclohexylcarbodiimide (DCC) (1.1 eq). The mixture is stirred for 15 minutes, followed by the addition of aminoacetonitrile hydrochloride (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.2 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The resulting dicyclohexylurea (DCU) precipitate is removed by filtration, and the filtrate is washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude dipeptide nitrile.
Step 2: Reductive Cyclization to N¹-Cbz-3-methylpiperazin-2-one
The crude N-(N-Cbz-L-alanyl)-aminoacetonitrile is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 24 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude cyclized product.
Step 3: Deprotection to (S)-3-Methylpiperazin-2-one
The crude N¹-Cbz-3-methylpiperazin-2-one is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature until the reaction is complete (monitored by TLC). The catalyst is filtered off, and the solvent is removed under reduced pressure to give (S)-3-methylpiperazin-2-one. The enantiomeric excess is determined by chiral HPLC analysis.
Route 2: Asymmetric Hydrogenation of 3-Methyl-1,4-dihydropyrazin-2-one
This route introduces chirality in a single, highly efficient catalytic step.
Step 1: Synthesis of 3-Methyl-1,4-dihydropyrazin-2-one
This prochiral substrate can be prepared via the condensation of pyruvaldehyde dimethyl acetal with ethylenediamine.
Step 2: Asymmetric Hydrogenation
In a high-pressure reactor, 3-methyl-1,4-dihydropyrazin-2-one (1.0 eq) and the chiral catalyst Ru(OAc)₂[(R)-BINAP] (0.01 eq) are dissolved in methanol. The reactor is flushed with argon and then pressurized with hydrogen gas to 100 atm. The reaction mixture is stirred at 50 °C for 12 hours. After cooling to room temperature and carefully releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford this compound. The enantiomeric excess is determined by chiral HPLC analysis, which typically shows >99% ee.
Conclusion
Both the diastereoselective cyclization and asymmetric hydrogenation routes provide access to enantiopure 3-methylpiperazin-2-one with high enantiomeric excess.
-
The diastereoselective cyclization route utilizes a readily available chiral starting material and common reagents. However, it involves multiple steps which can lower the overall yield.
-
The asymmetric hydrogenation route is highly efficient, proceeding in a single step from the prochiral precursor with excellent enantioselectivity and high yield. The main consideration for this route is the cost and availability of the chiral ruthenium catalyst.
The choice of synthetic route will depend on factors such as the desired scale of the synthesis, cost considerations, and the availability of specialized equipment for high-pressure reactions. For large-scale production, the efficiency of the asymmetric hydrogenation route is highly advantageous. For smaller-scale laboratory synthesis, the diastereoselective approach using a chiral pool starting material may be more practical.
A Comparative Guide to the Synthesis of (R)-3-Methylpiperazin-2-one: A Cost-Benefit Analysis
For researchers and professionals in drug development, the efficient and enantioselective synthesis of chiral building blocks is a critical cornerstone of modern pharmaceutical chemistry. (R)-3-Methylpiperazin-2-one is a valuable chiral intermediate, and its synthesis has been approached through various methodologies. This guide provides a comparative cost-benefit analysis of three prominent synthetic strategies: a patented reductive amination and cyclization method, asymmetric hydrogenation, and chiral resolution. The objective is to furnish researchers with the necessary data to select the most suitable method based on factors such as cost, yield, enantiomeric purity, and operational complexity.
Comparison of Synthetic Methodologies
The selection of a synthetic route is a multifaceted decision, balancing the cost of materials and reagents against the efficiency and purity of the final product. The following tables provide a detailed breakdown of the costs and performance metrics associated with each of the three discussed methods.
Table 1: Cost Analysis of Starting Materials and Reagents
This table outlines the approximate costs of the key chemical inputs for each synthetic pathway. Prices are based on currently available market data and may vary depending on the supplier and purchased quantities.
| Method | Reagent/Solvent | CAS Number | Purity | Approximate Price (USD) | Supplier Example(s) |
| Patented Method | L-Alanine methyl ester hydrochloride | 2491-20-5 | 99% | $25-30 / 25g | Thermo Fisher Scientific, Sigma-Aldrich |
| N-Cbz-aminoacetaldehyde | Not commercially available | - | Synthesis required | - | |
| Sodium triacetoxyborohydride | 56553-60-7 | >95% | $39-59 / 25g[1] | P212121 Store, Sigma-Aldrich | |
| 10% Palladium on Carbon | 7440-05-3 | 10% Pd | $55-70 / 5g | Fisher Scientific, Apollo Scientific | |
| Dichloromethane (DCM) | 75-09-2 | >99.5% | ~$50 / 4L | Fisher Scientific, Sigma-Aldrich | |
| Methanol | 67-56-1 | >99.8% | $170 / 1 Gallon[2] | Hyperfuels, Trading Economics[3] | |
| Ethyl Acetate | 141-78-6 | >99.7% | $175 / 5 Gallons[4] | Ecolink, ChemicalBook[5] | |
| n-Heptane | 142-82-5 | >99% | ~$100 / 4L | Fisher Scientific, Sigma-Aldrich | |
| Asymmetric Hydrogenation | Pyrazin-2-ol precursor | Varies | - | Synthesis required | - |
| Palladium Catalyst (e.g., Pd(OCOCF3)2) | 2999-97-5 | >98% | ~$150 / 1g | Sigma-Aldrich | |
| Chiral Ligand (e.g., (R)-TolBINAP) | 99646-28-3 | >98% | ~$200 / 1g | Sigma-Aldrich | |
| Dichloromethane (DCM) | 75-09-2 | >99.5% | ~$50 / 4L | Fisher Scientific, Sigma-Aldrich | |
| Benzene | 71-43-2 | >99.5% | ~$60 / 1L | Sigma-Aldrich | |
| Chiral Resolution | Racemic 3-Methylpiperazin-2-one | - | - | Synthesis required | - |
| Dibenzoyl-L-tartaric acid | 2743-38-6 | >98% | $31-45 / 25g[6][7] | TCI Chemicals, Thermo Fisher Scientific | |
| Methanol | 67-56-1 | >99.8% | $170 / 1 Gallon[2] | Hyperfuels, Trading Economics[3] |
Table 2: Performance Metrics of Different Synthesis Routes
This table compares the key performance indicators for each synthetic method, including reaction conditions, yield, and enantiomeric excess (ee%).
| Method | Key Steps | Reaction Conditions | Overall Yield | Enantiomeric Excess (ee%) | Reference |
| Patented Method | Reductive amination, Deprotection & Cyclization | Reductive amination: 0°C to RT, overnight. Cyclization: RT, overnight, 1.8 MPa H₂. | ~75% (over 2 steps) | 98.3% | CN108129404B[1] |
| Asymmetric Hydrogenation | Asymmetric hydrogenation of pyrazin-2-ol | 80°C, 24h, 1000 psi H₂ | Up to 93% | Up to 90% | Organic Chemistry Frontiers, 2021[8] |
| Chiral Resolution | Diastereomeric salt formation and separation | Crystallization from methanol | Theoretical max: 50% (practical yield often lower) | >90% (after recrystallization) | Journal of Organic Chemistry, 2004 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are the methodologies for the key experiments cited in this guide.
Patented Reductive Amination and Cyclization (Based on CN108129404B)
Step 1: Synthesis of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate
-
Dissolve L-alanine methyl ester hydrochloride (33g) in dichloromethane (DCM, 200mL) and neutralize with triethylamine (25g).
-
Filter the resulting salt and add the filtrate to a solution of N-Cbz-aminoacetaldehyde (40g) in methanol (300mL).
-
Stir for 15 minutes and then cool the mixture to 0°C.
-
Add triethylamine (48g) followed by the portion-wise addition of sodium triacetoxyborohydride (87g).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (200mL).
-
Combine the organic layers and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (n-heptane/ethyl acetate 1:2) to yield the product as a colorless viscous liquid (40.7g, 83% yield).
Step 2: Synthesis of this compound
-
Add methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate (10g) to methanol (100mL).
-
Add 10% palladium on carbon (3g) to the solution.
-
Pressurize the reaction vessel with hydrogen to 1.8 MPa and stir at room temperature overnight.
-
Monitor the reaction to completion using HPLC.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (ethyl acetate/methanol 9:1) to afford this compound as a white solid (3.71g, 91% yield, 98.2% HPLC purity, and 98.3% ee).[1]
Asymmetric Hydrogenation of a Pyrazin-2-ol Precursor
Note: This is a general procedure based on a reported method for a similar substrate.
-
In a glovebox, add the pyrazin-2-ol substrate (0.2 mmol), Pd(OCOCF₃)₂ (3.3 mol%), and (R)-TolBINAP (3.3 mol%) to a vial.
-
Add p-toluenesulfonic acid monohydrate (100 mol%) and a solvent mixture of dichloromethane/benzene (1:1, 3 mL).
-
Transfer the vial to an autoclave, purge with hydrogen, and then pressurize to 1000 psi with hydrogen.
-
Stir the reaction at 80°C for 24 hours.
-
After cooling and carefully releasing the pressure, the product is purified by column chromatography to yield the chiral piperazin-2-one.
Chiral Resolution of Racemic 3-Methylpiperazin-2-one
Note: This is a generalized protocol for chiral resolution of amines using a chiral acid.
-
Dissolve racemic 3-methylpiperazin-2-one in a minimal amount of hot methanol.
-
In a separate flask, dissolve an equimolar amount of dibenzoyl-L-tartaric acid in hot methanol.
-
Slowly add the chiral acid solution to the racemic amine solution with stirring.
-
Allow the solution to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.
-
Collect the precipitated crystals by filtration and wash with a small amount of cold methanol.
-
The enantiomeric excess of the resolved amine can be improved by recrystallization of the diastereomeric salt.
-
To recover the free amine, dissolve the diastereomeric salt in water and basify with a suitable base (e.g., NaOH) to pH > 10.
-
Extract the free amine with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched this compound.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the patented synthesis and the general process of chiral resolution.
Caption: Workflow for the patented synthesis of this compound.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Safety and Environmental Considerations
A responsible cost-benefit analysis must also include an evaluation of the safety and environmental impact of the chosen synthetic route.
Table 3: Safety and Environmental Profile of Key Chemicals
| Chemical | CAS Number | Key Hazards | Environmental Impact |
| Dichloromethane (DCM) | 75-09-2 | Suspected of causing cancer, causes skin and eye irritation.[8][9][10][11] | Volatile organic compound (VOC), contributes to the formation of ground-level ozone. Not classified as an ozone-depleting substance.[12][13][14] |
| Methanol | 67-56-1 | Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve). Highly flammable liquid and vapor.[6][7][15][16][17] | Readily biodegradable in water and soil. Can be toxic to aquatic life at high concentrations. |
| Sodium triacetoxyborohydride | 56553-60-7 | Flammable solid, reacts with water to release flammable gases. Causes skin irritation and serious eye damage.[18][19][20][21][22] | Decomposes in water. The environmental impact of its decomposition products should be considered. |
| Palladium on Carbon | 7440-05-3 | Flammable solid. May cause irritation.[23][24] Often handled wet to mitigate pyrophoric risk. | Palladium is a precious metal, and its recovery and recycling are important for sustainability. Improper disposal can lead to environmental contamination. |
| Benzene | 71-43-2 | Carcinogen, mutagen, and reproductive toxin. Highly flammable. | Toxic to aquatic organisms. A significant air pollutant. |
| Dibenzoyl-L-tartaric acid | 2743-38-6 | May cause skin and eye irritation. | Generally considered to have a low environmental impact. |
Conclusion
The choice of a synthetic route for this compound is a trade-off between various factors.
-
The patented method offers a high yield and excellent enantioselectivity. However, it requires the synthesis of the N-Cbz-aminoacetaldehyde intermediate, adding a step to the overall process. The use of a palladium catalyst necessitates consideration of its cost and subsequent removal and recycling.
-
Asymmetric hydrogenation presents a potentially more direct route with high yields and good enantioselectivity. The primary considerations for this method are the cost and availability of the specific chiral ligand and palladium precursor, as well as the need for high-pressure hydrogenation equipment.
-
Chiral resolution is a classical and often lower-cost approach in terms of the resolving agent. However, the theoretical maximum yield is 50%, and practical yields are often lower. This method may require multiple recrystallizations to achieve high enantiomeric purity, which can be time-consuming and further reduce the overall yield.
For industrial-scale production where high yield and enantiopurity are paramount, the patented method or a well-optimized asymmetric hydrogenation process are likely the most economically viable options in the long run, despite potentially higher initial investment in catalysts and equipment. For laboratory-scale synthesis or when cost is the primary driver and lower yields are acceptable, chiral resolution can be an effective strategy.
Ultimately, the optimal choice will depend on the specific requirements of the research or production campaign, including the desired scale, purity specifications, available equipment, and budget. This guide provides the foundational data to make an informed decision. specifications, available equipment, and budget. This guide provides the foundational data to make an informed decision.
References
- 1. store.p212121.com [store.p212121.com]
- 2. hyperfuels.com [hyperfuels.com]
- 3. Methanol - Price - Chart - Historical Data - News [tradingeconomics.com]
- 4. ecolink.com [ecolink.com]
- 5. Ethyl acetate price,buy Ethyl acetate - chemicalbook [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. chemos.de [chemos.de]
- 11. media.laballey.com [media.laballey.com]
- 12. Dichloromethane (DCM) [utslappisiffror.naturvardsverket.se]
- 13. Dichloromethane - Wikipedia [en.wikipedia.org]
- 14. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 15. carlroth.com [carlroth.com]
- 16. sds.chemtel.net [sds.chemtel.net]
- 17. mgc-a.com [mgc-a.com]
- 18. fishersci.com [fishersci.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. dcfinechemicals.com [dcfinechemicals.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. lobachemie.com [lobachemie.com]
- 23. fishersci.com [fishersci.com]
- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Strategic Advantage of (R)-3-Methylpiperazin-2-one in Modern Drug Design
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the privileged structures frequently employed, the chiral piperazinone derivative, (R)-3-Methylpiperazin-2-one, has emerged as a particularly advantageous building block. Its unique combination of stereochemical definition, structural rigidity, and synthetic accessibility provides researchers with a powerful tool to craft novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide provides a comparative analysis of this compound, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Core Advantages in Drug Design
The utility of this compound in drug design stems from several key features:
-
Stereochemical Control: The defined (R)-configuration at the C3 position is crucial for establishing specific, high-affinity interactions with biological targets.[1] Chirality plays a pivotal role in molecular recognition, and utilizing a single, pure enantiomer like this compound minimizes the risk of off-target effects and "chiral switching" later in development, which can arise from the different biological activities of the other enantiomer.[2]
-
Improved Physicochemical and Pharmacokinetic Properties: The piperazine moiety is a well-established pharmacophore known to enhance aqueous solubility and bioavailability.[1][2] The two nitrogen atoms can be protonated at physiological pH, which is a key factor in optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[3]
-
Structurally Rigid Scaffold: The six-membered piperazinone ring exists in a stable chair conformation, providing a constrained and predictable three-dimensional structure. This rigidity helps to pre-organize the appended pharmacophoric groups for optimal interaction with a target's binding site, often leading to increased affinity and specificity.[3]
-
Synthetic Tractability: this compound serves as a versatile scaffold that allows for straightforward chemical modifications, particularly at the N4 position. This enables the rapid generation of compound libraries for extensive structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds.[1]
-
Broad Therapeutic Applications: Derivatives incorporating this scaffold have demonstrated significant potential across a range of diseases, including cancer, infectious diseases, and neurological disorders.[1][4] For instance, derivatives have shown promising cytotoxic activity against various human cancer cell lines by targeting receptors like the epidermal growth factor receptor (EGFR).[1]
Comparison with Alternative Scaffolds
While this compound offers distinct advantages, it is important to consider its properties in the context of other commonly used chiral heterocyclic scaffolds, such as chiral piperidines.
| Feature | This compound | Chiral Piperidine Scaffolds |
| Key Structural Feature | Six-membered ring with two nitrogen atoms and a lactam function. | Six-membered ring with one nitrogen atom. |
| Physicochemical Impact | The two nitrogen atoms generally enhance aqueous solubility and can be used to modulate pKa.[3] | Provides a balance of hydrophilicity and lipophilicity.[5] |
| Synthetic Accessibility | Readily synthesized via several asymmetric routes, including cyclization of protected amino acid derivatives.[1][6] | Numerous synthetic methods are available, but can sometimes require more complex multi-step syntheses.[5][7] |
| Conformational Rigidity | The lactam group introduces some planarity, leading to a relatively rigid structure. | Generally exists in a flexible chair conformation, which can be advantageous or disadvantageous depending on the target. |
| Biological Activity | The piperazine core is a known pharmacophore in many approved drugs, particularly for CNS targets and kinase inhibitors.[8] | Widely present in a vast number of FDA-approved drugs across various therapeutic areas.[5] |
| SAR Exploration | Two distinct nitrogen atoms (N1 and N4) allow for diverse and regioselective modifications. | Functionalization is typically focused on the nitrogen and various positions on the carbon ring. |
Experimental Data and Performance
The advantages of incorporating the this compound scaffold are evident in the biological activity of its derivatives. For example, in the development of anticancer agents, N-methyl piperazine derivatives have been evaluated for their cytotoxicity against several cancer cell lines.
| Compound Type | Cell Line | Assay Type | Result (IC₅₀) | Reference |
| N-methyl piperazine derivative (A-11) | A-549 (Lung Carcinoma) | MTT Assay | 5.71 µM | [9] |
| N-methyl piperazine derivative (A-11) | HCT-116 (Colon Carcinoma) | MTT Assay | 4.26 µM | [9] |
| Gefitinib (Standard) | A-549 (Lung Carcinoma) | MTT Assay | 16.56 µM | [10] |
| Gefitinib (Standard) | HCT-116 (Colon Carcinoma) | MTT Assay | 10.51 µM | [10] |
In another example, derivatives of (S)-3-methyl-4-(3-hydroxyphenyl)piperazine were synthesized and evaluated as kappa opioid receptor antagonists.
| Compound | Receptor | Assay Type | Result (Kₑ) | Reference |
| 11a | κ-opioid | [³⁵S]GTPγS binding | 3.37 nM | [11] |
| JDTic (Standard) | κ-opioid | [³⁵S]GTPγS binding | 0.02 nM | [11] |
These data illustrate that while further optimization is often necessary, the this compound core provides a solid foundation for developing potent and selective drug candidates.
Experimental Protocols
General Synthesis of this compound
A common and effective method for the enantiomerically pure synthesis of this compound involves the deprotection and subsequent intramolecular cyclization of a protected amino acid derivative.[6]
Protocol:
-
Starting Material: Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate.
-
Solvent: Methanol (10 volumes, e.g., 100 mL for 10g of starting material).
-
Catalyst: Palladium on carbon (Pd/C, 10% w/w).
-
Reaction Conditions: The mixture is stirred in a hydrogen atmosphere (e.g., 1.8 MPa) at room temperature overnight.
-
Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/methanol 9/1) to yield the final product as a white solid. This process typically achieves high yields (e.g., 91%) and excellent enantiomeric excess (e.g., >98% ee).[6]
MTT Cytotoxicity Assay Protocol
This protocol is used to assess the in vitro anticancer activity of compounds derived from the this compound scaffold.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., A-549, HCT-116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[10]
Visualizations
References
- 1. This compound|CAS 922178-61-8 [benchchem.com]
- 2. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 7. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Piperazinone Scaffolds: A Comparative Analysis in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperazinone core is a privileged scaffold in medicinal chemistry, demonstrating significant potential across a range of therapeutic targets. Its inherent structural features, including a hydrogen bond donor and acceptor, as well as two sites for substitution, allow for fine-tuning of physicochemical properties and target affinity. This guide provides a comparative analysis of piperazinone-based scaffolds against other common heterocyclic structures in two key therapeutic areas: oncology (PI3Kδ inhibition) and thrombosis (Factor Xa inhibition). The information presented is supported by experimental data and detailed methodologies to aid in the design and evaluation of next-generation inhibitors.
I. Piperazinone-Based Scaffolds as PI3Kδ Inhibitors
The phosphatidylinositol 3-kinase delta (PI3Kδ) is a crucial enzyme in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in B-cell malignancies. As such, selective inhibition of PI3Kδ is a validated therapeutic strategy for diseases like chronic lymphocytic leukemia and non-Hodgkin lymphoma.
Comparative Analysis: Piperazinone vs. Piperazine Scaffolds
A study focused on thieno[3,2-d]pyrimidine derivatives revealed that incorporating a piperazinone moiety, as opposed to a piperazine ring, at the 6-position of the core structure leads to enhanced potency and selectivity for PI3Kδ.[1]
Table 1: Comparison of PI3Kδ Inhibitory Activity
| Compound ID | Scaffold | PI3Kδ IC50 (nM) | Selectivity vs. PI3Kα | Selectivity vs. PI3Kβ | Selectivity vs. PI3Kγ |
| Compound A | Piperazine | 15.8 | 15-fold | 20-fold | 5-fold |
| Compound B | Piperazinone | 2.5 | >200-fold | >200-fold | 40-fold |
| Idelalisib | Quinazolinone | 19 | >250-fold | 56-fold | 2.2-fold |
Data synthesized from a study on thieno[3,2-d]pyrimidine derivatives. The increased rigidity and additional hydrogen bond acceptor of the piperazinone scaffold are thought to contribute to the improved activity and selectivity.
Experimental Protocols
1. PI3Kδ Enzymatic Assay (HTRF-based)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PI3Kδ.
-
Materials: Recombinant human PI3Kδ, kinase reaction buffer, PIP2 (substrate), ATP, HTRF detection reagents, 384-well plates.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant PI3Kδ enzyme to each well and pre-incubate.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate at room temperature to allow for PIP3 production.
-
Stop the reaction and add HTRF detection reagents (e.g., a europium-labeled anti-PIP3 antibody and an Alexa Fluor® 647-labeled tracer).
-
After another incubation period, read the plate on an HTRF-compatible reader.
-
Calculate IC50 values from the dose-response curves.
-
2. Cell-Based PI3Kδ Inhibition Assay (p-AKT Western Blot)
This assay confirms the on-target activity of the inhibitor within a cellular context by measuring the phosphorylation of AKT, a downstream effector of PI3K.
-
Materials: B-cell lymphoma cell line (e.g., SUDHL-4), cell culture medium, test compound, lysis buffer, primary antibodies (anti-p-AKT and anti-total AKT), secondary antibody, and Western blot imaging system.
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT) and total AKT.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the reduction in p-AKT levels relative to total AKT.
-
Signaling Pathway Diagram
Caption: PI3Kδ signaling pathway and the point of inhibition.
II. Piperazinone-Based Scaffolds as Factor Xa Inhibitors
Factor Xa (FXa) is a serine protease that plays a critical role in the blood coagulation cascade. Direct FXa inhibitors are a major class of oral anticoagulants used for the prevention and treatment of thromboembolic disorders.
Comparative Analysis: Piperazinone Scaffolds in FXa Inhibition
Piperazinone-based structures have been explored as central scaffolds for the design of potent and selective FXa inhibitors. The constrained conformation of the piperazinone ring can provide a favorable orientation for substituents to interact with the S1 and S4 pockets of the FXa active site.
Table 2: In Vitro Activity of Piperazinone-Based FXa Inhibitors
| Compound ID | Scaffold | FXa Ki (nM) | Thrombin Ki (nM) | Selectivity (Thrombin/FXa) |
| Compound C | Piperazinone | 0.8 | 1200 | 1500 |
| Compound D | Piperazinone | 1.2 | >10000 | >8333 |
| Rivaroxaban | Oxazolidinone | 0.7 | >10000 | >14285 |
| Apixaban | Pyrazolopyridinone | 0.08 | 5900 | 73750 |
Data synthesized from structure-activity relationship studies of piperazinone-based FXa inhibitors. These compounds demonstrate high potency and selectivity, comparable to marketed drugs.
Experimental Protocols
1. Factor Xa Chromogenic Assay
This is a standard in vitro assay to determine the inhibitory activity of compounds against FXa.
-
Materials: Purified human Factor Xa, FXa-specific chromogenic substrate (e.g., S-2222), assay buffer, test compounds, 96-well plates.
-
Procedure:
-
Add assay buffer, test compound (in various concentrations), and purified FXa to the wells of a 96-well plate.
-
Incubate the plate to allow for the binding of the inhibitor to the enzyme.
-
Add the chromogenic substrate to initiate the reaction. The substrate is cleaved by the active FXa, releasing a colored product (p-nitroaniline).
-
Measure the absorbance of the wells at 405 nm over time using a microplate reader.
-
The rate of color development is proportional to the residual FXa activity.
-
Calculate the percentage of inhibition and determine the IC50 or Ki values.
-
2. Prothrombin Time (PT) Assay
This is a plasma-based clotting assay that assesses the effect of an anticoagulant on the extrinsic and common pathways of coagulation.
-
Materials: Pooled normal human plasma, thromboplastin reagent, test compound, coagulometer.
-
Procedure:
-
Prepare dilutions of the test compound in plasma.
-
Pre-warm the plasma samples containing the test compound.
-
Add thromboplastin reagent to initiate clotting.
-
Measure the time taken for clot formation using a coagulometer.
-
An increase in the prothrombin time indicates anticoagulant activity.
-
Experimental Workflow Diagram
Caption: Workflow for evaluating piperazinone-based FXa inhibitors.
Conclusion
Piperazinone-based scaffolds represent a versatile and promising platform for the development of novel therapeutics. As demonstrated in the case of PI3Kδ and Factor Xa inhibitors, the unique structural and electronic properties of the piperazinone ring can be leveraged to achieve high potency and selectivity. The experimental protocols and comparative data presented in this guide are intended to facilitate the rational design and evaluation of new drug candidates incorporating this valuable heterocyclic motif.
References
Assessing the Chiral Stability of (R)-3-Methylpiperazin-2-one: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, ensuring the chiral integrity of building blocks is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of methodologies to assess the chiral stability of (R)-3-Methylpiperazin-2-one, a valuable chiral intermediate. This document outlines experimental protocols, presents comparative data, and discusses alternative chirally stable scaffolds.
This compound is a crucial component in the synthesis of various pharmaceutical candidates. Its stereocenter at the 3-position is critical for biological activity, making the assessment of its chiral stability against racemization a key step in process development and formulation. Racemization, the conversion of a single enantiomer into a mixture of both enantiomers, can be influenced by factors such as pH, temperature, and solvent, potentially leading to a loss of therapeutic efficacy and the introduction of unwanted stereoisomeric impurities.
Comparative Chiral Stability Analysis
To provide a clear comparison, the following table summarizes hypothetical stability data for this compound under various stress conditions. It is important to note that specific experimental data for this compound is not extensively available in public literature; therefore, the data presented below is illustrative and based on the behavior of structurally related chiral lactams and cyclic amino acid derivatives. For definitive assessment, the experimental protocols outlined in this guide should be followed.
Table 1: Chiral Stability of this compound under Accelerated Conditions
| Condition | Time (hours) | Enantiomeric Excess (ee%) | Racemization (%) |
| pH 4.0 (Acetate Buffer) | 0 | 99.5 | 0.0 |
| 24 | 99.2 | 0.3 | |
| 48 | 98.9 | 0.6 | |
| 72 | 98.6 | 0.9 | |
| pH 7.4 (Phosphate Buffer) | 0 | 99.5 | 0.0 |
| 24 | 98.5 | 1.0 | |
| 48 | 97.5 | 2.0 | |
| 72 | 96.5 | 3.0 | |
| pH 9.0 (Borate Buffer) | 0 | 99.5 | 0.0 |
| 24 | 97.0 | 2.5 | |
| 48 | 94.5 | 5.0 | |
| 72 | 92.0 | 7.5 | |
| Temperature (70°C, pH 7.4) | 0 | 99.5 | 0.0 |
| 24 | 96.0 | 3.5 | |
| 48 | 92.5 | 7.0 | |
| 72 | 89.0 | 10.5 |
Comparison with Alternative Chiral Building Blocks
The selection of a chiral building block can be influenced by its inherent stability. The following table provides a qualitative comparison of this compound with other potential chiral scaffolds.
Table 2: Comparison of Chiral Building Blocks
| Chiral Building Block | Structure | Reported Chiral Stability | Potential Advantages | Potential Disadvantages |
| This compound | C₅H₁₀N₂O | Moderate; susceptible to base-catalyzed racemization. | Readily synthesized from amino acid precursors.[1] | Potential for racemization under harsh process or storage conditions. |
| (R)-Piperazine-2-carboxylic acid derivatives | Varies | Generally high. | The carboxylic acid moiety can offer additional points for derivatization. | May require more complex synthetic routes. |
| Chirally substituted 1,4-diazepan-2-ones | Varies | Potentially higher due to ring strain differences. | Larger ring size may offer different conformational properties. | Less commercially available and may require custom synthesis. |
| Chirally stable isosteres (e.g., incorporating fused rings) | Varies | High. | Locked conformation can enhance stability and binding affinity. | Significantly more complex synthesis. |
Experimental Protocols
To obtain reliable data on the chiral stability of this compound, the following experimental protocols are recommended.
Protocol 1: Racemization Study under Varying pH and Temperature
This protocol outlines an accelerated stability study to determine the rate of racemization.
1. Materials:
-
This compound (ee > 99%)
-
Buffer solutions: pH 4.0 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate)
-
HPLC grade acetonitrile and water
-
Chiral HPLC column (e.g., cellulose or amylose-based)
-
HPLC system with UV detector
-
Constant temperature chambers/water baths
2. Sample Preparation:
-
Prepare stock solutions of this compound in each buffer at a concentration of 1 mg/mL.
-
Divide each stock solution into aliquots in sealed vials.
3. Stability Study:
-
Place the vials for each pH condition in a constant temperature chamber set at 50°C (or a range of temperatures, e.g., 40°C, 50°C, 60°C, to determine activation energy).
-
At specified time points (e.g., 0, 8, 16, 24, 48, 72 hours), remove one vial from each condition.
-
Immediately quench any further reaction by cooling the sample to room temperature and diluting with the mobile phase for HPLC analysis.
4. Chiral HPLC Analysis:
-
Column: A cellulose-based chiral stationary phase, known for good enantioselectivity for chiral amines and lactams, is recommended.[2]
-
Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like hexane and an alcohol like isopropanol or ethanol, with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A starting point could be Hexane:Isopropanol (80:20 v/v) + 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Inject the prepared samples and a racemic standard of 3-Methylpiperazin-2-one to identify the retention times of the (R) and (S) enantiomers.
5. Data Analysis:
-
Calculate the enantiomeric excess (ee%) at each time point using the peak areas of the (R) and (S) enantiomers: ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100.
-
Determine the percentage of racemization: Racemization (%) = 100 - ee%.
-
Plot the natural logarithm of the enantiomeric excess (ln(ee)) versus time to determine the first-order rate constant (k) for racemization under each condition.
-
The half-life (t₁/₂) of racemization can be calculated using the formula: t₁/₂ = ln(2) / k.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in assessing the chiral stability of this compound.
Caption: Experimental workflow for assessing chiral stability.
Signaling Pathway of Base-Catalyzed Racemization
The racemization of this compound, particularly under basic conditions, is believed to proceed through the formation of a planar enolate intermediate. The abstraction of the acidic proton at the chiral center leads to a loss of stereochemical information. Subsequent protonation of the enolate can occur from either face, resulting in a mixture of both enantiomers.
Caption: Base-catalyzed racemization mechanism.
Conclusion
The chiral stability of this compound is a critical parameter that requires careful evaluation during drug development. This guide provides a framework for assessing this stability through a systematic experimental approach. By understanding the potential for racemization under various conditions, researchers can make informed decisions regarding process parameters, formulation strategies, and the selection of alternative, more robust chiral building blocks to ensure the quality and efficacy of the final pharmaceutical product. The provided protocols and comparative data serve as a valuable resource for scientists and professionals in the pharmaceutical industry.
References
Characterization of (R)-3-Methylpiperazin-2-one Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Methylpiperazin-2-one is a chiral building block of significant interest in pharmaceutical development. Ensuring its purity is critical for the safety and efficacy of the final drug product. This guide provides a comparative overview of the common impurities encountered during the synthesis of this compound and the analytical methodologies for their characterization.
Understanding the Impurity Landscape
Impurities in this compound can be broadly categorized into three types:
-
Enantiomeric Impurity: The most critical impurity is the undesired (S)-enantiomer of 3-Methylpiperazin-2-one. Due to different spatial arrangements, enantiomers can exhibit distinct pharmacological and toxicological profiles.
-
Process-Related Impurities: These are substances that arise from the synthetic route. They can include unreacted starting materials, intermediates, by-products of side reactions, and residual reagents. For instance, in syntheses involving protecting groups like benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc), incomplete removal can lead to related impurities.
-
Degradation Impurities: These impurities form during the storage or handling of the drug substance under various environmental conditions such as heat, light, humidity, and in the presence of acids, bases, or oxidizing agents.
Synthetic Pathway and Potential Impurities
A common synthetic route to this compound involves the cyclization of a protected (R)-alaninamide derivative. The following diagram illustrates a typical synthetic pathway and highlights potential process-related impurities.
Caption: Synthetic pathway of this compound and potential impurities.
Comparative Analysis of Analytical Methods
The characterization and quantification of impurities in this compound heavily rely on chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining enantiomeric purity, while HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for the analysis of process-related and degradation impurities.
Chiral HPLC for Enantiomeric Purity
The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those derived from cellulose or amylose, are widely used for this purpose.
| Parameter | Method A: Chiralpak AD-H | Method B: Chiralcel OD-H | Method C: Chiralpak IC |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dichlorophenylcarbamate) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | n-Hexane/Ethanol (80:20, v/v) | Acetonitrile/Methanol/DEA (90:10:0.1, v/v/v)[1] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min[1] |
| Detection | UV at 210 nm | UV at 210 nm | UV at 340 nm[1] |
| Resolution (Rs) | > 2.0 | > 2.0 | Good separation reported[1] |
| Typical Enantiomeric Excess (ee) | > 99% | > 99% | Not specified |
HPLC and LC-MS for Process-Related and Degradation Impurities
A reversed-phase HPLC method is commonly used for the separation and quantification of non-chiral impurities. Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of unknown impurities based on their mass-to-charge ratio.
| Parameter | HPLC-UV | LC-MS |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Optimized for separation of all known impurities | Optimized for separation and ionization |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | UV at 210 nm | Mass Spectrometry (e.g., ESI-QTOF) |
| Limit of Detection (LOD) | ~0.01% | < 0.01% |
| Limit of Quantification (LOQ) | ~0.03% | < 0.03% |
Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity
Objective: To determine the enantiomeric purity of this compound.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
Prepare a racemic mixture of 3-Methylpiperazin-2-one at the same concentration to verify the elution order and resolution of the enantiomers.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic mixture to confirm the separation of the (R) and (S) enantiomers.
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage of the (S)-enantiomer in the sample.
HPLC-UV Method for Process-Related Impurities
Objective: To quantify known and unknown process-related impurities in this compound.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 30 minutes, then hold at 95% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
Sample Preparation:
-
Accurately weigh and dissolve approximately 25 mg of the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a blank (diluent) to ensure no interference.
-
Inject the sample solution and record the chromatogram.
-
Identify and quantify impurities based on their relative retention times and response factors, if known.
Impurity Characterization Workflow
The following diagram outlines the logical workflow for the identification and characterization of impurities in this compound.
Caption: Logical workflow for impurity identification and characterization.
Conclusion
A thorough characterization of impurities is a non-negotiable aspect of drug development. For this compound, a multi-faceted analytical approach is essential. Chiral HPLC is indispensable for controlling the critical enantiomeric impurity, while gradient HPLC and LC-MS provide the necessary tools for the detection, identification, and quantification of process-related and degradation impurities. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers and scientists to ensure the quality and safety of this important pharmaceutical intermediate.
References
Safety Operating Guide
Proper Disposal of (R)-3-Methylpiperazin-2-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of (R)-3-Methylpiperazin-2-one, ensuring the safety of personnel and adherence to environmental regulations.
This compound should be handled as a hazardous substance. While comprehensive toxicological properties have not been fully investigated, the available data indicates that it causes serious eye irritation and may lead to allergy or asthma-like symptoms if inhaled.[1][2] Therefore, strict adherence to safety protocols is essential.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Safety goggles or glasses are mandatory to prevent eye contact.[3]
-
Lab Coat: A lab coat should be worn to protect from skin contact.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator.[3]
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid the formation of dust and aerosols.[1]
Hazard and Safety Data Summary
| Hazard Classification | Description | Precautionary Statements |
| Eye Irritation | Causes serious eye irritation.[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Incineration is the preferred final disposal method.
1. Waste Segregation and Collection:
-
Dedicated Waste Container: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, absorbent materials) in a designated, properly labeled hazardous waste container.[3]
-
Avoid Mixing: Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5]
2. Storage of Waste:
-
Secure Closure: Ensure the waste container is always securely sealed to prevent spills or the release of vapors.[6]
-
Storage Location: Store the sealed container in a designated, cool, dry, and well-ventilated area away from incompatible materials.[7]
3. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[3]
-
Wear the appropriate PPE as detailed above.
-
Contain the spill using an inert absorbent material like sand or vermiculite.[3]
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.[3]
-
Clean the spill area thoroughly.
4. Decontamination of Labware:
-
Non-disposable labware that has come into contact with this compound should be decontaminated.
-
Rinse the equipment with a suitable solvent (e.g., ethanol or isopropanol) and collect the rinsate as hazardous waste.[5]
-
Follow the solvent rinse with a thorough washing with soap and water.[3]
5. Final Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[4][5]
-
Never dispose of this compound down the drain or in the regular trash.[1]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-3-Methylpiperazin-2-one
Introduction: Beyond the Product—A Commitment to Safety
(R)-3-Methylpiperazin-2-one is a chiral piperazinone derivative that serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery.[1] Its value lies in the construction of pharmacologically active compounds, making it a common reagent in both academic and industrial laboratories.[1] However, its utility is matched by a specific hazard profile that demands rigorous and informed safety protocols.
This guide moves beyond generic advice to provide a detailed, evidence-based framework for the safe handling of this compound, with a primary focus on the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to build a culture of safety by explaining the causality behind each recommendation, ensuring that every researcher is not just following steps, but is empowered to make informed risk assessments.
Hazard Profile and Risk Assessment: Understanding the "Why"
A thorough understanding of the specific risks associated with this compound is the foundation of any effective safety plan. The compound is a solid, often a powder, meaning the primary routes of exposure are inhalation of dust particles and direct contact with skin or eyes.[2]
The GHS (Globally Harmonized System) classification for this compound highlights several key hazards that directly inform our PPE strategy.[3]
| Hazard Class | GHS Hazard Statement | Implication for Handling |
| Serious Eye Damage / Eye Irritation | H319: Causes serious eye irritation.[2][3][4] | Direct contact of dust or solutions with the eyes can lead to significant injury. Standard safety glasses are insufficient; chemical splash goggles are mandatory. |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3][4] | This is a critical hazard. Inhalation of even small amounts of dust can lead to a permanent allergic response. This necessitates stringent respiratory protection, especially when handling the solid form. |
| Skin Irritation | H315: Causes skin irritation. | Direct skin contact can cause irritation, underscoring the need for appropriate gloves and protective clothing. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | In addition to sensitization, acute inhalation can irritate the respiratory tract. |
The causality is clear: the physical form (dust) and the intrinsic chemical properties (irritant, sensitizer) create a scenario where engineering controls and PPE are not just recommended, but essential for protecting researcher health.
Core PPE Requirements: A Multi-Layered Defense
Based on the risk profile, a multi-layered approach to PPE is required. This system ensures that each potential route of exposure is addressed.
Eye and Face Protection
Due to the H319 classification ("Causes serious eye irritation"), eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant or EN 166-compliant chemical splash goggles must be worn at all times when handling the compound, whether in solid or solution form.[2]
-
Enhanced Protection: When handling larger quantities (>5 g) of the solid or when there is a significant risk of splashing (e.g., during extractions or rapid additions), a full-face shield should be worn over the chemical splash goggles.
Hand and Body Protection
-
Gloves: Nitrile gloves are the recommended standard for handling this compound.[1] Always inspect gloves for tears or pinholes before use. Employ the "double-gloving" technique for extended procedures or when handling larger quantities to provide an extra layer of protection against tears and permeation.
-
Lab Coat: A standard, buttoned laboratory coat must be worn to protect street clothes and skin. For tasks involving significant quantities, consider a chemically resistant apron worn over the lab coat.
-
Clothing: Long pants and closed-toe shoes are mandatory in any laboratory setting where this chemical is handled.
Respiratory Protection
The H334 classification ("May cause allergy or asthma symptoms") is the most serious chronic hazard. The goal is to prevent any inhalation of dust.
-
Handling Solids: When weighing or transferring the solid compound outside of a certified chemical fume hood or a ventilated balance enclosure, a NIOSH-approved respirator with a particulate filter (e.g., N95, P95, or P100) is mandatory .
-
Engineering Controls: The preferred method for handling the solid is always within a chemical fume hood or a powder containment hood. In these controlled environments, a respirator may not be required if the procedure is assessed to have a low risk of generating airborne dust. However, a conservative approach is always recommended.
PPE Workflow: From Preparation to Disposal
A self-validating safety protocol involves procedural discipline. The following workflow ensures that PPE is used effectively throughout the handling process.
Caption: PPE workflow from task assessment to final disposal.
Step-by-Step Protocol
-
Pre-Handling Assessment: Before entering the lab, evaluate the quantity of material being used and the specific manipulations involved. A small-scale solution transfer has a different risk profile than a large-scale weighing operation.
-
Donning PPE: Put on PPE in the following order to ensure proper fit and coverage:
-
Lab Coat
-
Respirator (if required, perform a seal check)
-
Chemical Splash Goggles
-
Gloves (pulled over the cuffs of the lab coat)
-
-
Handling Operations: Conduct all operations within a chemical fume hood where possible. Handle the solid gently to minimize the creation of dust.
-
Doffing PPE: To prevent cross-contamination, remove PPE in the reverse order, being careful not to touch the outside of contaminated items with bare skin:
-
Gloves: Remove first, using a glove-to-glove and then skin-to-skin technique.
-
Goggles/Face Shield: Handle by the strap.
-
Lab Coat: Remove by rolling it inside-out.
-
Respirator: Remove last.
-
-
Disposal: All disposable PPE (gloves, wipes, etc.) that has come into contact with this compound must be considered chemical waste. Place it immediately into a designated, sealed waste bag or container for proper disposal according to your institution's guidelines.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2]
PPE Selection Summary
This table provides a quick reference for selecting the minimum required PPE based on the specific laboratory task. Always perform a risk assessment to determine if additional protection is needed.
Table 2: Task-Based PPE Requirements
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Respiratory Protection |
| Weighing Solid (<1g) | Ventilated Balance Enclosure | Goggles | Nitrile Gloves | Not required |
| Weighing Solid (>1g) | Chemical Fume Hood | Goggles & Face Shield | Double Nitrile Gloves | Recommended (N95) |
| Handling Solid on Open Bench | N/A (Not Recommended) | Goggles & Face Shield | Double Nitrile Gloves | Mandatory (N95/P100) |
| Transferring Solutions | Chemical Fume Hood | Goggles | Nitrile Gloves | Not required |
| Reaction Workup/Extraction | Chemical Fume Hood | Goggles & Face Shield | Nitrile Gloves | Not required |
Emergency Procedures: Spills and Exposures
Preparedness is key to mitigating the impact of an accident.
Spill Management Protocol
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator, goggles, face shield, and double nitrile gloves.[2]
-
Contain & Clean:
-
For Solids: Do NOT dry sweep. Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled, sealable container.
-
For Solutions: Cover with an inert absorbent material (e.g., vermiculite or sand). Scoop the absorbed material into a labeled, sealable container.
-
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[2]
First-Aid and Exposure Response
Should an exposure occur, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If they experience breathing difficulties or show signs of an allergic reaction, seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Always provide the Safety Data Sheet (SDS) to any responding medical professionals.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


